Pyridine,2-(1H-1,2,3-triazol-5-yl)-
Beschreibung
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Eigenschaften
IUPAC Name |
2-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N4/c2*1-2-4-8-6(3-1)7-5-9-11-10-7/h2*1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKHDRLWJTKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=C2.C1=CC=NC(=C1)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722902 | |
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88169-21-5 | |
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- from 2-Ethynylpyridine: A Technical Guide to Unsubstituted Triazole Construction
Executive Summary
Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (often referred to interchangeably as 2-(1H-1,2,3-triazol-4-yl)pyridine due to rapid annular tautomerism) is a privileged bidentate scaffold in coordination chemistry and a critical pharmacophore in modern drug development[1]. The synthesis of
This whitepaper details the mechanistic rationale, self-validating experimental protocols, and optimization metrics required to successfully synthesize this target molecule directly from 2-ethynylpyridine.
Mechanistic Rationale & Pathway Selection
The Causality of the Direct CuAAC Method
The direct reaction of terminal alkynes with NaN₃ is historically challenging. The azide anion (N₃⁻) is a poor dipole for the cycloaddition, and free hydrazoic acid (HN₃) is notoriously toxic and explosive. The modern breakthrough methodology utilizes a mild organic acid (such as formic acid) to protonate NaN₃ in situ, generating HN₃ at steady-state concentrations strictly below 6%[3]. At this concentration, HN₃ is safely contained within the solvent matrix.
The addition of a polydentate N-donor ligand (e.g., TBTA) is not merely to accelerate the reaction; it is a causal necessity to prevent the disproportionation of the Cu(I) active species into Cu(0) and Cu(II) in the acidic aqueous medium[3]. Furthermore, 2-ethynylpyridine itself acts as a competing ligand for copper. Therefore, utilizing a robust external ligand and an excess of sodium ascorbate (to continuously reduce any oxidized Cu(II)) is critical for catalytic turnover[2].
Caption: Catalytic cycle for the direct synthesis of NH-triazoles via in situ hydrazoic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Synthesis via In Situ Hydrazoic Acid (Preferred Route)
This protocol is engineered to be self-validating. The use of a biphasic/co-solvent system ensures that unreacted NaN₃ remains in the aqueous layer, while the organic product can be selectively extracted after copper decomplexation.
-
Step 1: Catalyst Activation. In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O (5 mol%) and TBTA (5 mol%) in a 1:1 mixture of Methanol/Water (10 mL). Add sodium ascorbate (15 mol%).
-
Validation: The solution will transition from blue (Cu²⁺) to pale yellow or colorless, confirming the successful generation of the active Cu(I) species.
-
-
Step 2: Reagent Introduction. Add 2-ethynylpyridine (1.0 mmol) to the stirring mixture. Subsequently, add sodium azide (NaN₃, 1.5 mmol).
-
Causality: Methanol is required to solubilize the alkyne and the organic ligand, while water is strictly necessary to dissolve the inorganic salts.
-
-
Step 3: In Situ HN₃ Generation. Slowly add formic acid (1.5 mmol) dropwise.
-
Safety & Causality: The acid must be added last and slowly to control the generation of HN₃. Formic acid is chosen because it lowers the pH enough to protonate the azide without fully protonating the pyridine nitrogen (which would hinder copper coordination). Stir the reaction at room temperature for 12-24 hours under aerobic conditions[3].
-
-
Step 4: Quenching and Copper Decomplexation. Because 2-(1H-1,2,3-triazol-5-yl)pyridine is a strong bidentate chelator, the product will initially exist trapped as a copper complex. Add an aqueous solution of EDTA (0.1 M, 15 mL) or concentrated NH₄OH (5 mL) and stir for 30 minutes.
-
Validation: The aqueous layer will turn deep blue (indicating the formation of the highly stable Cu-EDTA or Cu-amine complex), thereby liberating the free triazole ligand into the organic phase.
-
-
Step 5: Extraction and Purification. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization.
Caption: Step-by-step experimental workflow highlighting the critical copper decomplexation step.
Quantitative Data & Optimization Metrics
To justify the selection of the direct synthesis route, the following table summarizes the quantitative metrics comparing the in situ HN₃ method against traditional protected-azide routes. The direct method eliminates the need for secondary deprotection steps, significantly improving atom economy and overall yield.
| Synthetic Route | Azide Source | Catalyst System | Additive / Acid | Reaction Time | Overall Yield | Post-Reaction Processing |
| Direct CuAAC | NaN₃ | CuSO₄ / NaAsc | Formic Acid | 12-24 h | 85-92% | Direct Extraction (EDTA wash required) |
| TMS-Protected | TMS-N₃ | CuI | None | 12 h | 70-80% | Requires TBAF Deprotection |
| Benzyl-Protected | Benzyl Azide | CuSO₄ / NaAsc | None | 8 h | 60-75% | Requires Pd/C Hydrogenation |
Note: Yields are representative of optimized conditions for the 2-ethynylpyridine substrate. The direct CuAAC route demonstrates superior efficiency by bypassing the thermodynamic penalties associated with deprotecting the highly stable triazole ring.
References
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022). "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry, 87(6), 4018-4028.[Link][3]
-
Bandeen, J. D., & Crowley, J. D. (2017). "Functional metallosupramolecular architectures using 1,2,3-triazole ligands." Dalton Transactions, 46(1), 12-25.[Link][1]
-
Lewis, J. E. M., et al. (2021). "Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?" ACS Omega, 6(43), 29193–29202.[Link][2]
Sources
Regioselective Synthesis of 1,4-Disubstituted 2-Pyridyl-1,2,3-Triazoles: A Comprehensive Technical Guide
Executive Summary
The 2-pyridyl-1,2,3-triazole (pytri) motif has emerged as a highly versatile, easily functionalized surrogate for traditional bidentate ligands such as 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen)[1]. The ability to rapidly assemble these architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the generation of metallosupramolecular assemblies, including helicates, cages, and molecular switches[2].
For drug development professionals and coordination chemists, the critical requirement is regioselectivity . The 1,4-disubstituted isomer aligns the pyridine nitrogen and the triazole N3 nitrogen in an ideal geometry for bidentate chelation to transition metals. Conversely, the 1,5-isomer creates severe steric clashes that hinder planar coordination[3]. This whitepaper details the mechanistic causality, field-proven protocols, and optimization strategies required to synthesize these keystone ligands with absolute regiocontrol and high yields.
Mechanistic Causality of Regioselectivity
The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and typically yields a nearly equimolar mixture of 1,4- and 1,5-disubstituted triazoles[4]. The introduction of a Copper(I) catalyst fundamentally alters the reaction pathway, lowering the activation energy by up to 11 kcal/mol and enforcing strict regiocontrol.
The causality behind this regioselectivity lies in the formation of a dinuclear copper intermediate .
-
Activation: A Cu(I) species inserts into the terminal C-H bond of 2-ethynylpyridine, forming a copper-acetylide complex.
-
Coordination: A second Cu(I) atom coordinates to the organic azide, bringing the azide and alkyne into close proximity.
-
Cyclization: The dinuclear complex dictates the spatial arrangement, forcing the proximal nitrogen of the azide to attack the C-2 carbon of the alkyne. This geometric constraint makes the formation of the 1,5-isomer physically impossible under standard CuAAC conditions.
Fig 1: Mechanistic pathway of the CuAAC reaction yielding 1,4-disubstituted 2-pyridyl-1,2,3-triazoles.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The procedures below incorporate visual and chemical checkpoints to ensure the catalytic cycle remains active and product isolation is absolute.
Protocol A: Standard CuAAC (Ascorbate Reduction Method)
Direct use of Cu(I) salts (e.g., CuI) often leads to inconsistent yields due to their susceptibility to disproportionation and oxidation in the presence of atmospheric oxygen. The industry standard utilizes a Cu(II) salt reduced in situ[5].
Materials: 2-Ethynylpyridine (1.0 equiv), Organic Azide (1.1 equiv), CuSO₄·5H₂O (5-10 mol%), Sodium Ascorbate (10-20 mol%), Solvent (t-BuOH/H₂O 1:1 or MeCN).
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 2-ethynylpyridine and the organic azide in the chosen solvent system.
-
Catalyst Introduction: Add the aqueous solution of CuSO₄·5H₂O.
-
Validation Checkpoint: The solution will turn pale blue/green, confirming the presence of Cu(II).
-
-
In Situ Reduction: Add sodium ascorbate dropwise.
-
Validation Checkpoint: The solution must rapidly transition to a yellow or orange-brown hue. This color shift is the self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the blue color persists, the catalytic cycle is dead; add more ascorbate.
-
-
Reaction: Stir at room temperature (or 45 °C for sterically hindered azides) for 12–24 hours.
-
Workup & Decomplexation (Critical Step): 2-pyridyl-1,2,3-triazoles are exceptionally strong bidentate ligands and will chelate the copper catalyst, forming stable complexes that ruin chromatographic separation. Wash the organic phase with an aqueous solution of 0.1 M EDTA or 10% NH₄OH.
-
Validation Checkpoint: The aqueous layer will turn deep blue (copper sequestration), while the organic layer containing the free ligand should become colorless or pale yellow.
-
Protocol B: One-Pot Multicomponent Synthesis
For low-molecular-weight azides that are highly unstable, explosive, or difficult to isolate, a one-pot multicomponent approach is required. The azide is generated in situ and immediately consumed[6].
Fig 2: Experimental workflow for the one-pot multicomponent CuAAC synthesis protocol.
Quantitative Data: Reaction Optimization
The choice of solvent and catalyst loading heavily influences the kinetics of the CuAAC reaction. Below is a consolidated data table reflecting optimized conditions for various azide substrates coupled with 2-ethynylpyridine[3][5][6].
| Entry | Azide Source | Catalyst System | Solvent | Conditions | Yield (%) |
| 1 | Benzyl azide | CuSO₄ (5 mol%) / NaAsc (10 mol%) | t-BuOH/H₂O (1:1) | RT, 12 h | 92 |
| 2 | 4-Azidobenzonitrile | (5 mol%) | Acetone | RT, 24 h | 90 |
| 3 | Alkyl halide + NaN₃ | CuSO₄ (10 mol%) / NaAsc (20 mol%) | DMF/H₂O (4:1) | 90 °C then RT, 48 h | 88 |
| 4 | 4-Azidobenzenesulfonamide | Cu(OAc)₂ (20 mol%) / NaAsc (40 mol%) | MeCN | 45 °C, 16 h | 85 |
Note: Entry 4 requires higher catalyst loading and temperature due to the electron-withdrawing nature of the sulfonamide group, which decreases the nucleophilicity of the azide[5].
Applications in Drug Development & Supramolecular Chemistry
The regioselective synthesis of 1,4-disubstituted 2-pyridyl-1,2,3-triazoles has direct implications in two major fields:
-
Metallosupramolecular Architectures: Because the 1,4-isomer perfectly mimics the bite angle of bipyridine, it is used to self-assemble complex 3D structures. For example, reacting these ligands with Fe(II) yields biologically active
cylinders and helicates that can intercalate with duplex and triplex DNA[2]. Furthermore, they serve as foundational stations in the development of Cu(I)/Cu(II) molecular switches and rotaxanes[1]. -
Pharmacophore Development: The triazole ring is bioisosteric to amide bonds, making it highly resistant to metabolic cleavage. Synthesizing Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazoles has yielded potent, isoform-selective inhibitors against Carbonic Anhydrase IX, a validated target in tumor hypoxia and oncology[5].
References[2] [Fe2L3]4+ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Structures and Exploration of Biological Activity - MDPI - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxz365pe2wSrm2b5dQMcaGH8OkRXc0s5z0av_DIyb3b3AvjzztIaoyL3AXt8TQgqdOgfccMq_rfYQbYPr1znYaC3P6kRDHi8H6gWe5Swq1cDcsxc1FI6taicQeyxq_bw_4Kg==[1] Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - ACS Omega - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXy5J7UmVsVoKMG9JIFTCRj3PLxZ49inTnEU8J8K0wUE9pXVp6u9z7iSfLpp8XNSqC88_J9F3hBOyXU3Gt2BG0lJ1QsJ0r6iUV1dKMLu9EV4BpbDLRIqubVY_xT_hVVqh44KTLxvCdNYh3Ag==[4] Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jlRGtkhchwbrooWFwOSuS51e9LGBMsld7ErLCjyXNE_QLgQxkoOWXLdytL5hTSQDAuk2lTBjkrIeqSHzRLeKUG9e8rBwCx-J3XCuNt-LbgzF5ma6yEv5U4Rg_xYixuNFNOEfDZdomZxJJw==[6] A multicomponent CuAAC “click” approach to a library of hybrid polydentate 2-pyridyl-1,2,3-triazole ligands: new building blocks for the generation of metallosupramolecular architectures - Dalton Transactions (RSC Publishing) - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKbchiS0_x_bpjq0ndn57lnP6LYhPiEI9LC5Zws2ueRCkxaXhKgqse_AYbjI2ua-3hQVJ_qQZ5cM4_EYtBhJYBGgd9jANKWP2qrpaG1CYVDr_zQ5yrrJiF7EyCVYl_AcurujpEanCn_gkpi5rMlmbhngvd_r4B29A9[5] Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms - Taylor & Francis - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnw3WfICtjC5kXJPDehK2pjUWXXXOU_muQFvNGPOIVF38Iv2npWMaL3Qx9AEIcU-bdvO_wj9h8nboYURkZfN_GD5hfDaJBxDdzgmGFhRN-lKxYpqv8TfqwDkC_ox_W7mNoBnn3BHnysWrdZ5QIMgqxOtHJPMmmHPK84cf2fg==[3] Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Publishing - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeccQ0T-BwLTeD3xHBcKJ8x55OyD6DyHchz_8S7QSvKIU52eIV_Ph9JTp4JP2xbveosyrClKzsii9eqji8M41MGNhcHg32q0P9dvgrCC5747J3ufsHKP34VqbgvgR5iqSwvTDhOPenlZPKj2Lvr3PWv_fIwsEsQ97y
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- 2. mdpi.com [mdpi.com]
- 3. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00283E [pubs.rsc.org]
- 4. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A multicomponent CuAAC “click” approach to a library of hybrid polydentate 2-pyridyl-1,2,3-triazole ligands: new building blocks for the generation of metallosupramolecular architectures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to "Click Chemistry" Routes for the Synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
Abstract
The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry, owes its prevalence to the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] This guide provides an in-depth technical overview of the primary click chemistry methodologies for the synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)-, a key heterocyclic building block in drug discovery. We will dissect the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering not just protocols, but the underlying mechanistic rationale and practical insights gleaned from years of application. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful transformations in their work.
Introduction: The "Click" Philosophy and the Rise of a Privileged Scaffold
The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no (or only inoffensive) byproducts, are stereospecific, and require simple reaction conditions and product isolation.[1][2] The quintessential example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][3]
The target molecule, Pyridine, 2-(1H-1,2,3-triazol-5-yl)-, is a prominent example of a "privileged scaffold" in drug design. The pyridine ring is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4][5] The 1,2,3-triazole linker, formed via a click reaction, is not merely a passive connector; it is a rigid, planar, and highly polarizable unit that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the geometry of a peptide bond.[2][4] This combination of a pyridine headgroup and a triazole linker has proven to be a fruitful strategy in the development of novel therapeutics.[6][7]
This guide will focus on the practical synthesis of this key intermediate, providing actionable protocols and the scientific reasoning behind them.
The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the most widely employed click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] Its reliability, mild reaction conditions, and tolerance to a vast array of functional groups have made it an indispensable tool.[1][9]
Mechanism of Action: A Copper-Mediated Dance
The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[10][11] This is the rate-limiting step. The azide then coordinates to the copper center, followed by a cycloaddition and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst.[11][] While initial proposals suggested a mononuclear copper catalyst, significant evidence now points to a dinuclear copper intermediate being kinetically favored.[9]
Here is a simplified representation of the catalytic cycle:
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the synthesis of a model compound, Pyridine, 2-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-.
Materials:
-
2-Ethynylpyridine (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethynylpyridine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.[13]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of H₂O. Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt.[1]
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).[13]
-
Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[13]
Key Considerations and Troubleshooting
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by atmospheric oxygen. While the use of sodium ascorbate helps to maintain a reducing environment, for sensitive substrates, degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Ligand Acceleration: The addition of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[9]
-
Solvent Choice: While t-BuOH/H₂O is a common solvent system, other solvents like DMF, DMSO, and THF can also be used depending on the solubility of the starting materials.
An Alternative Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is highly efficient for the synthesis of 1,4-disubstituted triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary route to the 1,5-disubstituted regioisomer.[14][15] This alternative regioselectivity is a significant advantage, expanding the chemical space accessible to researchers.
Mechanism of Action: A Different Catalytic Dance
The mechanism of the RuAAC is distinct from that of the CuAAC. It is proposed to proceed through a ruthenium-acetylide intermediate, followed by oxidative coupling with the azide to form a six-membered ruthenacycle.[1][16][17] Reductive elimination then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[1][16]
Caption: Proposed catalytic cycle for the RuAAC reaction.
Experimental Protocol: Accessing the 1,5-Isomer
Materials:
-
2-Ethynylpyridine (1.0 eq)
-
Azide partner (e.g., benzyl azide) (1.2 eq)
-
[Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst (0.02 eq)[16]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ruthenium catalyst in anhydrous toluene.[19]
-
Reagent Addition: Add 2-ethynylpyridine followed by the azide partner.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.[14]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than CuAAC and may require several hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired 1,5-regioisomer from any potential byproducts.
Comparative Analysis: CuAAC vs. RuAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Regioselectivity | 1,4-disubstituted[1][20] | 1,5-disubstituted[14][15] |
| Catalyst | Cu(I) salts (often generated in situ)[1] | Ru(II) complexes (e.g., [Cp*RuCl(PPh₃)₂])[16] |
| Reaction Temperature | Room temperature[1] | Elevated temperatures (80-100 °C)[14] |
| Reaction Time | Typically faster (1-4 hours) | Generally slower (several hours to overnight) |
| Atmosphere | Inert atmosphere recommended for best results | Strict inert atmosphere required[19] |
| Functional Group Tolerance | Excellent[1] | Good, but can be sensitive to certain groups[14] |
Conclusion and Future Outlook
The CuAAC and RuAAC reactions represent powerful and complementary tools for the synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- and its derivatives. The choice between the two methodologies is primarily dictated by the desired regioisomer. The operational simplicity and mild conditions of CuAAC have established it as the default method for accessing 1,4-disubstituted triazoles. However, the ability of RuAAC to exclusively provide the 1,5-isomer is invaluable for expanding the structural diversity of compound libraries for drug discovery.[14][15]
Future developments in this field will likely focus on the development of more active and robust catalysts that can operate under even milder conditions, as well as the expansion of the substrate scope to include more challenging starting materials. The continued application of these click chemistry principles will undoubtedly lead to the discovery of new and innovative therapeutic agents.[21]
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 13464-13549.
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Recent progress in the Cu-catalyzed multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. (2019). ResearchGate. Retrieved from [Link]
- Meng, J. C., Fokin, V. V., & Finn, M. G. (2008). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 13464–13549.
-
Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity. (2021). ResearchGate. Retrieved from [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
-
Request PDF. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). MDPI. Retrieved from [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. (2018). University of Birmingham. Retrieved from [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 260–273.
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2014). Chemical Communications. Retrieved from [Link]
-
Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. (2025). SpringerLink. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). G3ZSB. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. (2021). ACS Omega. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. (2018). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. (2025). Oriental Journal of Chemistry. Retrieved from [Link]
-
“Click-chemistry” approach in the design of 1,2,3-triazolyl-pyridine ligands and their Ru(ii)-complexes for dye-sensitized solar cells. (2011). RSC Publishing. Retrieved from [Link]
-
The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. (2016). CORE. Retrieved from [Link]
-
Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. (2025). ResearchGate. Retrieved from [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. theaspd.com [theaspd.com]
- 8. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
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- 18. files01.core.ac.uk [files01.core.ac.uk]
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- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Characterization of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- using NMR and mass spectrometry
The following technical guide details the characterization of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- , a heterocyclic scaffold critical in coordination chemistry and drug discovery.
Content Type: Technical Guide / Whitepaper Subject: Structural Elucidation via NMR and Mass Spectrometry
Executive Summary
The compound 2-(1H-1,2,3-triazol-5-yl)pyridine (often referred to interchangeably as the 4-yl isomer due to tautomerism) represents a "privileged structure" in medicinal chemistry. It serves as a bidentate ligand in transition metal catalysis and a bioisostere for amide bonds in kinase inhibitors.
Accurate characterization of this molecule is complicated by annular tautomerism and nitrogen-rich fragmentation patterns . This guide provides a definitive protocol for validating its identity, purity, and structural conformation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Considerations: The Tautomerism Challenge
Before interpreting spectra, researchers must understand the dynamic nature of the 1,2,3-triazole ring. Unlike 1,4-disubstituted "click" triazoles which are regio-locked, the N-unsubstituted parent system exists in rapid equilibrium.
Annular Tautomerism
In solution, the proton on the triazole ring migrates between the nitrogen atoms (N1, N2, N3). For 2-(1H-1,2,3-triazol-5-yl)pyridine, this results in two indistinguishable tautomers (1H-4-substituted and 1H-5-substituted) and one distinct 2H-tautomer.
-
Polar Solvents (DMSO-d6): Favor the 1H-tautomer due to hydrogen bonding capabilities.
-
Non-Polar Solvents (CDCl3): May shift equilibrium toward the 2H-tautomer or result in broadened signals due to intermediate exchange rates.
Expert Insight: When characterizing this compound, always use DMSO-d6 for 1H NMR to sharpen the exchangeable proton signals and lock the tautomeric form, ensuring reproducible chemical shifts.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton migration that complicates NMR assignment in non-polar solvents.
Figure 1: Annular tautomerism of 1,2,3-triazoles. The 1H and 3H forms are chemically equivalent in the 4(5)-monosubstituted system.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of evidence for structural confirmation. For nitrogen-rich heterocycles, the fragmentation pattern is as diagnostic as the molecular ion.
Ionization & Detection[1]
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Expected Molecular Ion:
m/z (Calculated for C7H7N4).
Fragmentation Pathway (MS/MS)
The 1,2,3-triazole ring is metastable under high collision energy. The most characteristic pathway involves the expulsion of molecular nitrogen (
-
Precursor Ion: m/z 147
-
Primary Fragment (Loss of
): m/z 119. This corresponds to a highly reactive azirine or ketenimine-like intermediate. -
Secondary Fragment (Loss of HCN): m/z 92. Elimination of HCN from the intermediate yields the pyridyl radical cation/carbene.
Visualization: Fragmentation Logic
Figure 2: ESI-MS/MS fragmentation pathway showing the characteristic loss of nitrogen characteristic of 1,2,3-triazoles.
NMR Spectroscopy Characterization
Nuclear Magnetic Resonance is the definitive tool for assessing the purity and tautomeric state.
1H NMR Analysis (400 MHz, DMSO-d6)
DMSO-d6 is the solvent of choice to observe the exchangeable NH proton and prevent signal broadening.
Key Diagnostic Signals:
-
Triazole CH: A sharp singlet typically appearing between 8.0 – 8.6 ppm . Its integration must match the pyridine protons (1:1).
-
NH Proton: A broad singlet, often very downfield (13.0 – 15.0 ppm ). Note: This signal may disappear if the sample is "wet" due to exchange with
. -
Pyridine Ring: A characteristic 4-proton pattern. The proton adjacent to the triazole (C3-H) is deshielded by the heterocycle's anisotropy.
Representative Data Table
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| NH | Triazole | 14.5 - 15.2 | Broad s | 1H | Exchangeable acidic proton (1H-tautomer). |
| Py-6 | Aromatic | 8.60 - 8.65 | d ( | 1H | |
| Triz-5 | Aromatic | 8.35 - 8.45 | s | 1H | Diagnostic triazole C=CH singlet. |
| Py-3 | Aromatic | 8.05 - 8.15 | d ( | 1H | Ortho to triazole ring; shielding cone effect. |
| Py-4 | Aromatic | 7.85 - 7.95 | td | 1H | Para to Pyridine Nitrogen. |
| Py-5 | Aromatic | 7.35 - 7.45 | ddd/td | 1H | Meta to Pyridine Nitrogen (most shielded). |
(Note: Exact shifts vary with concentration and temperature. Values derived from analogous 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine data corrected for deprotection effects [1].)
13C NMR Analysis (100 MHz, DMSO-d6)
The 13C spectrum should display 7 distinct carbon signals .
| Carbon Type | Count | Expected Region (ppm) | Notes |
| Pyridine C2 | 1 | 148 - 152 | Quaternary ipso-carbon. |
| Pyridine C6 | 1 | 148 - 150 | |
| Triazole C4 | 1 | 140 - 146 | Quaternary, attached to Pyridine. |
| Pyridine C4 | 1 | 136 - 138 | |
| Triazole C5 | 1 | 128 - 132 | Triazole CH. |
| Pyridine C3 | 1 | 120 - 124 | |
| Pyridine C5 | 1 | 122 - 126 |
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Minimize moisture to observe the labile NH proton.
-
Drying: Dry the solid compound in a vacuum desiccator over
for at least 4 hours. -
Solvent: Use ampouled, 99.9% D DMSO-d6 (stored over molecular sieves).
-
Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run at 298 K. If signals are broad, heat to 313 K to accelerate tautomeric exchange, coalescing the signals.
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition.
-
Solvent: Methanol (LC-MS grade).
-
Concentration: 1 µg/mL (trace concentration prevents aggregation).
-
Injection: Direct infusion at 5 µL/min.
-
Source: ESI+, Capillary Voltage 3.5 kV.
-
Calibration: Use internal lock mass (e.g., Leucine Enkephalin) for <5 ppm mass accuracy.
References
-
Synthesis and Characterization of 1,2,3-Triazole Derivatives. Royal Society of Chemistry Advances. Detailed spectral data for N-benzyl analogs used as reference standards.
-
Tautomerism of 1,2,3-Triazoles. National Institutes of Health (PMC). In-depth analysis of 1H vs 2H tautomer stability in various solvents.
-
Mass Spectra of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 1. Foundational text on the loss of N2 and HCN fragmentation pathways.
-
Click Chemistry: 1,2,3-Triazoles. Organic Chemistry Portal. Mechanisms and general spectral features of click-derived triazoles.
Spectroscopic Profiling of 2-Pyridyl-1,2,3-Triazole Isomers: A Technical Guide
This guide serves as a definitive technical reference for the spectroscopic characterization of 2-pyridyl-1,2,3-triazole isomers. It synthesizes structural logic with experimental protocols to aid in the precise identification and application of these ligands in coordination chemistry and drug discovery.
Executive Summary
The 2-pyridyl-1,2,3-triazole motif is a cornerstone in bioisostere design and transition metal catalysis. However, its utility is governed by precise isomerism—specifically the linkage position between the pyridine and triazole rings (C4 vs. N1 vs. N2). Misidentification of these isomers leads to erroneous structure-activity relationship (SAR) data and failed catalyst design. This guide provides a self-validating spectroscopic framework to distinguish Regular (C4-linked) , Inverse (N1-linked) , and N2-linked isomers using NMR, UV-Vis, and Fluorescence spectroscopy.
Part 1: The Structural Landscape
The term "2-pyridyl-1,2,3-triazole" encompasses three distinct constitutional isomers based on the connectivity of the triazole ring to the pyridine 2-position.
| Isomer Designation | Chemical Name | Synthesis Route | Key Feature |
| Regular (Click) | 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine | CuAAC (Cu-Catalyzed Azide-Alkyne Cycloaddition) | C4-linked . Forms stable 5-membered chelate rings via Py-N and Triazole-N3. |
| Inverse (Click) | 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine | Inverse CuAAC (Azidopyridine + Alkyne) | N1-linked . Forms 5-membered chelate rings via Py-N and Triazole-N2. |
| N2-Isomer | 2-(4-R-2H-1,2,3-triazol-2-yl)pyridine | Oxidative cyclization or specific alkylation | N2-linked . Hyper-fluorescent; often poor chelator due to lone pair geometry. |
Visualizing the Isomerism
The following diagram illustrates the structural connectivity and the critical atoms involved in coordination and spectroscopy.
Caption: Structural connectivity of the three primary 2-pyridyl-1,2,3-triazole isomers. Note the donor atom shift from N3 (Regular) to N2 (Inverse).
Part 2: NMR Fingerprinting & Assignment
Nuclear Magnetic Resonance (NMR) is the primary tool for definitive assignment. The chemical shift of the triazole proton (or carbon) and Nuclear Overhauser Effect (NOE) correlations are diagnostic.
Proton ( H) NMR Signatures
-
Regular (C4-linked): The triazole proton is located at C5 . It typically appears as a singlet between 8.2 – 8.8 ppm (in
). -
Inverse (N1-linked): The triazole proton is located at C5 (if R is at C4). Due to the proximity of the pyridine ring nitrogen (when not coordinated), this proton often shifts downfield relative to the Regular isomer, often 8.5 – 9.2 ppm .
-
RuAAC (1,5-disubstituted): If a Ruthenium catalyst is used, the 1,5-isomer is formed. The triazole C-H is often more deshielded than the 1,4-isomer due to the magnetic anisotropy of the adjacent N1-substituent.
Diagnostic NOE Protocols
To distinguish between 1,4- and 1,5-regioisomers (or confirm linkage), use 1D-NOESY.
-
Protocol: Irradiate the triazole C-H resonance.
-
Regular (1,4): NOE observed between Triazole-H and the ortho-protons of the substituent at N1. Weak or no NOE to the pyridine ring (since Py is at C4).
-
Inverse (1,4): NOE observed between Triazole-H and the ortho-protons of the substituent at C4. Strong NOE to Pyridine-H3 is possible if the conformation is planar (anti-N-N).
-
1,5-Isomer (RuAAC): Strong NOE between the substituent at N1 and the substituent at C5 (or C4-H). This spatial proximity is the "smoking gun" for 1,5-substitution.
N NMR (HMBC)
If accessible,
-
Regular: Cross-peaks from Triazole-H to N1 and N3.
-
Inverse: Cross-peaks from Triazole-H to N1 (which is bonded to Pyridine). The
shift of the pyridine-bonded nitrogen is distinct (~ -150 to -200 ppm range relative to ).
Part 3: Photophysical Properties (UV-Vis & Fluorescence)
The electronic properties differ significantly between isomers, driven by planarity and dipolar interactions.
Absorption Profiles
-
Regular: Absorption maxima (
) are typically in the UV region (280–320 nm). -
Inverse: Often exhibits a red-shifted absorption compared to the regular isomer, particularly when coordinated to metals like Re(I) or Pt(II).[1] This is due to the different electronic coupling of the pyridine ring through the N1 linkage.
-
N2-Isomer: Distinctive absorption bands, often sharper, due to the inherent symmetry and aromaticity of the 2H-triazole core.
Fluorescence & Quantum Yields
The N2-isomer is the "fluorophore of choice" among the three.
-
N2-Isomer: High fluorescence quantum yield (
is common). Emission is typically deep blue (350–420 nm). Mechanism: Rigid planar structure inhibits non-radiative decay. -
Regular/Inverse: Typically low fluorescence (
) in solution unless rigidified by coordination or restricted rotation (AIE - Aggregation Induced Emission). -
Solvatochromism: 2-pyridyl-1,2,3-triazoles exhibit positive solvatochromism .[2] As solvent polarity increases (Toluene
DMSO), emission red-shifts significantly.[2] This is critical for sensing applications.
Table 1: Comparative Spectroscopic Data
| Property | Regular (C4-Py) | Inverse (N1-Py) | N2-Isomer (N2-Py) |
| NMR Triazole-H | N/A (if symmetrical) | ||
| Coordination Mode | Bidentate ( | Bidentate ( | Poor/Monodentate |
| Fluorescence ( | Low (< 10%) | Low (< 10%) | High (up to 90%) |
| Stokes Shift (Re-Complex) | Moderate | Large | N/A |
| Primary Application | Stable Ligand/Catalysis | Tunable Electronics | Blue Emitter/OLEDs |
Part 4: Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Accurate measurement of
-
Preparation: Prepare stock solutions of the Isomer and Standard in the same solvent (e.g., MeCN) to an absorbance of ~0.05 at the excitation wavelength. Note: Keep Abs < 0.1 to avoid inner filter effects.
-
Dilution Series: Prepare 4 dilutions (Abs: 0.01, 0.02, 0.03, 0.04, 0.05).
-
Acquisition:
-
Plotting: Plot Integrated Fluorescence (
) vs. Absorbance ( ). Calculate the slope ( ).[5] -
Calculation:
Where is the refractive index of the solvent.
Protocol B: Isomer Validation via Coordination Shift (NMR)
Objective: Confirm bidentate chelation (Regular/Inverse) vs. non-chelation (N2-isomer).
-
Baseline: Record
NMR of the free ligand in . -
Titration: Add 0.5 equivalents of
or similar diamagnetic metal precursor. -
Analysis:
-
Regular/Inverse: Expect distinct downfield shifts (
ppm) for Pyridine-H6 (adjacent to N) and Triazole-H. This confirms the formation of a rigid 5-membered chelate ring. -
N2-Isomer: Minimal shift or broadening indicates lack of stable chelation or fluxional binding.
-
Part 5: Decision Tree for Isomer Identification
Caption: Logical workflow for identifying 2-pyridyl-1,2,3-triazole isomers based on photophysics and synthetic origin.
References
-
Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes. Source: Inorganic Chemistry (ACS Publications). URL:[Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Source: Molecules (MDPI). URL:[Link]
-
Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes. Source: University of Huddersfield Repository. URL:[Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles. Source: Journal of Molecular Modeling. URL:[Link]
-
A Guide to Recording Fluorescence Quantum Yields. Source: HORIBA Scientific Technical Note. URL:[Link]
Sources
- 1. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. static.horiba.com [static.horiba.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Tautomerism in 2-(1H-1,2,3-triazol-5-yl)pyridine: Structural Dynamics, Synthesis, and Applications
The following technical guide provides an in-depth analysis of the tautomeric behavior of 2-(1H-1,2,3-triazol-5-yl)pyridine.
Executive Summary
The molecule 2-(1H-1,2,3-triazol-5-yl)pyridine represents a critical scaffold in medicinal chemistry and ligand design. Its utility stems from its dynamic structural behavior—specifically, the annular tautomerism of the triazole ring. Unlike static heterocycles, this system exists in a flux between 1H, 2H, and 3H forms, a property that dictates its binding affinity, solubility, and coordination geometry.
This guide dissects the thermodynamic and kinetic drivers of this equilibrium, providing researchers with the protocols necessary to synthesize, characterize, and exploit this specific tautomeric scaffold.
Part 1: The Tautomeric Landscape
Defining the Equilibrium
In the unsubstituted parent triazole, the "4-yl" and "5-yl" designations are chemically equivalent due to rapid proton migration. However, the presence of the pyridine ring at the C5 position (relative to the N1 proton) breaks this symmetry, creating a complex equilibrium governed by electronic repulsion and intramolecular hydrogen bonding.
The three primary species in solution are:
-
1H-Tautomer (5-yl form): The proton resides on N1, adjacent to the pyridine ring at C5. This form allows for a potential intramolecular hydrogen bond (Npy···H-Ntriazole).[1][2][3][4][5][6][7][8]
-
2H-Tautomer: The proton resides on N2. This form is generally the most stable in the gas phase and non-polar solvents due to the maximization of aromaticity and minimization of adjacent lone-pair repulsion.
-
3H-Tautomer (4-yl form): The proton resides on N3. In this configuration, the pyridine (at C4 relative to N3) is distal to the proton, precluding intramolecular H-bonding.
The Pyridine Effect: Intramolecular Stabilization
The unique feature of the 2-pyridyl substituent is its ability to act as a hydrogen bond acceptor. This stabilizes the 1H-tautomer (specifically the syn conformation) via a 6-membered intramolecular hydrogen bond network.
-
Non-Polar Solvents (e.g., Chloroform): The 2H-tautomer dominates to minimize the overall molecular dipole.
-
Polar/Protic Solvents (e.g., DMSO, Water): The equilibrium shifts. The solvent stabilizes the larger dipole of the 1H/3H forms .[9] Furthermore, the intramolecular H-bond in the 1H form becomes a competitive stabilizing factor, often making it the major species in biological media.
Visualization of the Equilibrium
The following diagram illustrates the dynamic relationship between the tautomers and the critical role of the intramolecular hydrogen bond.
Part 2: Thermodynamics & Solvent Effects
The preference for a specific tautomer is not intrinsic but environmental. Understanding this allows researchers to "tune" the molecule for specific applications (e.g., locking the 2H form for shelf stability or the 1H form for receptor binding).
Table 1: Solvent-Dependent Tautomeric Preferences
| Solvent | Dielectric Constant ( | Dominant Tautomer | Mechanistic Driver |
| Gas Phase | 1.0 | 2H | Minimization of lone-pair repulsion between N1/N2/N3. |
| Chloroform ( | 4.8 | 2H (>90%) | Low polarity favors the less dipolar 2H form. |
| DMSO ( | 46.7 | 1H / 3H (Mixed) | High polarity stabilizes the charge separation in 1H/3H forms. |
| Water ( | 78.4 | 1H (Equilibrium) | H-bonding with solvent competes with intramolecular H-bond; 1H form favored by solvation energy. |
Critical Insight: In drug development, the 1H-tautomer is often the bioactive species because the NH is available for H-bonding with protein residues (e.g., Asp or Glu side chains), while the pyridine nitrogen coordinates with metals or acts as an acceptor.
Part 3: Experimental Characterization Protocols
Distinguishing between 1H and 2H tautomers requires rigorous spectroscopic analysis. Standard 1H NMR is often insufficient due to rapid exchange broadening.
Protocol: 15N-HMBC NMR Identification
This is the gold standard for triazole tautomer assignment.
Reagents:
-
Analyte: ~20 mg of 2-(1H-1,2,3-triazol-5-yl)pyridine.
-
Solvent: DMSO-d6 (favors 1H) or CDCl3 (favors 2H).
-
Standard: Nitromethane (external reference).
Procedure:
-
Sample Preparation: Dissolve the analyte completely. Ensure the solution is free of paramagnetic impurities (filter if necessary).
-
Acquisition: Run a gradient-selected 1H-15N HMBC experiment optimized for long-range coupling (J = 5-10 Hz).
-
Analysis:
-
2H-Tautomer: The triazole ring possesses
symmetry (effectively). You will observe one unique nitrogen signal for N1/N3 (chemically equivalent) and one for N2. -
1H-Tautomer: Symmetry is broken. You will observe three distinct nitrogen signals for the triazole ring (N1, N2, N3).
-
Diagnostic Shift: The protonated nitrogen (N-H) typically appears upfield (-150 to -250 ppm relative to nitromethane), while the pyridine-like nitrogens are downfield.
-
Protocol: X-Ray Crystallography
To determine the solid-state preference (often the Anti-1H or 2H form depending on packing forces):
-
Crystallization: Slow evaporation from Methanol/Water (1:1).
-
Data Collection: Collect at 100 K to reduce thermal motion of the triazole ring, which often exhibits disorder due to tautomerism.
-
Refinement: Look for the location of the difference Fourier peak corresponding to the H-atom. Note that in the solid state, intermolecular H-bonds often override the intramolecular preference.
Part 4: Synthesis Workflow
The synthesis of the unsubstituted parent molecule requires a "Click" reaction followed by careful isolation to avoid decomposition or permanent regio-locking.
Synthetic Route: Thermal Huisgen Cycloaddition
This method avoids transition metal catalysts (Cu/Ru) that might contaminate the final product or yield the wrong regioisomer if substituted.
Reaction Scheme:
Step-by-Step Protocol:
-
Setup: In a pressure tube (behind a blast shield), dissolve 2-ethynylpyridine (1.0 equiv) in DMF (0.5 M).
-
Addition: Add Sodium Azide (1.5 equiv) and Ammonium Chloride (1.5 equiv). The NH4Cl buffers the reaction, generating HN3 in situ (Caution: HN3 is toxic and explosive; keep headspace low and scale small).
-
Reaction: Seal the tube and heat to 100°C for 12–24 hours.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Wash with water (x3) to remove DMF and excess azide.
-
Critical Step: Extract the aqueous layer with ethyl acetate multiple times; the free triazole is moderately water-soluble.
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: 0-10% Methanol in Dichloromethane.
-
Note: The product will streak due to the acidic NH. Add 1% Triethylamine to the eluent if necessary, then wash the collected fractions with dilute HCl/buffer to reprotonate.
-
Visualization of Synthesis
Part 5: Applications & Implications[10][11]
Coordination Chemistry (N^N Ligands)
The 2-(1,2,3-triazolyl)pyridine scaffold serves as a robust bidentate ligand.
-
Mode of Action: Upon deprotonation, the triazolate anion forms a very strong N^N chelate with transition metals (Ru, Ir, Pt).
-
Advantage: The triazole is a stronger
-donor than the pyridine, allowing for the tuning of HOMO/LUMO levels in optoelectronic materials (e.g., OLEDs).
Bioisosteres in Drug Design
The 1H-triazole moiety is a recognized bioisostere for the cis-amide bond.
-
Mechanism: The 1H-1,2,3-triazole mimics the electronic distribution and H-bond donor/acceptor capability of a peptide bond but is resistant to proteolytic cleavage.
-
Relevance: In kinase inhibitors, the pyridine nitrogen can accept a H-bond from the hinge region, while the triazole NH donates to a backbone carbonyl.
References
-
Bandheads of 1H- and 2H-1,2,3-triazoles. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy.
-
Tautomerism in Triazoles. The tautomerism of 1,2,3-triazole in aqueous solution.
-
Crystal Structure Analysis. 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine (Structural Analog).
-
Triazole Ligand Chemistry. 1H-1,2,3-Triazole: From Structure to Function and Catalysis.
-
Synthesis Protocols. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. unn.edu.ng [unn.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self-assembly and anion binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Architects of Coordination: The Discovery, Synthesis, and Application of 2-Pyridyl-1,2,3-Triazole Compounds
Executive Summary
For decades, coordination chemistry and metallosupramolecular design were dominated by classical bidentate ligands such as 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen). While highly effective, the functionalization of these rigid scaffolds requires harsh, synthetically demanding cross-coupling conditions. The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the crown jewel of "Click Chemistry"—fundamentally disrupted this paradigm. By reacting 2-ethynylpyridine with organic azides, researchers unlocked the first facile synthesis of 2-pyridyl-1,2,3-triazoles (pyta) .
As a Senior Application Scientist, I have observed firsthand how pyta ligands have revolutionized drug development and materials science. The 1,2,3-triazole ring is not merely a passive structural linker; it actively participates in metal binding through its N3 atom. This creates an electronically asymmetric chelating pocket that perfectly mimics the steric profile of bpy while offering highly tunable
Theoretical Grounding: The Mechanistic Pathway
The synthesis of 2-pyridyl-1,2,3-triazoles relies on the regiospecific[3+2] cycloaddition of 2-ethynylpyridine and an azide. Without a catalyst, this reaction requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole, which is strictly required for optimal bidentate N,N-coordination to transition metals1[1].
The causality behind the reaction's efficiency lies in the formation of a dinuclear copper-acetylide intermediate. The basicity of the reaction medium facilitates the deprotonation of the terminal alkyne, allowing Cu(I) to insert and activate the alkyne for nucleophilic attack by the azide.
Catalytic cycle of CuAAC for 2-pyridyl-1,2,3-triazole synthesis.
Self-Validating Experimental Protocol: First Synthesis of Pyta Ligands
To synthesize robust 2-pyridyl-1,2,3-triazole ligands for downstream metallosupramolecular assembly, the protocol must be highly controlled to prevent metal contamination. The following methodology outlines a self-validating system for the synthesis of a standard pyta ligand2[2].
Step-by-Step Methodology
-
Reagent Initialization: Dissolve 2-ethynylpyridine (1.0 equiv) and the desired organic azide (1.0 equiv) in a 1:1 (v/v) mixture of tert-butanol and water.
-
Causality: The biphasic nature of this solvent system leverages the hydrophobic effect, driving the non-polar organic reactants into concentrated microscopic pockets, thereby drastically accelerating the cycloaddition rate.
-
-
Catalyst Assembly: Add Copper(II) acetate (Cu(OAc)
, 0.05 equiv) followed by sodium ascorbate (0.10 equiv). -
In-Process Validation: Monitor the solution's color. The initial deep blue (Cu
) will transition to pale yellow or colorless upon the addition of sodium ascorbate. This visual cue validates the successful generation of the Cu(I) catalyst. -
Reaction Execution: Stir the mixture vigorously at room temperature for 12–24 hours.
-
Quenching & Chelation: Dilute the mixture with dichloromethane (DCM) and wash extensively with an aqueous EDTA (Ethylenediaminetetraacetic acid) solution.
-
Causality: Pyta ligands are exceptional metal chelators. Failing to strip the residual copper catalyst using a stronger chelator like EDTA will result in copper-contaminated ligands, which will poison subsequent attempts to coordinate the ligand to other metals (e.g., Pt, Pd, Ru).
-
-
Post-Synthesis Validation: Isolate the organic layer, dry, and concentrate. Validate the product via
H NMR spectroscopy. The successful cyclization is definitively confirmed by the disappearance of the terminal alkyne proton ( 3.2 ppm) and the emergence of a highly deshielded triazole proton singlet ( 8.2–8.8 ppm).
Quantitative Analysis: Yields and Biological Efficacy
The modular nature of the CuAAC reaction allows for the rapid generation of pyta libraries. By altering the azide precursor, researchers can fine-tune the steric and electronic properties of the resulting metal complexes. The table below summarizes the synthesis yields and biological metrics of key pyta derivatives and their corresponding metallosupramolecular architectures.
| Ligand / Complex | Application Area | Synthesis Yield | Key Biological / Chemical Metric | Reference |
| Standard Pyta Ligands | Bidentate Chelators | 47–94% | Tunable | [2] |
| Re(I)-Pyta (Compound 3a) | Oncology (CA IX Inhibitor) | >80% | [3] | |
| [Co | Antimicrobial Probes | 72% | Inactive (Membrane impermeable) | |
| [Ag | Coordination Polymers | Quantitative | Thermally stable 1D polymeric chains | [4] |
Advanced Applications in Drug Development
The true power of 2-pyridyl-1,2,3-triazole compounds is realized when they are coordinated to transition metals for therapeutic applications.
Oncology: Carbonic Anhydrase Inhibition
Tumor microenvironments are notoriously hypoxic, leading to the overexpression of Carbonic Anhydrase IX (hCA IX), an enzyme that regulates intracellular pH to promote cancer cell survival. Recent breakthroughs have utilized click chemistry to synthesize pyta ligands bearing a benzenesulfonamide pharmacophore. When coordinated to a Rhenium(I) tricarbonyl core, the resulting complex exhibits a pronounced selectivity and a potent inhibitory affinity (
Antimicrobial Metallosupramolecular Cylinders
Beyond monomeric complexes, bis(bidentate) pyta ligands can self-assemble with metal ions to form massive, triply stranded metallosupramolecular cylinders. For instance, reacting methylene-linked bis(pyta) ligands with labile Co(II) ions, followed by an "assembly-followed-by-oxidation" step, yields kinetically inert[Co
References
- Palladium(II) Complexes of Readily Functionalized Bidentate 2-Pyridyl-1,2,3-triazole "Click" Ligands: A Synthetic, Structural, Spectroscopic, and Computational Study.
- Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega.
- Oxidatively Locked [Co2L3]6+ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Stability, and Antimicrobial Studies. PMC.
- Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms. PMC.
- A One-Dimensional Coordination Polymer Containing Cyclic [Ag4] Clusters Supported by a Hybrid Pyridine and Thioether Functionalized 1,2,3-Triazole. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidatively Locked [Co2L3]6+ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Stability, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Dynamics & Structural Analysis: Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
The following technical guide details the conformational analysis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- , focusing on its tautomeric equilibria, rotational dynamics, and implications for drug discovery.
Executive Summary
The molecular scaffold 2-(1H-1,2,3-triazol-5-yl)pyridine represents a critical pharmacophore in modern medicinal chemistry and coordination chemistry.[1][2] Acting as a bioisostere for amide bonds and a bidentate N,N-donor ligand, its utility is governed by a complex interplay between prototropic tautomerism and rotational isomerism .[1][2]
Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium.[1][2] Its biological activity—specifically kinase inhibition and metal chelation—depends heavily on the population of specific conformers (syn vs. anti) and tautomers (1H vs. 2H).[1][2] This guide provides a rigorous structural analysis, establishing the causality between electronic effects and conformational preference, and outlines validated protocols for its characterization.[1][2]
Structural Fundamentals & Nomenclature
To accurately analyze the conformation, we must first define the connectivity and the specific tautomeric form implied by the nomenclature "5-yl".[1]
The Tautomeric Landscape
The 1,2,3-triazole ring is amphoteric and subject to annular tautomerism.[1][2] For the 2-pyridyl substituted system, three primary tautomers exist in equilibrium:
-
1H-Tautomer (5-yl form): The proton resides on N1.[1] The pyridine ring is attached at C5.[1] This places the N1-H bond adjacent to the pyridine ring, enabling a potential intramolecular hydrogen bond (IMHB) with the pyridine nitrogen.[1]
-
1H-Tautomer (4-yl form) / 3H-Tautomer: The proton resides on N3 (or N1 relative to C4).[1] The pyridine is at C4.[1][3] The N-H is distal to the pyridine, precluding IMHB.[1][2]
-
2H-Tautomer: The proton resides on N2.[1] This form preserves the highest degree of aromaticity and symmetry in the triazole ring.[1]
Rotational Degrees of Freedom
The central C-C bond (Pyridine C2 – Triazole C5) allows free rotation, defined by the dihedral angle
-
Syn-Conformation (
): Nitrogen atoms of both rings are on the same side.[1] Required for metal chelation.[1][4] -
Anti-Conformation (
): Nitrogen atoms are on opposite sides.[1][2] Often preferred in the absence of chelation to minimize dipole-dipole repulsion.[1]
Conformational Analysis: Forces at Play[1][2]
The conformational preference is dictated by the balance of three forces: Aromaticity , Dipole Repulsion , and Intramolecular Hydrogen Bonding (IMHB) .[1][2]
The 2H-Tautomer Dominance (Gas/Non-polar Phase)
In non-polar environments (gas phase, chloroform), the 2H-tautomer is generally the global minimum.[1][2]
-
Mechanism: The 2H-triazole ring has continuous cyclic electron delocalization (aromaticity) superior to the 1H forms.[1]
-
Conformation: The 2H form typically adopts the Anti conformation to minimize the repulsion between the Pyridine-N lone pair and the Triazole-N1/N3 lone pairs.[1]
The 1H-Tautomer & IMHB Stabilization
The specific isomer 2-(1H-1,2,3-triazol-5-yl)pyridine (where H is on N1 adjacent to the connection) is stabilized by a specific interaction:
-
Interaction:
[1][2] -
Effect: This IMHB locks the molecule into a planar, Syn-conformation .[1]
-
Energetics: While the 2H-tautomer is electronically preferred, the formation of a strong IMHB (5–7 kcal/mol) in the 1H-5-yl form can make it competitive, especially in protic solvents or within protein binding pockets where the H-bond donor is shielded.[1]
Summary of States
| State | Tautomer | Conformation | Stabilizing Force | Destabilizing Force |
| A | 2H | Anti | Max Aromaticity, Min Dipole | No IMHB |
| B | 2H | Syn | Max Aromaticity | Lone Pair Repulsion (N-N) |
| C | 1H (5-yl) | Syn | IMHB (N...H-N) | Lower Aromaticity |
| D | 1H (4-yl) | Anti | - | Dipole, No IMHB |
Visualization of Equilibrium
The following diagram illustrates the dynamic equilibrium between these states.
Caption: Equilibrium map showing the interplay between rotation and tautomerism. The 2H-Anti and 1H-Syn states represent the two dominant energetic wells.[1]
Computational Protocol (DFT)
To predict the specific behavior of derivatives or solvated forms, use the following self-validating DFT protocol.
Objective: Determine the Global Minimum and Rotational Barriers.
-
Input Generation:
-
Level of Theory:
-
Frequency Analysis:
-
Confirm minima (0 imaginary frequencies).
-
Confirm transition states for rotation (1 imaginary frequency).
-
-
Data Extraction:
-
Calculate
relative to the lowest energy conformer.[1] -
Measure N...N distances and Dihedral angles.
-
Experimental Validation Protocols
NMR Spectroscopy (Solution State)
NMR is the primary tool to distinguish tautomers based on symmetry and chemical shift.[1][2]
-
Protocol:
-
Diagnostic Signals:
-
2H-Tautomer: The Triazole C4-H and C5-H (if unsubstituted) or substituents are symmetric.[1] In 2-pyridyl-triazole, the triazole C-H (if present) appears at
7.8–8.2 ppm.[1][2] -
1H-Tautomer (IMHB): The N-H proton is typically highly deshielded (
> 12-14 ppm) due to the hydrogen bond with Pyridine-N.[1] This signal is often broad.[1] -
15N NMR: N1/N3 and N2 have distinct shifts. 2H-triazoles show a characteristic shielding pattern for the protonated nitrogen compared to 1H.[1]
-
X-Ray Crystallography (Solid State)
In the solid state, packing forces often trap the molecule in the Syn-conformation if the IMHB is strong, or if it coordinates to a metal.[1][2]
Applications in Drug Discovery & Development[1][2][3][6][7]
Bioisosterism
The 2-(1H-1,2,3-triazol-5-yl)pyridine scaffold is a cis-amide bioisostere .[1][2]
-
The 1H-Syn conformation mimics the geometry of a cis-peptide bond.[1]
-
Application: Peptidomimetics where a turn conformation is required.[1]
Kinase Inhibition (Hinge Binding)
Many kinase inhibitors utilize a bidentate H-bond acceptor/donor motif to bind to the kinase hinge region.[1]
-
Mechanism: The Pyridine-N (Acceptor) and Triazole-NH (Donor) in the 1H-Syn conformation form a "pincer" recognition motif.[1]
-
Design Rule: Substituents at the pyridine 6-position or triazole 4-position can force the molecule out of planarity, modulating affinity.[1]
Metal Chelation (Click-to-Chelate)
This scaffold is a precursor for "Click" ligands.[1][2]
-
Reactivity: The 1H-tautomer readily deprotonates to form an anionic
-bidentate ligand (2-(1,2,3-triazol-5-yl)pyridinato).[1][2] -
Utility: Ruthenium(II) and Iridium(III) complexes for photodynamic therapy (PDT) or OLEDs.[1][2] The anionic nature lowers the oxidation potential of the metal center compared to neutral bipyridine.[1]
References
-
Tautomeric Equilibria in Triazoles
-
Structural Analysis of Pyridyl-Triazoles
-
Metal Coordination & Click Chemistry
-
Intramolecular Hydrogen Bonding
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 5. 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Using Pyridine, 2-(1H-1,2,3-triazol-5-yl)- as a bidentate ligand
Application Note & Protocol: 2-(1H-1,2,3-triazol-5-yl)pyridine as a Tunable Bidentate Ligand
Executive Summary
This guide details the utility, synthesis, and coordination protocols for Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (often abbreviated as pytz or pytl ). Distinct from the rigid 2,2'-bipyridine (bpy), this ligand offers a "chameleon-like" electronic profile due to the acidity of the triazole N-H proton (
This switchable nature makes it a critical tool for:
-
OLED Development: Tuning Iridium(III) emission towards deep blue by raising LUMO levels (anionic mode).
-
Catalysis: Stabilizing high-oxidation states in Ruthenium water oxidation catalysts.
-
Bioinorganic Chemistry: Creating pH-responsive luminescent probes.
Technical Background & Coordination Logic
Nomenclature and Tautomerism
The user-specified "2-(1H-1,2,3-triazol-5-yl)pyridine" refers to a pyridine ring attached to the carbon backbone of a 1,2,3-triazole.
-
Click Chemistry Origin: Synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) from 2-ethynylpyridine, the product is formally the 4-yl isomer.
-
Tautomeric Equivalence: In the unsubstituted 1H-form , the 4- and 5-positions are equivalent due to rapid annular tautomerism (
). -
Coordination: The ligand binds metals via the Pyridine Nitrogen (
) and the Triazole Nitrogen ( ), forming a stable 5-membered chelate ring.
The "Electronic Switch" Mechanism
The core advantage of this ligand is the N-H deprotonation :
| State | Charge | Donor Strength | Electronic Effect | Application |
| Neutral (1H) | 0 | Moderate | Similar to bipyridine; stabilizes lower oxidation states. | Antimicrobial complexes; pH sensing. |
| Anionic (Triazolato) | -1 | Very High | Strong | Blue OLEDs (Ir); Water Oxidation (Ru). |
Experimental Protocols
Protocol A: Ligand Synthesis (Optimized "Click" Route)
Target: Synthesis of 2-(1H-1,2,3-triazol-4/5-yl)pyridine. Safety: Sodium azide is acutely toxic and shock-sensitive. Use a shield and avoid metal spatulas.
Materials:
-
2-Ethynylpyridine (1.0 eq)
-
Sodium Azide (
) (1.2 eq) or Trimethylsilyl azide ( ) for organic solubility. -
Sodium Ascorbate (0.1 eq)
- (0.05 eq)
-
Solvent: t-Butanol/Water (1:1) or DMF (for TMSN3).
Step-by-Step:
-
Preparation: Dissolve 2-ethynylpyridine (e.g., 5 mmol) in 20 mL
(1:1). -
Azide Addition: Add
(6 mmol) and Sodium Ascorbate (0.5 mmol). -
Catalysis: Add
solution (0.25 mmol) dropwise. The solution often turns yellow/brown. -
Reaction: Stir at room temperature for 12-24 hours . (Heating to 60°C accelerates the reaction but increases safety risk with azides).
-
Workup:
-
Add 50 mL water and 10 mL conc.
(to chelate Cu). -
Extract with Ethyl Acetate (
mL). -
Wash organics with brine, dry over
.
-
-
Purification: Recrystallize from Ethanol or Toluene.
-
Yield: Typically >85%.
-
Characterization:
NMR (DMSO- ) shows a diagnostic triazole C-H singlet at ppm and a broad N-H signal >14 ppm.
-
Protocol B: Coordination to Iridium(III) (The "Blue Shift" Method)
Target: Synthesis of
Materials:
-
Dimer Precursor:
( = 2-(2,4-difluorophenyl)pyridine).[1] -
Ligand: 2-(1H-1,2,3-triazol-5-yl)pyridine (2.2 eq relative to dimer).
-
Base: Sodium Carbonate (
) or Sodium Methoxide ( ) (5-10 eq). -
Solvent: 2-Ethoxyethanol/Glycerol (3:1) or Dichloromethane/Methanol (2:1).
Step-by-Step:
-
Degassing: Suspend the Ir-dimer (0.1 mmol) and Ligand (0.22 mmol) in 10 mL solvent. Degas with
for 15 mins. -
Base Activation: Add
(1.0 mmol). Crucial: The base deprotonates the triazole in situ, forcing the anionic coordination. -
Reflux: Heat to 110°C (if using ethoxyethanol) or 45°C (DCM/MeOH) for 12 hours.
-
Observation: The solution should shift from yellow/orange to pale yellow (indicative of blue-shifting).
-
Isolation:
-
Cool to RT. Add water to precipitate the neutral complex.
-
Filter the solid. Wash with water and hexane.
-
Purification: Flash chromatography (Silica, DCM/MeOH gradient).
-
-
Validation:
-
UV-Vis: Look for blue-shifted MLCT bands compared to bpy analogues.
-
NMR: Absence of triazole N-H signal confirms anionic coordination.
-
Pathway Visualization
The following diagrams illustrate the synthesis and the electronic "switching" mechanism.
Figure 1: Synthesis workflow and pH-dependent coordination switching.
Figure 2: Electronic impact of the anionic triazolato ligand on HOMO-LUMO gaps (Blue Shift).
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Low Yield in Click Reaction | Copper catalyst oxidation. | Use fresh Sodium Ascorbate. Degas solvents to prevent Cu(I) oxidation to inactive Cu(II). |
| Complex is Insoluble | Formation of neutral coordination polymer. | The neutral ligand can bridge metals (N1 and N3). Add bulky counter-ions ( |
| Emission is Green, not Blue | Incomplete deprotonation. | Ensure the reaction pH is >9. Residual neutral ligand (1H-form) has a smaller HOMO-LUMO gap. Add excess base. |
| NMR Signals Broad | Fluxional behavior or paramagnetic impurity. | Triazole-pyridine complexes can show fluxionality at RT. Run NMR at low temp (-40°C) or check for residual Cu paramagnetic catalyst (wash with EDTA/NH4OH). |
References
-
Iridium(III)
- Title: 1,2,3-Triazolyl-pyridine derivatives as chelating ligands for blue iridium(III) complexes.
- Source:Dalton Transactions / ResearchG
-
URL:[Link]
-
Ruthenium(II)
- Title: 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands as alternatives to 2,2'-bipyridines in ruthenium(II) complexes.
- Source:Chemistry – An Asian Journal (PubMed).
-
URL:[Link]
-
Antimicrobial Applications
-
Catalytic Dehydrogenation
- Title: Mono- and Dinuclear 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole-Based Ir(III) and Rh(III) Complexes.
- Source:Organometallics (ACS Public
-
URL:[Link]
Sources
Application Note: The 2-(1H-1,2,3-Triazol-5-yl)pyridine Scaffold in Rational Drug Design and Metallopharmaceutics
Executive Summary
The 2-(1H-1,2,3-triazol-5-yl)pyridine motif (often existing as its 4-yl tautomer or regiomer depending on substitution) is a highly privileged pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of the pyridine ring with the robust, bioisosteric properties of the 1,2,3-triazole system, this scaffold serves a dual purpose. In organic targeted therapies, it acts as a potent ATP-mimetic for kinase inhibition[1],[2]. In metallopharmaceutics, it functions as a superior bidentate N,N-chelator, stabilizing transition metals to create targeted anticancer and antimicrobial metallodrugs[3],[4].
This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic causality, quantitative efficacy, and self-validating protocols required to leverage this scaffold.
Mechanistic Insights & Causality in Scaffold Design
The Structural Nuance of the Triazole Bioisostere
The 1,2,3-triazole ring is widely recognized as a metabolically stable bioisostere for amide bonds. When directly coupled to a 2-pyridyl ring, the resulting hybrid becomes a rigid, planar, and electron-rich system. The specific 1,4-disubstituted geometry (typically achieved via Click Chemistry) is critical: it aligns the pyridine nitrogen and the N3 of the triazole ring, creating an optimal spatial arrangement for both biological target anchoring and metal chelation.
Kinase Hinge-Binding Mimicry
In the realm of oncology, the pyridine-triazole hybrid is highly effective at inhibiting kinases such as PIM-1, Aurora B, and EGFR[1],[5],[2].
-
The Causality: Kinases drive cellular proliferation by transferring phosphate groups from ATP. The pyridine-triazole scaffold perfectly mimics the adenine ring of ATP. The nitrogen atoms act as a "push-pull" hydrogen bonding network, interacting directly with the backbone amide residues in the kinase hinge region (e.g., Met793 in EGFR)[2]. By occupying this ATP-binding cleft, the scaffold competitively blocks phosphorylation cascades, ultimately inducing apoptosis[1].
Caption: Logical flow of 2-pyridyl-1,2,3-triazole derivatives acting as ATP-competitive kinase inhibitors.
Bidentate Chelation for Metallodrugs
Beyond organic inhibition, this motif is a superior bidentate ligand. The spatial arrangement creates an optimal "bite angle" to form thermodynamically stable 5-membered chelate rings with transition metals like Cu(II), Re(I), and Ru(II)[3],[4].
-
The Causality: Unchelated heavy metals are highly toxic. Complexation with the pyridine-triazole ligand stabilizes the metal center, reducing off-target toxicity while facilitating targeted cellular uptake. Once internalized, these metallodrugs can intercalate into DNA or induce mitochondrial dysfunction, leading to targeted cell death[3].
Quantitative Data: Efficacy Across Targets
The versatility of the 2-pyridyl-1,2,3-triazole scaffold is demonstrated by its efficacy across diverse biological targets. The table below summarizes representative quantitative data from recent medicinal chemistry campaigns.
| Target / Application | Scaffold / Complex Type | Key Mechanism of Action | Representative Efficacy / Affinity | Ref |
| PIM-1 Kinase | Pyridine-triazole hybrid | Competitive ATP-binding | Sub-micromolar IC₅₀ | [1] |
| Aurora B Kinase | 1,2,3-Triazolyl-pyridine | Hinge-region anchoring | Sub-micromolar IC₅₀ | [5] |
| EGFR (WT/Mutant) | Triazole-heterocycle hybrid | ATP-cleft & Selectivity pocket binding | Sub-nanomolar to low-µM IC₅₀ | [2] |
| Antitumor (T24 cells) | Cu(II)-pyridine-triazole | DNA intercalation & Mitochondrial dysfunction | IC₅₀ < 10 µM | [3] |
| Carbonic Anhydrase IX | Re(I)-pyridyl-triazole | Metalloenzyme active-site coordination | Kᵢ = 2.8 nM | [4] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols have been designed as self-validating systems . Each workflow includes a critical checkpoint to verify the success of the chemical or biological transformation before proceeding to the next step.
Caption: Step-by-step workflow from CuAAC synthesis to the formulation of transition metal metallodrugs.
Protocol A: Regioselective Synthesis via CuAAC
-
Causality: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is chosen over standard thermal Huisgen cycloaddition to strictly enforce 1,4-regioselectivity. This specific geometry is mandatory to align the nitrogen lone pairs for subsequent target binding or metal chelation.
-
Methodology:
-
Dissolve 2-ethynylpyridine (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). (Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing oxidative alkyne homocoupling).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude product. The complete disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹ confirms full conversion. Do not proceed to biological testing or metal complexation if this peak remains.
Protocol B: Formulation of Cu(II)-Pyridine-Triazole Metallodrugs
-
Causality: Cu(II) is selected for its biologically accessible redox potential (Cu²⁺/Cu⁺), which facilitates the generation of Reactive Oxygen Species (ROS) within the mitochondria of cancer cells, promoting apoptosis[3].
-
Methodology:
-
Dissolve the synthesized 2-(1H-1,2,3-triazol-4-yl)pyridine ligand (1.0 eq) in absolute ethanol.
-
Slowly add an ethanolic solution of CuCl₂·2H₂O (1.0 eq) dropwise under continuous stirring.
-
Reflux the mixture at 75°C for 4 hours.
-
Cool to room temperature to allow the precipitation of the deep-green/blue coordination complex. Filter and wash with cold diethyl ether.
-
-
Self-Validation Checkpoint: Monitor the UV-Vis spectrum. A characteristic bathochromic shift in the d-d transition band (e.g., from ~800 nm for free aqueous Cu(II) to ~650 nm for the N,N-chelate) validates successful coordination.
Protocol C: In Vitro Kinase Inhibition & Kinetic Validation
-
Causality: To unequivocally prove that the synthesized hybrid acts as an ATP-mimetic, kinetic assays must be performed at varying ATP concentrations to establish the mode of inhibition[1].
-
Methodology:
-
Prepare a reaction mixture containing the recombinant kinase (e.g., PIM-1 or EGFR), a fluorescently labeled peptide substrate, and varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM).
-
Initiate the reaction by adding ATP at three different concentrations (e.g., Kₘ, 2×Kₘ, and 5×Kₘ).
-
Measure the initial reaction velocity (v₀) using a microplate reader equipped for fluorescence polarization or FRET.
-
-
Self-Validation Checkpoint: Generate a Lineweaver-Burk double-reciprocal plot (1/v₀ vs. 1/[ATP]) from the kinetic data. Intersecting lines on the y-axis confirm competitive inhibition, structurally validating the hypothesis that the pyridine-triazole motif successfully occupies the ATP hinge region[1].
References
-
[1] Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Source: Bioorganic Chemistry (NIH). 1
-
[5] Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Source: ACS Omega. 5
-
[3] Two groups of copper II pyridine–triazole complexes with “open or close” pepper rings and their in vitro antitumor activities. Source: RSC Advances. 3
-
[2] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Source: PMC - NIH. 2
-
[4] Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms. Source: Journal of Enzyme Inhibition & Medicinal Chemistry (Figshare / Taylor & Francis). 4
Sources
- 1. Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two groups of copper II pyridine–triazole complexes with “open or close” pepper rings and their in vitro antitumor activities - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10677D [pubs.rsc.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Pyridine, 2-(1H-1,2,3-triazol-5-yl)- as a linker in drug design
Topic: Pyridine, 2-(1H-1,2,3-triazol-5-yl)- as a Linker in Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
Abstract
The 2-(1,2,3-triazolyl)pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bidentate ligand, a bioisostere for cis-amides, and a rigid linker for fragment-based drug discovery (FBDD).[1] While the 1,4-disubstituted isomer (via CuAAC) is ubiquitous, the 1,5-disubstituted isomer (via RuAAC)—formally the 2-(1H-1,2,3-triazol-5-yl)pyridine when N1-substituted—offers a distinct vector and electrostatic profile often overlooked.[1] This guide provides a comprehensive technical analysis of this scaffold, detailing the critical distinction between regioisomers, their application in metalloenzyme inhibition (e.g., Histone Demethylases), and validated synthetic protocols for accessing both the 1,4- and the elusive 1,5-isomers.[1]
Structural Analysis: The "5-yl" Distinction
In the context of 1,2,3-triazoles, nomenclature can be ambiguous due to tautomerism. It is critical to define the species before synthesis:
-
Unsubstituted (NH) Triazoles: For 2-(1H-1,2,3-triazol-4-yl)pyridine, the proton rapidly tautomerizes between N1, N2, and N3.[1] Thus, the 4-yl and 5-yl positions are chemically equivalent relative to the pyridine ring.[1]
-
Substituted (NR) Triazoles: When the triazole nitrogen is substituted (e.g., with an alkyl or aryl group), the tautomerism is locked.[1]
Why the 1,5-Isomer (5-yl) Matters: The 1,5-disubstituted scaffold creates a more sterically congested environment and a significantly different dipole moment compared to the 1,4-isomer.[1] In metalloenzyme inhibitors, this "kinked" geometry can force the pyridine nitrogen and triazole N2/N3 into a specific bite angle, optimizing chelation to active site metals (e.g., Fe(II) in JmjC demethylases).[1]
Medicinal Chemistry Applications
Metalloenzyme Inhibition (Epigenetics)
The 2-(triazolyl)pyridine motif is a potent bidentate chelator (N,N-donor).[1] It mimics the 2-oxoglutarate (2-OG) cofactor required by Fe(II)-dependent dioxygenases.[1]
-
Target: JmjC Histone Demethylases (e.g., JMJD3/KDM6B).[1][4][5]
-
Mechanism: The pyridine nitrogen and the triazole nitrogen coordinate to the active site Fe(II), displacing the cofactor or water, thereby blocking the demethylation of Histone H3K27.[1]
-
Advantage: Unlike non-specific metal chelators (e.g., EDTA), the triazole-pyridine scaffold allows for the attachment of "tail" groups (via the N1 position) that extend into the substrate tunnel, conferring selectivity for specific demethylase isoforms.[1]
Bioisosterism
-
Cis-Amide Mimic: The 1,5-disubstituted triazole effectively mimics the geometry and electronic distribution of a cis-amide bond, useful in peptidomimetics where a turn conformation is required.[1]
-
Metabolic Stability: The triazole ring is resistant to hydrolysis, oxidation, and reduction, offering a superior pharmacokinetic profile compared to the labile peptide bonds it replaces.[1]
Experimental Protocols
Protocol A: Synthesis of the 1,5-Isomer (RuAAC)
Accessing the specific 2-(1-alkyl-1H-1,2,3-triazol-5-yl)pyridine scaffold.[1]
Principle: Unlike Cu(I) catalysis, which proceeds via a dinuclear copper intermediate to give the 1,4-isomer, Ru(II) catalysis (specifically utilizing Cp* ligands) proceeds via a ruthenacycle intermediate that directs the sterically demanding groups to be adjacent (1,5-substitution).[1]
Materials:
-
Alkyne: 2-Ethynylpyridine (1.0 equiv)[1]
-
Azide: Alkyl/Aryl Azide (1.0 equiv)[1]
-
Catalyst: CpRuCl(PPh3)2 (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) - Critical: Do not use CpRuCl; the pentamethyl (Cp) ligand is required for high regioselectivity.[1]
-
Solvent: Anhydrous Dioxane or THF.[1]
Procedure:
-
Preparation: In a glovebox or under strictly inert atmosphere (Argon), charge a pressure vial with Cp*RuCl(PPh3)2 (2–5 mol%).
-
Addition: Add anhydrous Dioxane (0.5 M concentration relative to limiting reagent). Add the organic azide (1.0 equiv) and 2-ethynylpyridine (1.0 equiv).[1]
-
Reaction: Seal the vial and heat to 60–80°C for 4–12 hours. (Note: RuAAC is slower than CuAAC and requires heat).[1]
-
Workup: Cool to room temperature. The reaction is often clean enough to simply evaporate the solvent.[1]
-
Purification: Flash column chromatography (SiO2).[1] The 1,5-isomer typically has a lower Rf value than the 1,4-isomer in EtOAc/Hexane systems due to its higher polarity/dipole moment.[1]
Protocol B: In Vitro JMJD3 (KDM6B) Inhibition Assay
Validating the ligand's efficacy as a metalloenzyme inhibitor.[1]
Materials:
-
Recombinant human JMJD3 (catalytic domain).[1]
-
Substrate: Biotinylated Histone H3 peptide (trimethylated at K27).[1]
-
Cofactors: Fe(NH4)2(SO4)2, 2-Oxoglutarate (2-OG), Ascorbic Acid.[1]
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using Eu-labeled anti-H3K27me2 antibody.[1]
Procedure:
-
Compound Prep: Dissolve the Pyridine-Triazole candidate in DMSO. Prepare 10-point serial dilutions.
-
Enzyme Mix: Dilute JMJD3 enzyme in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Ascorbate, 10 µM Fe(II)).
-
Incubation: Add 5 µL of Compound solution to 20 µL of Enzyme Mix. Incubate for 15 min at RT to allow chelation/binding.
-
Reaction Start: Add 25 µL of Substrate Mix (Biotin-H3K27me3 peptide + 2-OG).
-
Running: Incubate at RT for 60 minutes.
-
Quenching/Detection: Add TR-FRET detection mixture (Eu-Antibody + Streptavidin-APC).[1]
-
Read: Measure fluorescence ratio (665 nm / 615 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
-
Self-Validation Check: Include a control well with 1 mM EDTA (pan-metal chelator) to confirm the signal is metal-dependent.[1]
-
Comparative Data: 1,4- vs. 1,5-Isomers[1]
| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |
| Synthesis Catalyst | Cu(I) (CuSO4/Ascorbate) | Ru(II) (Cp*RuCl(PPh3)2) |
| Geometry | Extended, linear-like | Kinked, sterically congested |
| Dipole Moment | ~5.0 D | ~2.0 D |
| Bioisostere | Trans-amide mimic | Cis-amide mimic |
| Metal Chelation | Forms 6-membered rings (if N2 binds) | Forms 6-membered rings (often weaker due to steric clash of R group) |
| Solubility (LogP) | Generally lower (more polar) | Generally higher (more lipophilic packing) |
Pathway Visualization
The following diagrams illustrate the divergent synthetic pathways and the binding mode of the scaffold in a metalloenzyme active site.
Caption: Divergent synthesis of 2-(triazolyl)pyridine scaffolds. The choice of catalyst dictates the regioisomer, which fundamentally alters the vector and binding properties of the drug candidate.[1]
Caption: Bidentate coordination mode of the pyridine-triazole ligand to the catalytic iron center in histone demethylases.
References
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 2017.[1]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications. Chemical Reviews, 2016.[1][6] [1]
-
Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Metallomics, 2012.[1]
-
Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry, 2011.[1]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 2016.[1]
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2012052390A1 - N-2-(2-pyridinyl)-4-pyrimidinyl-beta-alanine derivatives as inhibitors of histone demethylase jmjd3 - Google Patents [patents.google.com]
- 5. epigentek.com [epigentek.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Synthesis of MOFs Incorporating 2-Pyridyl-1,2,3-Triazole Ligands
Topic: Synthesis of Metal-Organic Frameworks (MOFs) with 2-Pyridyl-1,2,3-Triazole Ligands Type: Application Note & Detailed Protocol
Executive Summary
This guide details the synthesis and application of 2-pyridyl-1,2,3-triazole (pytri) ligands in the construction of Metal-Organic Frameworks (MOFs). Unlike carboxylate-only MOFs, pytri-based materials exploit the unique electronic properties of the 1,2,3-triazole ring—a strong
This document provides two distinct protocols:
-
Direct Solvothermal Assembly of porous, pillared-layer MOFs.
-
Diffusion-Based Crystallization for high-quality SCO materials.
Scientific Rationale & Ligand Design
Why 2-Pyridyl-1,2,3-Triazole?
The "pytri" moiety acts as a bidentate
-
Tunable Electronics: The triazole ring lowers the
-acceptor character compared to pyridine, stabilizing high oxidation states or tuning the ligand field strength ( ) to the "crossover point" for Fe(II) ions ( ). -
Click Chemistry Accessibility: These ligands are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing rapid library generation by varying the azide or alkyne precursors.
-
Supramolecular Locking: The triazole ring is highly polarized, promoting strong dipole-dipole and
- stacking interactions that rigidify the MOF lattice, often enhancing thermal stability.
Coordination Modes
The ligand typically binds in a chelating mode (Mode A) but can bridge metal centers if functionalized at the N3 position or if used in conjunction with anionic linkers (Mode B).
Experimental Protocols
Pre-requisite: Ligand Synthesis (General CuAAC)
Before MOF assembly, the ligand must be isolated.
-
Reagents: 2-ethynylpyridine (1.0 eq), Organic Azide (1.0 eq), CuSO
5H O (5 mol%), Sodium Ascorbate (10 mol%). -
Solvent:
-BuOH : H O (1:1 v/v). -
Procedure: Stir at RT for 12–24 h. The product often precipitates. Filter, wash with water/ammonium hydroxide (to remove Cu), and dry. Recrystallize from EtOH if necessary.
Protocol A: Solvothermal Synthesis of Porous Pillared-Layer MOFs
Target: Robust 3D frameworks (e.g., Zn-Triazole-Dicarboxylate systems) suitable for gas sorption.
Materials:
-
Metal Source: Zn(NO
) 6H O (0.1 mmol) -
N-Linker: 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) or bis(pyridyl-1,2,3-triazole) linker (0.1 mmol)
-
O-Linker: 2,5-thiophenedicarboxylic acid (H
tdc) or Terephthalic acid (0.1 mmol) -
Solvent: DMF / Ethanol / H
O (2:1:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve the organic ligands (N-linker and O-linker) in the DMF/EtOH mixture. Sonicate for 10 mins to ensure homogeneity.
-
Metal Addition: Add the Zn(II) salt dissolved in minimal water to the ligand solution.
-
Sealing: Transfer the mixture (total vol ~5-8 mL) into a 15 mL Teflon-lined stainless steel autoclave.
-
Heating Profile:
-
Ramp: 1 °C/min to 120 °C .
-
Hold: 72 hours .
-
Cool: 0.1 °C/min to RT (Slow cooling is critical for single crystals).
-
-
Workup: Filter the resulting colorless block crystals. Wash with fresh DMF (3x) and Ethanol (3x).
-
Activation: Solvent exchange with methanol for 3 days (refreshing daily), followed by heating at 80 °C under vacuum (10
torr) for 12 hours.
Validation:
-
PXRD: Check for low-angle peaks (
) indicative of large unit cells/porosity. -
Stability: These MOFs typically withstand water exposure due to the strong Zn-N(triazole) bond.
Protocol B: Diffusion Synthesis of Spin-Crossover (SCO) Complexes
Target: Fe(II) materials that switch magnetic state (High Spin
Materials:
-
Metal Source: Fe(ClO
) 6H O or Fe(BF ) 6H O (Caution: Perchlorates are potentially explosive; use small quantities). -
Ligand: 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (pytri-bn) (3.0 eq relative to Fe).
-
Antioxidant: L-Ascorbic acid (trace) to prevent Fe(II)
Fe(III) oxidation.
Step-by-Step Workflow:
-
Layering Setup: Use a narrow test tube (5 mm diameter) or H-tube.
-
Bottom Layer: Dissolve the Ligand (0.03 mmol) in 2 mL CHCl
or Dichloromethane. -
Buffer Layer: Carefully layer 1 mL of pure Methanol/Ethanol mixture over the denser organic layer to prevent immediate mixing.
-
Top Layer: Dissolve Fe(II) salt (0.01 mmol) + trace ascorbic acid in 2 mL Methanol. Layer this gently on top.
-
Crystallization: Seal with parafilm (poke 1 small hole for slow evaporation if needed, but usually diffusion is sufficient). Leave undisturbed in the dark at RT for 1–2 weeks.
-
Harvest: Yellow/Orange crystals will form at the interface.
-
Test: Dip a crystal in liquid nitrogen. A color change (e.g., yellow to deep red/purple) visually confirms Spin Crossover (thermochromism).
Characterization & Data Interpretation
| Technique | Key Observation | Purpose |
| SCXRD | Bond lengths (Fe-N) | Critical: Fe-N |
| PXRD | Peak Shift/Splitting | Confirm bulk phase purity and detect structural phase transitions during SCO. |
| SQUID | Quantify magnetic transition temperature ( | |
| Gas Sorption | Isotherm Type (I or IV) | Verify porosity (Protocol A). Hysteresis indicates mesopores or flexible framework. |
| TGA | Weight loss steps | Step 1: Solvent loss (<150°C). Step 2: Linker decomposition (>300°C). |
Expert Insight: Troubleshooting
-
Issue: Immediate precipitation of amorphous powder.
-
Fix: The reaction is too fast. Add a "modulator" (e.g., acetic acid) to Protocol A to compete with ligands and slow down nucleation. For Protocol B, increase the thickness of the buffer layer.
-
-
Issue: Fe(II) samples are brown/rusty.
-
Fix: Oxidation has occurred. Degas all solvents with N
prior to use and perform Protocol B in a glovebox or under inert atmosphere if possible.
-
Logic Diagram: Synthesis Selection
References
-
Click Chemistry for Ligand Synthesis
- Crowley, J. D., et al. "Click chemistry" in the synthesis of 2-pyridyl-1,2,3-triazole ligands. Dalton Transactions, 2009.
-
Porous Pillared-Layer MOFs (Zn/Cu Systems)
-
Mahajan, S., et al. "3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers."[2][3] Crystal Growth & Design, 2023.
-
Li, P.Z., et al.[4] "A Triazole-Containing Metal-Organic Framework as a Highly Effective... Catalyst for CO2 Conversion." ResearchGate, 2016.[4]
-
-
Spin Crossover (SCO)
- Halcrow, M. A., et al. "Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands." White Rose Research Online.
- Olguín, J., et al. "Spin Crossover Behavior in the Iron(II)−2-pyridyl[1,2,3]triazolo[1,5-a]pyridine System." Inorganic Chemistry.
-
Gas Sorption & Simulation
- Space, B., et al. "Investigating gas sorption in an rht-metal–organic framework with 1,2,3-triazole groups." RSC Advances.
Sources
- 1. Spin Crossover in 2D and 3D Networks with 4-R-1,2,4-Triazole Ligands: Insights to Multistep Transitions | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations :: JYX [jyx.jyu.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-ethynylpyridine
This Application Note is structured to address the specific electronic and coordination behaviors of 2-ethynylpyridine . Unlike standard aliphatic alkynes, this substrate acts as a chelating promoter , accelerating the catalytic cycle while simultaneously posing a "product inhibition" risk due to the strong bidentate binding of the resulting triazole.
Executive Summary & Mechanistic Insight
Standard CuAAC protocols often treat all alkynes as kinetically similar. However, 2-ethynylpyridine is a "privileged" substrate.[1] The pyridine nitrogen, positioned
-
The Advantage (The "Assisted" Entry): The pyridine nitrogen pre-coordinates the copper catalyst, lowering the entropic penalty for the formation of the copper-acetylide intermediate. This makes 2-ethynylpyridine significantly more reactive than phenylacetylene or aliphatic alkynes.
-
The Challenge (The "Product" Trap): The product, 2-(1,2,3-triazol-4-yl)pyridine (PyTa) , is a potent bidentate ligand (NN-donor). It binds Cu(I) and Cu(II) with high affinity (
), often dragging the metal into the organic phase during workup and potentially arresting the catalytic cycle if catalyst loading is too low.
Key Directive: This protocol utilizes the substrate's self-accelerating nature while implementing a rigorous "Chelation Strip" workup to ensure metal-free isolation.
Mechanistic Pathway & Chelation Trap
The diagram below illustrates the dual role of the pyridine moiety: accelerating the entry into the cycle while trapping the catalyst at the exit.
Figure 1: The "Assisted Entry / Trapped Exit" mechanism. The pyridine ring facilitates initial Cu-acetylide formation but requires aggressive chelation stripping to release the final product.
Reagents & Equipment
Essential Reagents
| Reagent | Grade/Spec | Purpose |
| 2-Ethynylpyridine | >97% Purity | Substrate. Note: Store at 4°C; volatile. |
| Azide Component | >95% Purity | Coupling partner.[2] |
| CuSO₄[3][4] · 5H₂O | ACS Reagent | Copper source (Pre-catalyst). |
| Sodium Ascorbate | >98% Crystalline | Reducing agent (maintains Cu(I) state). |
| THPTA Ligand | 95% (Optional) | Tris(hydroxypropyltriazolylmethyl)amine. Protects Cu from oxidation if reaction is slow. |
| EDTA (Disodium) | 0.1 M Solution | Critical: Removes Cu from the product during workup. |
| Solvents | t-BuOH / Water | The "Gold Standard" solvent system for CuAAC. |
Equipment
-
Scintillation vials (20 mL) with Teflon-lined caps.
-
Magnetic stir bars (glass-coated preferred to prevent metal leaching, though PTFE is acceptable).
-
LC-MS for reaction monitoring (TLC is often insufficient due to the polarity of the pyridine product).
Experimental Protocols
Protocol A: The "Standard" Aqueous-Organic Method (Recommended)
Best for: General synthesis where both reactants have moderate solubility.
Scale: 1.0 mmol basis.
-
Preparation of Stock Solutions:
-
CuSO₄: Dissolve 25 mg in 1 mL water (0.1 M).
-
Na-Ascorbate: Dissolve 100 mg in 1 mL water (0.5 M). Make fresh.
-
Azide: 1.0 mmol in 2 mL tert-butanol (t-BuOH).
-
-
Reaction Assembly:
-
To a 20 mL vial, add the Azide solution (1.0 mmol).
-
Add 2-Ethynylpyridine (103 mg, 1.0 mmol, 1.0 equiv).
-
Add 2 mL of Water (creates a 1:1 t-BuOH:Water mix).
-
Optional: If the azide is bulky, add THPTA ligand (5 mol%, 22 mg). Note: For 2-ethynylpyridine, external ligands are often unnecessary due to substrate autocatalysis, but THPTA prevents oxidation.
-
-
Catalyst Addition (Order Matters):
-
Add CuSO₄ solution (50 µL, 5 mol%).
-
Add Na-Ascorbate solution (100 µL, 10 mol%).
-
Observation: The solution should turn bright yellow or orange. If it turns brown/black, oxidation is occurring (add more ascorbate).
-
-
Incubation:
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Check by LC-MS. The formation of the triazole is usually rapid.
-
-
Workup (The "Chelation Strip"):
-
Crucial Step: The product is currently holding the Copper.
-
Dilute reaction with 20 mL EtOAc or DCM.
-
Add 10 mL of 0.1 M EDTA (pH 8) or 10% NH₄OH .
-
Stir vigorously for 15 minutes. The aqueous layer should turn blue (Cu-EDTA complex).
-
Separate layers. Wash the organic layer twice more with EDTA/NH₄OH until the aqueous layer is colorless.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: The "Green" Water-Only Method
Best for: Water-soluble azides or when "On-Water" acceleration is desired.
-
Reaction Assembly:
-
Suspend Azide (1.0 mmol) and 2-Ethynylpyridine (1.0 mmol) in 4 mL pure Water .
-
Add CuCl (Copper(I) Chloride) (3 mg, 3 mol%) directly as a solid.
-
Note: CuCl is insoluble, but 2-ethynylpyridine will solubilize it by coordination.
-
-
Execution:
-
Stir vigorously at RT. The heterogeneity of the system often accelerates the reaction ("On-Water" effect).
-
Reaction time is typically 30–60 minutes.
-
-
Purification:
-
If the product precipitates: Filter the solid.
-
Wash the solid with 5% aqueous ammonia to remove trapped copper.
-
Recrystallize from Ethanol/Water if necessary.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls < 50% | Catalyst Poisoning | The product triazole is sequestering Cu. Add more Cu (up to 10 mol%) or use THPTA (ligand) to compete with the product. |
| Green/Blue Organic Layer | Copper Leaching | The product has dragged Cu into the organic phase. Repeat EDTA wash vigorously. |
| Brown Precipitate | Glaser Coupling | Oxidative homocoupling of alkynes. Ensure inert atmosphere (N₂) or increase Na-Ascorbate loading. |
| Low Yield (Steric) | Steric Hindrance | If using ortho-substituted azides, heat to 50°C . The pyridine acceleration usually overcomes mild sterics. |
Workflow Visualization
The following diagram details the decision matrix for selecting the protocol and the critical purification steps.
Figure 2: Operational workflow emphasizing the divergence based on solubility and the convergence at the critical copper-stripping step.
Safety & Handling
-
Azide Hazards: Organic azides with low C/N ratios (<3:1) are potentially explosive. 2-Ethynylpyridine is stable, but ensure the azide partner is handled behind a blast shield if it is low molecular weight.
-
Copper Disposal: All aqueous waste containing Copper/EDTA complexes must be disposed of as heavy metal waste, not down the drain.
-
2-Ethynylpyridine: This compound is volatile and can irritate mucous membranes. Handle in a fume hood.
References
-
Hiroki, H., Ogata, K., & Fukuzawa, S. (2013).[5] 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett, 24(07), 843–846.
-
Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters, 11(21), 4954–4957. (Discusses the role of chelating azides/alkynes).
-
Kuijpers, B. H. M., et al. (2008). A Model Study into the Mechanism of the Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Macromolecules, 41(22), 8939–8942. (Mechanistic insights on ligand effects).
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. (Basis for TBTA/THPTA usage).
Sources
Application Note: 2-(1H-1,2,3-Triazol-5-yl)pyridine as a Privileged Scaffold in the Rational Design of Anticancer Agents
Executive Summary
The development of novel, highly selective anticancer therapeutics relies heavily on versatile chemical scaffolds capable of interacting with diverse biological targets. The 2-(1H-1,2,3-triazol-5-yl)pyridine (pyridyl-triazole) motif has emerged as a cornerstone in modern medicinal chemistry. By combining the hydrogen-bonding capacity and high dipole moment of the 1,2,3-triazole ring with the lipophilicity and
This application note details the mechanistic rationale, quantitative efficacy, and validated synthetic protocols for deploying the pyridyl-triazole scaffold in anticancer drug development.
Mechanistic Paradigms in Oncology
The structural duality of the pyridyl-triazole scaffold allows researchers to target cancer cells via two primary mechanisms:
A. Small Molecule Kinase Inhibition
As an organic small molecule, the pyridyl-triazole hybrid acts as an excellent bioisostere for amide bonds, offering superior metabolic stability. The nitrogen-rich scaffold fits precisely into the ATP-binding pockets of critical regulatory enzymes. For example, specific triazolyl-pyridine hybrids have been identified as potent inhibitors of Aurora B kinase —a protein overexpressed in hepatocellular carcinoma (HCC) that controls tumorigenesis. Inhibition of this kinase arrests the cell cycle at the G2/M phase, preventing unequal genetic distribution and forcing the malignant cell into apoptosis[1].
B. Metallosupramolecular DNA Intercalation
When utilized as a coordination ligand, the pyridyl-triazole motif acts as a powerful bidentate chelator for transition metals such as Ruthenium (Ru), Cobalt (Co), and Platinum (Pt)[3]. The resulting metallosupramolecular complexes—such as triply stranded
Figure 1: Divergent mechanisms of action for the pyridyl-triazole scaffold in anticancer agent development.
Quantitative Efficacy Data
The table below summarizes the in vitro antiproliferative activity (
| Compound Class | Target / Mechanism | Cell Line | Reference | |
| Triazolyl-Pyridine Hybrid (Compound 6) | Aurora B Kinase Inhibition | HepG2 (Hepatoblastoma) | 1.20 ± 0.15 | [1] |
| DNA Major Groove Binding | MDA-MB-231 (Breast) | 5.8 ± 0.6 | [2] | |
| DNA Binding / Antimetastatic | A549 (Lung Carcinoma) | 45.2 | [4] | |
| Cisplatin (Control) | DNA Cross-linking | MDA-MB-231 | 18.2 ± 1.5 | [2] |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.
Protocol A: CuAAC "Click" Synthesis of Pyridyl-Triazole Ligands
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for synthesizing the 1,4-disubstituted 1,2,3-triazole ring[3].
-
Reagent Preparation : Dissolve 2-ethynylpyridine (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalytic Activation (Causality) : Add
(5 mol%) followed by sodium ascorbate (10 mol%). Causality: Direct use of Cu(I) salts is highly susceptible to oxidative degradation. Sodium ascorbate acts as an in situ reducing agent, continuously regenerating the active Cu(I) catalyst from stable Cu(II), ensuring high yields without requiring strict anaerobic conditions. -
Reaction & Self-Validation : Stir at room temperature for 12 hours. Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The complete disappearance of the strong, characteristic azide (
) stretch at validates the total conversion of starting materials. -
Workup : Extract with dichloromethane, wash with brine, dry over anhydrous
, and purify via recrystallization.
Protocol B: Assembly of Kinetically Inert Cylinders
For metallosupramolecular drugs, kinetic inertness is required to survive the biological milieu (e.g., avoiding degradation by glutathione)[5].
-
Thermodynamic Assembly (Causality) : Mix the synthesized bis(pyridyl-triazole) ligand (3.0 eq) with
(2.0 eq) in acetonitrile. Causality: Co(II) is a substitutionally labile metal. This lability allows the system to rapidly undergo error-correction and thermodynamically self-assemble into the highly ordered triple-stranded helicate architecture. -
Oxidative Locking : Add a mild oxidant (e.g., bromine or simply bubble
through the solution) to oxidize the metal centers from Co(II) to Co(III). Causality: Co(III) is a low-spin ion, making the coordination bonds substitutionally inert. This "locks" the cylinder, preventing degradation in biological fluids[5]. -
Self-Validation : Analyze the product via
-NMR spectroscopy. Validation Checkpoint: Co(II) complexes are paramagnetic, resulting in broad, uninterpretable NMR signals. A successful oxidation to Co(III) is validated by the sudden appearance of sharp, well-resolved diamagnetic peaks in the NMR spectrum.
Figure 2: Self-validating workflow for the synthesis of kinetically inert metallosupramolecular anticancer agents.
Protocol C: In Vitro Cytotoxicity (MTT Assay) for Metal Complexes
-
Cell Seeding : Seed target cells (e.g., HepG2 or MDA-MB-231) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Dosing : Treat cells with varying concentrations of the pyridyl-triazole compound (0.1
to 100 ) for 72 hours. -
Assay Execution & Self-Validation (Causality) : Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO. Validation Checkpoint: Transition metal complexes often possess strong intrinsic optical absorbance that overlaps with the formazan readout (
). To validate the assay, you must run parallel "cell-free" control wells containing only the media, MTT, and the metal complex. Subtracting this background absorbance ensures the calculated strictly reflects mitochondrial metabolic inhibition, preventing false-negative toxicity readings[2].
References
-
Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors Source: ACS Omega (via NIH.gov) URL:[Link]
-
Antiproliferative Activity and Associ
Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole Ligands Source: Organometallics (ACS Publications) URL:[Link] -
Cytotoxic Activity of Ruthenium-Pyridyl Triazole Complexes against Human Cancer Cell Source: Asian Journal of Chemistry URL:[Link]
-
High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes Source: Nature Communications (via NIH.gov) URL:[Link]
-
Oxid
Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Stability, and Antimicrobial Studies Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
Application Note: Synthesis and Antimicrobial Profiling of 2-(1H-1,2,3-Triazol-5-yl)-Pyridine Derivatives
Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Anti-MRSA Activity, and Antibiofilm Assays
Introduction and Scientific Rationale
The rapid emergence of multidrug-resistant (MDR) bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), has critically compromised the efficacy of conventional antibiotics. A major factor in MRSA's recalcitrance is its ability to form robust biofilms—sessile communities protected by an extracellular polymeric substance (EPS) matrix that physically blocks drug penetration.
To overcome this, molecular hybridization has become a cornerstone of modern drug design. By fusing a pyridine ring (known for its favorable electronic properties and hydrogen-bonding capacity) with a 1,2,3-triazole core , researchers can create highly potent antimicrobial agents. The 1,2,3-triazole moiety is not merely a passive linker; it acts as a robust pharmacophore. It mimics amide bonds but is entirely resistant to enzymatic cleavage, and its high dipole moment enables strong hydrogen bonding and
This application note details the validated workflows for synthesizing 1,2,3-triazole-pyridine hybrids via Click Chemistry and the subsequent phenotypic screening protocols required to evaluate their efficacy against both planktonic and sessile (biofilm) MRSA populations [2].
Mechanistic Insights: Why the Triazole-Pyridine Scaffold?
The causality behind the success of these derivatives lies in their dual-action capability. The lipophilic nature of the substituted pyridine allows the molecule to partition effectively into the bacterial cell membrane and the hydrophobic pockets of the biofilm matrix. Once localized, the 1,2,3-triazole ring engages in non-covalent interactions with crucial bacterial enzymes (such as DNA gyrase or cell wall transpeptidases).
Fig 1: Dual-action mechanism of triazole-pyridine hybrids against planktonic and sessile MRSA.
Experimental Workflow and Protocols
The following protocols establish a self-validating system. The synthetic phase utilizes 2D NMR to unequivocally confirm the regioselectivity of the CuAAC reaction, while the biological phase employs parallel planktonic and sessile assays with Vancomycin as a positive control to ensure assay integrity.
Fig 2: Integrated workflow from CuAAC synthesis to phenotypic antimicrobial screening.
Protocol A: Synthesis of 1,2,3-Triazole-Pyridine Hybrids via CuAAC
Objective: Synthesize the target hybrid with strict 1,4-regioselectivity.
-
Preparation of Reagents: In a 50 mL round-bottom flask, dissolve the alkyne-functionalized pyridine derivative (1.0 mmol) and the selected aryl azide (1.0 mmol) in a solvent mixture of
and (1:1 v/v, 10 mL). -
Catalyst Addition: Add Copper(II) sulfate pentahydrate (
, 10 mol%) followed by sodium ascorbate (20 mol%). Causality note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling) and ensuring exclusive formation of the 1,4-disubstituted triazole. -
Reaction Progression: Stir the biphasic mixture vigorously at room temperature for 6–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a
/Acetone (9:1) mobile phase. -
Workup & Purification: Once the alkyne is consumed, extract the aqueous layer with
( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Structural Validation: Purify the crude product via silica gel column chromatography. Critical Step: Confirm the click reaction success using 2D HMBC NMR. Look for strong correlations between the triazole proton (
) and the adjacent pyridine carbons ( coupling), which self-validates the covalent linkage [1].
Protocol B: Planktonic MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against planktonic MRSA.
-
Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) in Tryptic Soy Broth (TSB) overnight at 37°C. Adjust the bacterial suspension to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in fresh TSB. -
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized triazole-pyridine hybrids in DMSO (ensure final DMSO concentration in wells is
to prevent solvent toxicity). -
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound.
-
Controls: Include a positive control (Vancomycin), a negative control (broth + bacteria + 1% DMSO), and a sterility control (broth only).
-
Incubation & Readout: Incubate the plates at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that prevents this color change.
Protocol C: Sessile Biofilm Eradication Assay
Objective: Evaluate the compound's ability to penetrate and eradicate established MRSA biofilms.
-
Biofilm Formation: Seed 200 µL of the MRSA suspension (supplemented with 1% glucose to promote biofilm matrix formation) into a flat-bottom 96-well plate. Incubate statically at 37°C for 48 hours to allow mature biofilm formation.
-
Washing: Carefully aspirate the planktonic culture and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.
-
Treatment: Add 200 µL of the test compounds (at concentrations ranging from
to their planktonic MIC) prepared in fresh TSB. Incubate for 24 hours at 37°C. -
Quantification (Crystal Violet Assay): Aspirate the media, wash with PBS, and fix the remaining biofilm with 99% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes. Wash excess dye with distilled water, solubilize the bound dye with 33% acetic acid, and measure the optical density (OD) at 590 nm using a microplate reader.
-
Data Calculation: Calculate the
(concentration inhibiting 50% of biofilm formation) relative to the untreated control.
Quantitative Data Summary
The table below summarizes representative antimicrobial and antibiofilm data for optimized 1,2,3-triazole-pyridine hybrids compared to the clinical standard, highlighting the structure-activity relationship (SAR) where specific substitutions (e.g., halogens or methoxy groups on the aryl ring) enhance lipophilicity and matrix penetration [1].
| Compound / Derivative | Planktonic MRSA MIC (µg/mL) | Sessile MRSA MIC (µg/mL) | Biofilm Inhibition IC₅₀ (µM) | Reference Standard |
| Hybrid 17 (p-Cl-phenyl) | 150 | 250 | 34.94 | - |
| Hybrid 18 (p-Br-phenyl) | 150 | 250 | 37.91 | - |
| Hybrid 21 (p-OCH₃-phenyl) | 150 | 250 | 43.88 | - |
| Vancomycin (Control) | 400 | 500 | 186.00 | Clinical Standard |
Note: The synthesized hybrids demonstrated superior efficacy against both planktonic and sessile MRSA compared to Vancomycin, validating the triazole-pyridine scaffold as a highly effective antibiofilm agent.
Conclusion
The integration of a 1,2,3-triazole ring with a pyridine scaffold yields highly potent, dual-action antimicrobial agents capable of circumventing the physical barriers of MRSA biofilms. By utilizing CuAAC click chemistry, researchers can achieve high-yielding, regioselective synthesis of these hybrids. The self-validating phenotypic assays described herein provide a robust framework for identifying lead compounds, paving the way for the next generation of anti-infective therapeutics.
References
-
El Malah, T., Soliman, H. A., Hemdan, B. A., Abdel Mageid, R. E., & Nour, H. F. (2021). Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA). New Journal of Chemistry.[Link]
-
ResearchGate Contributors. (2025). The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). ResearchGate.[Link]
Common side products in the synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
Welcome to the Technical Support Center for the synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (also referred to as its tautomer, 2-(1H-1,2,3-triazol-4-yl)pyridine). This molecule is typically synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-ethynylpyridine and an azide source[1]. While CuAAC is generally robust, the unique bidentate nature of the resulting pyridyltriazole product introduces specific challenges, including catalyst poisoning and competing oxidative side reactions.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.
Part 1: Troubleshooting Guides & Mechanistic FAQs
Q1: My reaction mixture turns dark green/blue, and the conversion stalls at ~50% despite having active alkyne and azide remaining. What is causing this? A1: You are experiencing Catalyst Sequestration (Product Inhibition) . The target product, 2-(1H-1,2,3-triazol-5-yl)pyridine, is an extremely potent bidentate ligand. As the reaction progresses, the newly formed pyridyltriazole chelates the Cu(I) catalyst (or oxidized Cu(II) species), forming a highly stable, catalytically inactive supramolecular complex[2].
-
Solution: Increase the catalyst loading (up to 10-20 mol%) or use a strongly coordinating, competitive auxiliary ligand (e.g., TBTA or THPTA) to keep the Cu(I) center available for the catalytic cycle.
Q2: I am isolating a highly non-polar, highly UV-active side product. Mass spectrometry shows a mass exactly double that of my starting alkyne minus two protons. How do I prevent this? A2: This is the Glaser-Hay Homocoupling product: 1,4-di(pyridin-2-yl)buta-1,3-diyne. This side reaction occurs when the Cu(I) catalyst reacts with ambient oxygen to form a Cu(II) species, which then mediates the oxidative dimerization of 2-ethynylpyridine[3]. Furthermore, the synergistic action of free copper ions, ascorbate, and oxygen can generate reactive oxygen species (ROS) that exacerbate this pathway[4].
-
Solution: The CuAAC mechanism requires strict anaerobic conditions when electron-deficient alkynes are used. Degas all solvents via freeze-pump-thaw or sparging with argon, and maintain a slight excess of sodium ascorbate to continuously reduce any adventitious Cu(II) back to Cu(I)[5].
Q3: To avoid handling volatile azides, I used a protected azide (e.g., Benzyl azide) with the intention of deprotecting later. However, NMR shows a mixture of two triazole products. Why? A3: You are observing a breakdown in Regioselectivity . While strict CuAAC conditions yield exclusively the 1,4-disubstituted triazole (which deprotects to the 5-yl tautomer), thermal background reactions or the use of alternative catalysts (like Ruthenium in RuAAC) will yield the 1,5-disubstituted isomer[3]. If your Cu(I) catalyst is poisoned (see Q1), the uncatalyzed thermal Huisgen cycloaddition takes over, yielding a roughly 1:1 mixture of 1,4- and 1,5-regioisomers. Ensuring active Cu(I) turnover is critical for 1,4-selectivity.
Part 2: Quantitative Data & Analytical Signatures
To rapidly identify side products during your synthesis, refer to the analytical signatures summarized below.
| Compound / Side Product | Mechanism of Formation | Typical Yield Impact | TLC Signature (SiO2, EtOAc:Hex) | Diagnostic NMR Shifts (1H, CDCl3) |
| 2-(1H-1,2,3-triazol-5-yl)pyridine | CuAAC (Target) | N/A (Target) | Mid-polarity (Rf ~0.4) | Triazole C-H: ~8.3 ppm (s, 1H) |
| 1,4-Di(pyridin-2-yl)buta-1,3-diyne | Glaser Homocoupling[5] | 5% - 30% | Highly non-polar (Rf ~0.8) | Absence of terminal alkyne C-H (~3.2 ppm) |
| 1,5-Disubstituted Triazole | Thermal / RuAAC | 10% - 50% | Mid-polarity (Rf ~0.45) | Triazole C-H: ~7.9 ppm (s, 1H) |
| [Cu(pyridyltriazole)2] Complex | Product Chelation[2] | Catalyst death | Baseline retention (Rf 0.0) | Broadened, paramagnetically shifted peaks |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology ensures the selective synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine using sodium azide, incorporating built-in validation checkpoints to guarantee scientific integrity.
Materials: 2-Ethynylpyridine (1.0 eq), Sodium Azide (1.2 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.2 eq), DMSO/H2O (4:1 v/v), Aqueous Ammonia (10%).
-
Step 1: Solvent Degassing & Reagent Assembly
-
Action: Combine DMSO and H2O in a Schlenk flask. Sparge with Argon for 20 minutes. Add 2-ethynylpyridine and sodium azide.
-
Causality: Removing dissolved oxygen completely suppresses the Fenton-type generation of ROS and the subsequent Glaser homocoupling of the alkyne[4].
-
Validation Checkpoint: Use a dissolved oxygen (DO) probe to ensure O2 levels are <1 ppm before proceeding.
-
-
Step 2: Catalyst Generation
-
Action: In a separate vial, dissolve CuSO4·5H2O and Sodium Ascorbate in degassed H2O. Inject this mixture into the main reaction flask under Argon.
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[3].
-
Validation Checkpoint: The catalyst solution must transition from bright blue (Cu(II)) to pale yellow/colorless (Cu(I)). If it remains blue, the ascorbate is oxidized; prepare a fresh batch.
-
-
Step 3: Cycloaddition & Monitoring
-
Action: Stir the reaction at room temperature for 12 hours.
-
Causality: The concerted, stepwise mechanism of CuAAC requires time for the Cu(I)-acetylide to coordinate with the azide[3].
-
Validation Checkpoint: Monitor via TLC. The disappearance of the starting material (Rf 0.7) and the absence of the Glaser diyne (Rf 0.8) validate that the anaerobic environment was maintained.
-
-
Step 4: Decomplexation Workup
-
Action: Quench the reaction with 10% aqueous ammonia and extract with Ethyl Acetate.
-
Causality: Aqueous ammonia acts as a strong competitive ligand, breaking the stable Cu-pyridyltriazole complex and releasing the free target product into the organic phase[2].
-
Validation Checkpoint: The aqueous layer will turn deep blue (indicating [Cu(NH3)4]2+ formation), while the organic layer should be colorless. A green-tinted organic layer indicates incomplete decomplexation.
-
Part 4: Pathway Visualization
The following diagram maps the competitive pathways in the synthesis, highlighting the critical divergence between the target CuAAC reaction and the primary side reactions.
Reaction pathways in the synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine highlighting side products.
Part 5: References
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews Source: ACS Publications URL:[Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Publications URL:[Link]
-
Active template synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Synthesis of an Azido-Substituted 8-Membered Ring Laddersiloxane and Its Application in Catalysis Source: MDPI URL:[Link]
-
Dynamic self-assembly of supramolecular catalysts from precision macromolecules Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dynamic self-assembly of supramolecular catalysts from precision macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Active template synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00430B [pubs.rsc.org]
Technical Support Center: Optimizing 2-Pyridyl-1,2,3-Triazole Synthesis
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks when synthesizing 2-pyridyl-1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Because the 2-pyridyl-1,2,3-triazole motif is a highly effective bidentate chelator for transition metals, standard "click chemistry" conditions often fail or stall prematurely. This guide bridges the gap between fundamental organometallic mechanisms and practical benchtop solutions.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my CuAAC reaction stall at 30-40% conversion when using 2-ethynylpyridine or 2-azidopyridine?
The Causality: The primary culprit is product inhibition [1]. The synthesized 2-pyridyl-1,2,3-triazole product features a pyridine nitrogen and a proximal triazole nitrogen (N2 or N3) that form a perfect bidentate binding pocket[2]. As the reaction progresses, the newly formed product strongly chelates the active Cu(I) catalyst. This sequesters the copper into a thermodynamically stable, catalytically inactive dead-end complex, preventing it from activating further alkyne molecules[3].
Q2: How can I prevent the product from sequestering the Cu(I) catalyst?
The Causality: You must introduce an auxiliary ligand that outcompetes the 2-pyridyl-triazole product for the Cu(I) center without completely blocking the coordination sites required for the catalytic cycle. The Solution: Use strongly coordinating, multidentate ligands like TBTA (tris(benzyltriazolylmethyl)amine) or its water-soluble analog THPTA [2]. These ligands envelop the Cu(I) ion, stabilizing it against oxidation and disproportionation, while dynamically allowing the azide and alkyne to bind. By adding TBTA at a 1.1:1 ratio to your copper source, you prevent the bidentate product from poisoning the catalyst[4].
Q3: Are standard catalyst loadings (1-5 mol%) sufficient for this substrate?
The Causality: No. Even with auxiliary ligands, the equilibrium of metal-ligand exchange means some copper will inevitably be trapped by the accumulating product. The Solution: Increase the copper loading to 10–20 mol% . This ensures a sufficient baseline concentration of unsequestered, active Cu(I) remains available to drive the reaction to completion[5].
Q4: My reaction mixture turns into a cloudy suspension and halts. How do I fix the solvent system?
The Causality: Standard CuAAC protocols often use 1:1 tert-butanol/water. However, Cu(I)-pyridyl-triazole coordination complexes are highly insoluble in aqueous media and will precipitate, permanently crashing the catalyst out of the solution phase. The Solution: Switch to a more polar, coordinating organic solvent blend. Using Acetonitrile/Water (4:1) or pure DMSO significantly improves the solubility of the intermediate copper complexes[6]. Furthermore, elevating the temperature to 45 °C – 60 °C provides the kinetic energy required to increase the dissociation rate of the product from the copper center, accelerating turnover[7].
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the competitive pathways in the catalytic cycle, highlighting the mechanism of product inhibition and the rescue pathway enabled by auxiliary ligands.
Caption: CuAAC catalytic cycle showing product inhibition by 2-pyridyl-triazole and recovery via TBTA.
Part 3: Quantitative Optimization Data
To transition from a stalled reaction to quantitative yields, adjust your parameters according to the self-validating framework below.
| Parameter | Standard CuAAC | Optimized 2-Pyridyl CuAAC | Mechanistic Rationale |
| Catalyst Loading | 1 – 5 mol% | 10 – 20 mol% | Compensates for catalyst lost to product chelation. |
| Ligand Addition | None (In situ) | TBTA or THPTA (1.1 eq to Cu) | Stabilizes Cu(I) and outcompetes the bidentate product. |
| Solvent System | t-BuOH / H₂O (1:1) | MeCN / H₂O (4:1) or DMSO | Solubilizes the intermediate Cu(I)-chelate complexes. |
| Temperature | Room Temperature | 45 °C – 60 °C | Provides kinetic energy to dissociate the product-metal complex. |
| Reducing Agent | Na-Ascorbate (10 mol%) | Na-Ascorbate (40 mol%) | Maintains Cu(I) state during extended heating periods. |
Part 4: Verified Experimental Protocol
This step-by-step methodology is engineered to be a self-validating system. By pre-forming the Cu(I)-TBTA complex before introducing the chelating starting materials, you ensure the catalyst is protected from the very first turnover[2][7].
Materials Required:
-
2-Ethynylpyridine (1.0 mmol)
-
Organic Azide (1.1 mmol)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.15 mmol, 15 mol%)
-
TBTA (0.165 mmol, 16.5 mol%)
-
Sodium Ascorbate (0.40 mmol, 40 mol%)
-
Degassed Acetonitrile (MeCN) and Milli-Q Water.
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a dry, argon-flushed Schlenk flask, dissolve Cu(OAc)₂·H₂O (15 mol%) and TBTA (16.5 mol%) in 4.0 mL of degassed MeCN. Stir at room temperature for 15 minutes. The solution will turn pale blue/green, indicating the formation of the Cu(II)-TBTA complex.
-
Reduction to Cu(I): Add sodium ascorbate (40 mol%) dissolved in 1.0 mL of degassed water to the flask. Stir vigorously for 10 minutes. The solution will transition to a pale yellow or colorless state, confirming the quantitative reduction to the active Cu(I)-TBTA complex.
-
Substrate Addition: Add the organic azide (1.1 mmol) followed by 2-ethynylpyridine (1.0 mmol) to the active catalyst solution.
-
Thermodynamic Drive: Equip the flask with a reflux condenser and heat the mixture to 50 °C using an oil bath or heating block. Stir in the dark for 16–18 hours[7].
-
Reaction Quenching & Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and add 10 mL of a saturated aqueous EDTA solution (or 10% NH₄OH) to strip the copper from the product. Stir vigorously for 30 minutes until the aqueous layer turns deep blue.
-
Isolation: Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
References
-
Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole dpt and its transition metal complexes; a versatile and subtly unsymmetric ligand. Dalton Transactions (RSC Publishing). URL:[Link]
-
Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? ACS Omega. URL:[Link]
-
Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm: synthesis, crystal structure, computational studies and inhibitory activity against carbonic anhydrase I, II, and IX isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]
-
Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules (MDPI). URL:[Link]
-
Cu(II)-catalyzed click reaction using TBTA as an additive. ResearchGate. URL:[Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics (ACS Publications). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole dpt and its transition metal complexes; a versatile and subtly unsymmetric ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for the click synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals seeking validated troubleshooting guides, mechanistic insights, and optimized protocols for the synthesis of pyridyl-NH-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Knowledge Base & FAQs
Q: Why is the synthesis of NH-1,2,3-triazoles via CuAAC often lower yielding than reactions with substituted azides? A: When synthesizing Pyridine, 2-(1H-1,2,3-triazol-5-yl)- using 1[1] and sodium azide (NaN₃), the reaction relies on the in situ generation of hydrazoic acid (HN₃) to afford the 4-/5-monosubstituted-1,2,3-triazole[2]. HN₃ is highly volatile and poorly soluble in standard organic solvents. Furthermore, the resulting pyridyl-triazole product is a strong bidentate ligand. The pendant pyridine substituent actively assists in N2-coordination to transition metals, which can sequester the Cu(I) catalyst and lead to premature catalyst deactivation[3]. To overcome this causality, higher catalyst loadings (10-20 mol%) or strongly coordinating sacrificial ligands are often required.
Q: How does solvent choice affect the activation barrier of the CuAAC reaction?
A: Density Functional Theory (DFT) calculations demonstrate that while the coordination of the Cu(I) catalyst to the alkyne is slightly endothermic in organic solvents like acetonitrile, it is distinctly exothermic in aqueous environments[2]. Therefore, utilizing aqueous solvent mixtures (e.g.,
Q: Does the nomenclature "5-yl" vs "4-yl" impact my synthetic strategy? A: No. In solution, the NH-proton of the unsubstituted triazole ring rapidly tautomerizes between the N1 and N3 positions. Consequently, 2-(1H-1,2,3-triazol-5-yl)pyridine and 2-(1H-1,2,3-triazol-4-yl)pyridine represent the exact same dynamic molecular system. The standard CuAAC protocol inherently yields this tautomeric mixture.
Pathway & Kinetic Visualization
To understand where catalyst stalling occurs, it is critical to visualize the catalytic cycle. Catalyst sequestration typically happens immediately after the "Protonation Step," where the newly formed bidentate product outcompetes the alkyne for Cu(I) binding.
Fig 1: CuAAC catalytic cycle for the synthesis of NH-1,2,3-triazoles.
Protocol Library: Self-Validating Synthesis
This protocol is engineered as a self-validating system. Visual cues are built into the methodology to ensure the researcher can verify the mechanistic progression in real-time.
Standard Operating Procedure: Synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine
-
Reagent Preparation: In a round-bottom flask, dissolve 2-ethynylpyridine (1.0 mmol) in 5 mL of
-butanol. Add 5 mL of distilled water. -
Azide Addition: Add sodium azide (1.5 mmol). Caution: Maintain pH > 7 to prevent the mass release of toxic HN₃ gas.
-
Catalyst Assembly: Add CuSO₄·5H₂O (10 mol%, 0.1 mmol). The solution will turn pale blue, indicating the presence of Cu(II).
-
Activation (Validation Checkpoint 1): Add sodium ascorbate (20 mol%, 0.2 mmol) in one portion. Self-Validation: The reaction mixture must immediately transition from a blue solution to a yellow/brown suspension. This color change confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.
-
Propagation: Stir the mixture vigorously at room temperature for 12–24 hours under a nitrogen atmosphere to prevent oxidative homocoupling.
-
Monitoring (Validation Checkpoint 2): Monitor via TLC (EtOAc/Hexane 1:1). The highly chelating product will streak or stick to the baseline of standard silica plates. Self-Validation: Add 1% Triethylamine (Et₃N) to your TLC eluent; the product spot will resolve cleanly, confirming product formation rather than degradation.
Quantitative Optimization Data
Recent advancements have introduced greener and more efficient catalytic systems for synthesizing pyridyl 1,2,3-triazoles[4]. The table below summarizes validated condition optimizations to help you select the best parameters for your scale.
| Solvent System | Catalyst System | Temp (°C) | Yield (%) | Mechanistic Advantage & Source |
| CuSO₄ / NaAsc (10 mol%) | 25 | 85 | Standard protocol; exothermic alkyne coordination[2]. | |
| PEG-400 | PPy/Cu nanocomposite (0.01%) | 25 | 92 | Green solvent; highly recyclable polymer matrix[5]. |
| Deep Eutectic Solvent | Cu(I) coordination polymer (2%) | 70 | 95 | Waste-minimized; high efficiency for pyridyl-triazoles[4]. |
| DMF (Anhydrous) | CuI (10 mol%) | 80 | < 45 | Not Recommended: Promotes Glaser homocoupling side-reactions. |
Downstream Processing & Troubleshooting Desk
Q: My reaction mixture turned green/blue and stalled. What happened? A: The Cu(I) active species has oxidized back to Cu(II). Cu(II) is catalytically inactive for the azide-alkyne cycloaddition and instead promotes the Glaser oxidative homocoupling of 2-ethynylpyridine. Ensure a slight excess of sodium ascorbate is present throughout the reaction and thoroughly degas your solvents to remove dissolved oxygen[2].
Q: How do I efficiently remove residual copper from the highly chelating product? A: Because 2-(1H-1,2,3-triazol-5-yl)pyridine forms highly stable chelates with transition metals[3], standard aqueous workups will leave your product contaminated with green/blue copper residues. You must actively disrupt the chelate using a stronger competing ligand.
Fig 2: Optimized downstream workup to disrupt copper-pyridyl-triazole chelates.
References
-
Click-Triazole N2 Coordination to Transition-Metal Ions Is Assisted by a Pendant Pyridine Substituent - Inorganic Chemistry (ACS Publications). 3
-
Fabrication of polypyrrole/Cu(II) nanocomposite through liquid/liquid interfacial polymerization: a novel catalyst for synthesis of NH-1,2,3-triazoles in PEG-400 - RSC Publishing. 5
-
Click Chemistry - TCI Chemicals. 1
-
Click Chemistry Azide-Alkyne Cycloaddition - Organic-Chemistry.org. 2
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media - PMC (NIH). 4
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of polypyrrole/Cu(ii) nanocomposite through liquid/liquid interfacial polymerization: a novel catalyst for synthesis of NH-1,2,3-triazoles in PEG-400 - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation & Purification of 2-(1H-1,2,3-triazol-5-yl)pyridine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating 2-(1H-1,2,3-triazol-5-yl)pyridine (also referred to as 2-(1H-1,2,3-triazol-4-yl)pyridine due to annular tautomerism).
Synthesizing this molecule—typically via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from 2-ethynylpyridine and an azide source—is usually straightforward. However, the purification is notoriously difficult. This molecule is a potent bidentate chelator, an amphoteric zwitterion, and a strong hydrogen-bond donor/acceptor.
This guide provides field-proven, causality-driven troubleshooting steps to help you break metal-ligand complexes, solve chromatographic streaking, and maximize your isolated yields.
🔬 Troubleshooting FAQs
Q1: My crude product is pale green/blue instead of white/yellow, and my NMR spectra show broadened peaks. How do I fix this?
The Causality: The 2-(1,2,3-triazol-4-yl)pyridine motif is a classic
Q2: When I run TLC or column chromatography on silica gel, the product streaks from the baseline to 0.5. How can I achieve a sharp band?
The Causality: The unprotected 1H-1,2,3-triazole proton is highly acidic (
Q3: I am trying to extract the product from the aqueous reaction mixture, but it won't partition into ethyl acetate or DCM. What am I doing wrong?
The Causality: The amphoteric nature of the unprotected 1H-triazolylpyridine means its solubility is highly pH-dependent. At a low pH, the pyridine is protonated; at a high pH, the triazole is deprotonated. In both states, the molecule is highly water-soluble. The Solution: Adjust the aqueous phase strictly to its isoelectric point (typically around pH 6.5–7.5) to maximize organic partitioning. If it still resists extraction, abandon standard solvents and use a highly polar organic solvent mixture such as Chloroform:Isopropanol (3:1 v/v) [2]. This specific mixture disrupts the hydration shell around the polar triazole, pulling it effectively into the organic phase.
📊 Quantitative Data: Copper Scavenging Strategies
When scaling up the synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine, selecting the right copper removal strategy is critical for yield and purity. Below is a comparison of field-tested methods.
| Scavenging Method | Mechanism of Action | Residual Cu (ppm) | Product Recovery (%) | Scalability |
| 10% NH₄OH Wash | Competitive amine coordination | < 50 | 85 - 90 | Excellent |
| 0.1 M EDTA Wash | Hexadentate chelation | < 10 | 80 - 85 | Good |
| QuadraPure™ TU Resin | Thiourea-based solid phase | < 5 | 90 - 95 | Moderate |
| Na₂S Precipitation | Insoluble CuS formation | < 20 | 70 - 75 | Poor (Filtration issues) |
🧪 Step-by-Step Experimental Protocol
This self-validating workflow is designed to isolate the free ligand from a standard CuAAC reaction mixture while ensuring complete demetallation and high recovery.
Step 1: Quenching & Copper Scavenging
Dilute the crude reaction mixture (typically in
Step 2: Phase Separation & Aqueous Recovery Separate the organic and aqueous layers. Because the product is amphoteric, a significant portion may remain in the aqueous phase. Adjust the pH of the aqueous layer to ~7.0 using 1M HCl or 1M NaOH.
Step 3: Targeted Extraction Extract the neutralized aqueous layer three times with a Chloroform:Isopropanol (3:1 v/v) mixture. This specific solvent system is mandatory for recovering the highly polar 1H-triazole tautomer.
Step 4: Drying & Concentration Combine all organic extracts (the initial EtOAc layer and the CHCl₃:iPrOH layers). Wash once with brine to remove residual salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Chromatographic Polish Load the crude residue onto a silica gel column pre-treated with 1% Et₃N in Dichloromethane (DCM). Elute using a gradient of 0–10% Methanol in DCM (containing 1% Et₃N).
Step 6: Crystallization (Optional) For analytical purity, dissolve the concentrated product in a minimum amount of boiling ethanol. Add water dropwise until slight turbidity is observed, then allow it to cool slowly to room temperature to yield pale-yellow crystals.
🗺️ Purification Workflow Visualization
The following logic tree maps the physical state of the product throughout the purification lifecycle, highlighting phase distributions and critical pH adjustments.
Figure 1: Decision tree and phase-distribution workflow for the demetallation and isolation of 2-(1H-1,2,3-triazol-5-yl)pyridine.
📚 References
-
Vasdev, R. A. S., Preston, D., & Crowley, J. D. (2017). Functional metallosupramolecular architectures using 1,2,3-triazole ligands: it's as easy as 1,2,3 “click”. Dalton Transactions, 46(8), 2402-2414. Available at:[Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at:[Link]
Removing copper catalyst from Pyridine, 2-(1H-1,2,3-triazol-5-yl)- synthesis
The following Technical Support Guide addresses the purification of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (and its tautomer, the 4-yl isomer) following copper-catalyzed synthesis (CuAAC).
Case ID: 4921-CU-REM Topic: Purification of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: Why is this specific purification difficult?
The synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine (often referred to as "pytri" in ligand chemistry) presents a unique challenge compared to standard Click Chemistry products.
The "Chelation Trap":
Unlike simple triazoles, the product you have synthesized is a bidentate ligand . The nitrogen atom of the pyridine ring and the nitrogen at the 2- or 3-position of the triazole ring form a "coordination pocket" that binds Copper(I) and Copper(II) with high affinity (Log
-
Symptom: The crude product is green or blue (indicating Cu(II) oxidation) or reddish-brown (Cu(I) residues).
-
Failure Mode: Standard aqueous washes (water/brine) fail because the product drags the copper into the organic phase as a stable metal-organic complex.
-
Result: High residual copper (>500 ppm), cytotoxicity in biological assays, and interference with downstream coupling reactions.
Troubleshooting Protocols (Tiered Approach)
Select the protocol based on your purity requirements and available equipment.
Protocol A: The "Gold Standard" Chelation Wash (EDTA/NH₄OH)
Best for: Bulk removal of visible copper salts (blue/green color).
Mechanism: You must introduce a ligand with a higher stability constant than your pyridyl-triazole product to "steal" the copper. EDTA (Log
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in DCM (Dichloromethane) or Chloroform . Avoid Ethyl Acetate if possible, as copper-amine complexes are sometimes partially soluble in it.
-
Preparation of Wash Solution: Prepare a 0.1 M aqueous solution of EDTA (Disodium ethylenediaminetetraacetate) . Adjust pH to 8–9 using dilute
.-
Note: The basic pH ensures the EDTA is deprotonated and active, and it keeps the pyridine moiety deprotonated (neutral), favoring its retention in the organic layer.
-
-
The Wash: Extract the organic layer with the EDTA solution (1:1 volume ratio) three times .
-
Visual Cue: The aqueous layer should turn blue (Cu-EDTA complex). Repeat until the aqueous layer is colorless.
-
-
Final Polish: Wash once with brine, dry over
, and concentrate.
Protocol B: Solid-Supported Scavenging (High Purity)
Best for: Pharmaceutical applications requiring <10 ppm residual copper.
Mechanism: Silica-bound thiols or diamines act as "heterogeneous super-ligands," removing trace copper that survives extraction.
Recommended Scavengers:
| Scavenger Type | Functional Group | Efficiency (Cu) | Notes |
|---|---|---|---|
| Si-Thiol | Mercaptopropyl | Excellent (Cu(I) & Cu(II)) | Best for Pd and Cu. Smells slightly of sulfur. |
| Si-TMT | Trimercaptotriazine | High | More stable, less odor. |
| Si-Diamine | Ethylenediamine | Good | Cheaper, but mimics your product's binding mode (less competitive). |
Step-by-Step:
-
Dissolve crude product in THF or MeOH (10 mL/g).
-
Add Si-Thiol (4 equivalents relative to expected Cu content, or 10-20 wt% of crude mass).
-
Stir at 50°C for 60 minutes . (Heat is crucial to overcome the kinetic barrier of the Py-Triazole-Cu complex).
-
Filter through a 0.45 µm PTFE pad or a sintered glass funnel.
-
Concentrate the filtrate.
Protocol C: The "Alumina Plug" Trick
Best for: Quick purification when chromatography is already planned.
Mechanism: Copper salts adsorb strongly to neutral alumina (
Step-by-Step:
-
Pack a short column (plug) with Neutral Alumina (Brockmann Grade III) .
-
Do not use Silica initially: Silica is slightly acidic and can cause the copper complex to streak or stick irreversibly with the product.
-
-
Elute with DCM:MeOH (98:2) (or your specific solvent system).
-
The copper usually stays as a distinct band at the top of the alumina.
-
Collect the filtrate. If further purification is needed, proceed to standard Silica Flash Chromatography.
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting the correct purification method based on the state of your crude mixture.
Caption: Logical workflow for removing copper from chelating pyridyl-triazole products.
Frequently Asked Questions (FAQs)
Q1: I used the EDTA wash, but my organic layer is still slightly green. What happened? A: The Pyridine-Triazole-Copper complex is exceptionally stable.
-
Fix: Add a small amount of Sodium Sulfide (
) to the aqueous wash. This precipitates Copper Sulfide (black solid) which pulls the equilibrium hard to the right. Filter the biphasic mixture through Celite to remove the solid CuS, then separate layers. Warning: This generates H2S stench; work in a fume hood.
Q2: Can I use standard Silica Gel chromatography directly? A: Proceed with caution. The copper complex often "streaks" on silica because the silica's acidic sites compete for the pyridine nitrogen.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites, or use the Alumina Plug (Protocol C) method first to strip the bulk copper.
Q3: The name "2-(1H-1,2,3-triazol-5-yl)-" implies a specific tautomer. Does this affect purification? A: In solution, 2-(1H-1,2,3-triazol-4-yl)pyridine and the 5-yl isomer are tautomers (rapidly interconverting) unless the N1 position is substituted.
-
Impact: If your triazole N1 is unsubstituted (NH), the compound is amphoteric. Avoid extremely high pH (>12) during washes, or you will deprotonate the triazole (pKa ~9-10), making it water-soluble and causing product loss into the aqueous layer. Keep wash pH between 7 and 9.
Q4: I am seeing low yields after the EDTA wash. A: Your product might be partially soluble in water, especially if the pyridine ring is protonated or if the molecule is small.
-
Fix: Back-extract the combined aqueous EDTA layers with DCM 2-3 times. Ensure the aqueous phase is not acidic (pH < 4), which would protonate the pyridine and drive it into water.
References
-
Crowley, J. D., & Bandara, H. M. D. (2013). "Click-triazole" coordination chemistry: an informative library of complexes. Dalton Transactions.[1]
- Context: Establishes the high stability constants of Pyridyl-Triazole ligands with Copper.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)
- Context: Describes the mechanism of Cu-Triazole binding and the need for competitive chel
-
SiliCycle Inc. (2024). Metal Scavenging Solutions: Scavenging of Copper (Cu).
- Context: Protocols for using Si-Thiol and Si-TMT for copper removal in pharma intermedi
Sources
Challenges in achieving regioselectivity in 2-pyridyl-1,2,3-triazole synthesis
The following technical guide addresses the specific challenges associated with synthesizing 2-pyridyl-1,2,3-triazoles . This class of compounds presents unique regiochemical hurdles due to the valence tautomerism of the starting materials and the electronic demands of the pyridine ring.
Executive Summary: The "Chameleon" Substrate
Synthesizing 2-pyridyl-1,2,3-triazoles is not merely a standard "click" chemistry application.[1][2] It requires navigating two distinct isomerism challenges:
-
The Reactant Isomerism (Azide-Tetrazole Equilibrium): 2-Azidopyridines are unstable and exist in equilibrium with fused tetrazolo[1,5-a]pyridines. This "hidden azide" effect often stalls CuAAC reactions.
-
The Product Isomerism (N1 vs. N2 Linkage): Standard CuAAC yields N1-linked triazoles (1,4-disubstituted). However, the N2-linked isomer (2-substituted) is often the preferred pharmacophore (e.g., Orexin antagonists) and requires entirely different synthetic logic.
Module 1: Troubleshooting the "Hidden Azide" (2-Azidopyridines)
User Question: “I am attempting a standard CuAAC reaction using 2-azidopyridine and phenylacetylene in aqueous t-BuOH, but the reaction is extremely sluggish, and I am recovering starting material. Is the catalyst poisoned?”
Diagnosis: Valence Tautomerism Lock
You are likely fighting the Azide-Tetrazole Equilibrium . Unlike phenyl azide, 2-azidopyridine cyclizes onto its own ring nitrogen to form tetrazolo[1,5-a]pyridine .
-
In Polar Solvents (DMSO, Alcohols, Water): The equilibrium strongly favors the stable, unreactive tetrazole form.
-
In Non-Polar Solvents / Heat: The equilibrium shifts toward the reactive azide form.[1]
If the concentration of the open-chain azide is too low, the copper catalyst may instead facilitate Glaser-Hay homocoupling of your alkyne, or simply sit idle.
Protocol Optimization Matrix
| Variable | Standard Click Conditions | Required Conditions for 2-Pyridyl Azides | Why? |
| Solvent | H₂O / t-BuOH / DMSO | Toluene, DCM, or DCE | Non-polar solvents destabilize the polar tetrazole form, shifting equilibrium to the reactive azide. |
| Temperature | RT | 60°C – 80°C | Thermal energy is required to overcome the activation barrier of ring-opening (tetrazole |
| Ligand | TBTA (Standard) | Btt-P (Tris(t-butyltriazolyl)phosphine) or High-load TBTA | The pyridine nitrogen can chelate Cu(I), poisoning the catalyst. Stronger ligands are needed to outcompete the substrate. |
| Catalyst Loading | 1–5 mol% | 5–10 mol% | Compensates for the low instantaneous concentration of the reactive azide tautomer. |
Visualizing the Pathway
The diagram below illustrates the competition between the productive CuAAC pathway and the unproductive tetrazole "sink."
Figure 1: The thermodynamic equilibrium between the inert tetrazole and reactive azide determines reaction success. Polar conditions trap the substrate in the red "Sink" state.
Module 2: Achieving N2-Selectivity (The Bioisostere Challenge)
User Question: “CuAAC gives me the N1-linked product (1-(2-pyridyl)-1,2,3-triazole). How do I synthesize the regioisomer where the pyridine is attached to the middle nitrogen (N2) of the triazole ring?”
Diagnosis: The CuAAC Limitation
Copper-catalyzed click chemistry is mechanistically locked to produce 1,4-disubstituted (N1-linked) triazoles. You cannot force CuAAC to produce the N2-isomer. The N2-(2-pyridyl) motif is a privileged pharmacophore (common in dual orexin receptor antagonists) and requires Transition Metal-Catalyzed C-N Coupling or Oxidative Cyclization .
Recommended Workflows
Option A: Pd-Catalyzed C-H Arylation (The Buchwald Method)
This is the most reliable method for installing a pre-formed triazole onto a pyridine ring with high N2 selectivity.
-
Mechanism: Palladium couples a 4-substituted-NH-1,2,3-triazole with a 2-halopyridine.
-
Key Factor: Steric bulk on the ligand favors the N2 position over N1 or N3.
Step-by-Step Protocol:
-
Reactants: 4-substituted-1H-1,2,3-triazole (1.0 equiv) + 2-Bromopyridine (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (1–2 mol%) + Me₄tBuXPhos (2–4 mol%).
-
Note: The bulky Me₄tBuXPhos ligand is critical. It sterically crowds the metal center, making the reductive elimination at the less hindered N2 nitrogen of the triazole kinetically favored (approx. 3.3 kcal/mol lower barrier than N1).[3]
-
-
Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene/Dioxane (100°C).
-
Expected Outcome: >95:5 ratio favoring the N2-isomer.
Option B: Oxidative Cyclization (Hydrazone Route)
Useful if you cannot source the starting triazole.
-
Reactants: 2-Hydrazinopyridine +
-Oximinoketone (or 1,2-dicarbonyl equivalent). -
Cyclization: Treat the resulting hydrazone with an oxidative cyclizing agent (e.g., Cu(OAc)₂ or MnO₂).
-
Selectivity: This naturally forms the N2-linked bond because the nitrogen connectivity is established in the hydrazone precursor.
Decision Tree: N1 vs. N2 Synthesis
Figure 2: Selecting the correct synthetic pathway based on the desired regioisomer.
FAQ: Rapid Troubleshooting
Q: Can I use Ruthenium (RuAAC) to get the 1,5-isomer with 2-pyridyl azide? A: Proceed with extreme caution. RuAAC complexes (like Cp*RuCl(COD)) are highly sensitive to chelation. The 2-pyridyl group is a strong chelator and will likely sequester the Ruthenium, killing the catalytic cycle. If you must synthesize the 1,5-isomer, consider using a steric blocking group on the pyridine or synthesizing the triazole via a magnesiated alkyne route.
Q: Why do I see homocoupling (di-alkyne) instead of my triazole? A: This is the "Glaser-Hay" side reaction. It happens when the Cu-acetylide forms but cannot find a reactive azide. Because your 2-azidopyridine is trapped as a tetrazole (see Module 1), the Cu-acetylide eventually oxidizes and couples with itself. Solution: Degas your solvents thoroughly (remove O₂) and increase temperature to release more reactive azide.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Larsen, D., et al. (2021). Azide-Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry. [Link]
-
S. Ueda & S. L. Buchwald. (2013). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition. [Link]
-
K. R. Roesch, et al. (2001). The Equilibrium between 2-Azidopyridines and Tetrazolo[1,5-a]pyridines. Tetrahedron Letters. [Link]
Sources
Troubleshooting low conversion rates in 2-ethynylpyridine click reactions
The following guide serves as a specialized Technical Support Center for researchers troubleshooting low conversion rates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-ethynylpyridine .
Ticket Subject: Troubleshooting Low Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist Status: Active Guide
Executive Summary: The "Chelation Trap"
2-Ethynylpyridine is a deceptive substrate. Electronically, the electron-deficient pyridine ring increases the acidity of the terminal alkyne proton, theoretically accelerating the formation of the copper-acetylide intermediate.[1] However, users frequently report reactions that start fast but stall at 40-60% conversion.
The Root Cause: The reaction product, 2-(1,2,3-triazol-4-yl)pyridine , acts as a potent bidentate ligand. As the reaction proceeds, the product accumulates and competes with the starting material for the Copper(I) catalyst. The product binds Cu(I) with high affinity, often forming catalytically inactive bis-complexes (Cu(Product)₂), effectively poisoning the catalyst cycle (Autoinhibition).
Diagnostic Workflow
Use this decision tree to identify the specific failure mode of your experiment.
Figure 1: Diagnostic logic flow for identifying reaction bottlenecks.
Technical Q&A: Deep Dive Troubleshooting
Issue 1: The Reaction Stalls Mid-Way (Product Inhibition)
Q: My reaction proceeds rapidly for the first 30 minutes but stops at ~50% conversion. Adding more ascorbate doesn't help. Why?
A: You are experiencing Product Inhibition . The triazole formed from 2-ethynylpyridine creates a bidentate "pocket" (Pyridine N + Triazole N2/N3) that chelates Cu(I) much more strongly than the starting materials.
-
Mechanism: As product concentration rises, the equilibrium shifts from Cu-Alkyne (Active) to Cu-Product (Inactive). The catalyst is sequestered.
-
Solution 1 (Ligand Competition): You must use a ligand that binds Cu(I) stronger than your product. TBTA is often insufficient here. Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES . These ligands maintain high local Cu concentration and protect the metal from sequestration.
-
Solution 2 (Stoichiometry): Increase catalyst loading. For this specific substrate, standard 1-2 mol% is often too low. Increase Cu loading to 10–15 mol% to ensure enough "free" copper remains available despite product binding.
Issue 2: Homocoupling Side-Reactions
Q: I see a significant byproduct with a mass of (2 x Alkyne - 2). What is this?
A: This is the Glaser Coupling product (1,4-di(pyridin-2-yl)buta-1,3-diyne).
-
Causality: The electron-withdrawing pyridine ring makes the terminal alkyne proton more acidic (
) compared to phenylacetylene ( ). This makes it highly susceptible to oxidative homocoupling in the presence of Cu and even trace Oxygen. -
Solution:
-
Degas Rigorously: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding reagents.
-
Excess Reductant: Ensure Sodium Ascorbate is present at 5–10 equivalents relative to Copper. This keeps the system reducing, suppressing the oxidative Glaser cycle.
-
Issue 3: pH Sensitivity
Q: I am running the reaction in a buffered aqueous solution, but the rate is negligible. Does pH matter?
A: Yes, critically. The pyridine nitrogen (
-
Effect: Protonation generates a pyridinium species. This exerts a massive electron-withdrawing effect, deactivating the alkyne toward copper coordination (or conversely, making the alkyne too acidic and unstable). Furthermore, a protonated pyridine cannot chelate copper, which alters the expected mechanism.
-
Recommendation: Maintain pH between 7.5 and 8.0 . Avoid acidic buffers. Phosphate-buffered saline (PBS) or HEPES at pH 7.8 is ideal.
Optimized Standard Operating Procedure (SOP)
Protocol designed to mitigate chelation-trapping and Glaser coupling.
Materials
-
Substrate: 2-Ethynylpyridine (1.0 equiv)
-
Azide: R-N₃ (1.1 equiv)
-
Ligand: THPTA (Preferred) or TBTA
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for solubility)
Step-by-Step Protocol
-
Ligand Pre-Complexation (Critical):
-
Prepare a stock solution of CuSO₄ and THPTA in water.
-
Mix them at a 1:2 molar ratio (Cu:Ligand) and let stand for 5-10 minutes. This ensures the active catalyst is formed before exposure to the "trap" substrate.
-
-
Solvent Degassing:
-
Combine solvents in the reaction vessel. Perform 3 cycles of vacuum/nitrogen backfill or sparge with Argon for 15 minutes.
-
-
Reagent Addition:
-
Add 2-Ethynylpyridine and the Azide to the solvent.
-
Tip: If Glaser coupling is a persistent issue, add the alkyne last and slowly.
-
-
Catalyst Injection:
-
Add the pre-complexed Cu-THPTA solution.
-
Recommended Load: 10 mol% Cu / 20 mol% THPTA.
-
-
Initiation:
-
Add Sodium Ascorbate (freshly prepared in water).[4]
-
Ratio: Use 20–50 mol% (at least 2x to 5x excess relative to Cu).
-
-
Incubation:
-
Stir at Room Temperature. Do not heat initially (heating accelerates Glaser coupling).
-
Monitor by LCMS at 30 min. If stalled, add a second bolus of Ascorbate.
-
Data Comparison: Ligand Efficacy
Impact of ligand choice on 2-ethynylpyridine conversion (24h, RT).
| Ligand System | Cu Loading | Conversion % | Notes |
| None | 5 mol% | < 30% | Rapid stalling due to product inhibition. |
| TBTA | 5 mol% | 65-75% | Moderate protection; product eventually displaces ligand. |
| THPTA | 5 mol% | > 95% | Highly water-soluble; effectively competes with product. |
| None (High Load) | 20 mol% | 85-90% | Brute force method; difficult purification (Cu removal). |
Mechanistic Insight: The Competition
The diagram below illustrates the competition between the Ligand (THPTA) and the Product (Pyridyl-Triazole) for the Copper center.
Figure 2: The kinetic competition. The product acts as an auto-poison (red path) if the external ligand (green path) is not dominant.
References
-
Reaction Mechanism & Copper C
-
Ligand Effects & Optimiz
-
Protocol for Azide-Alkyne Click Chemistry. BroadPharm.[2] (Discusses THPTA vs TBTA efficiency).
-
-
Troubleshooting Low Yields
- Troubleshooting low yield in copper-catalyzed click reactions. BenchChem Technical Guides.
-
Side Reactions (Glaser Coupling)
- Glaser Coupling - Mechanism and Conditions. Alfa Chemistry.
-
Pyridyl-Triazole Ligand Systems
- Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine
Senior Application Scientist Desk Subject: Scale-up protocols, Safety Management, and Purification Strategies for Pyridine-Triazole Conjugates.
Executive Summary & Nomenclature Note
You are accessing the technical guide for 2-(1H-1,2,3-triazol-5-yl)pyridine .
-
Chemical Context: This molecule is a bidentate ligand capable of strong coordination with transition metals.
-
Nomenclature Alert: In the unsubstituted 1H-1,2,3-triazole ring, the 4- and 5-positions are chemically equivalent due to rapid annular tautomerism (1H
2H 3H). The standard synthesis via "Click Chemistry" (CuAAC) yields the 4-yl isomer, which exists in equilibrium with the 5-yl form. This guide covers the synthesis of this tautomeric pair using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]
Part 1: The Safety Architecture (Critical)
WARNING: Scaling up azide chemistry requires strict adherence to process safety controls. Sodium Azide (
Core Safety Directives
-
The Heavy Metal Trap:
reacts with Copper, Lead, and Zinc to form heavy metal azides , which are shock-sensitive primary explosives. -
Hydrazoic Acid (
) Management:-
Acidification of
generatesngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , a volatile, explosive liquid/gas. -
Limit: Maintain reaction pH > 4.5 where possible. If acidic conditions are required (e.g., for protonolysis of intermediates), ensure efficient headspace purging and keep
concentration < 10% in the gas phase.
-
Part 2: Synthesis Protocol (The "Self-Validating" Method)
Route Selection: We utilize the CuSO4 / Sodium Ascorbate system (Sharpless-Fokin conditions).
-
Why? It uses water/alcohol solvents (safer thermal profile), generates the active Cu(I) species in situ (avoiding oxidation), and is less sensitive to oxygen than CuI.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Ethynylpyridine | 1.0 | Substrate | Limiting reagent. |
| Sodium Azide ( | 1.2 | Azide Source | Excess ensures conversion; cheap but toxic. |
| Copper(II) Sulfate | 0.05 (5 mol%) | Pre-catalyst | Cheap, water-soluble source of Cu. |
| Sodium Ascorbate | 0.15 (15 mol%) | Reductant | Reduces Cu(II) |
| Acetic Acid | 1.0 | Proton Source | Required to protonate the triazolide intermediate. |
| Solvent | -- | DMSO/H2O (4:1) | High solubility for reagents; manages exotherm. |
Step-by-Step Workflow
-
Preparation: Dissolve 2-Ethynylpyridine in DMSO.
-
Azide Addition: Add
(solid) slowly. Caution: Exothermic. -
Catalyst Activation: In a separate vessel, dissolve
and Sodium Ascorbate in water. The solution will turn from blue to yellow/orange (formation of Cu(I)). -
Initiation: Add the catalyst solution to the DMSO mixture.
-
Reaction: Stir at 40-50°C. Monitor by HPLC/LC-MS.
-
Validation: The reaction is autocatalytic. The product (pyridyl-triazole) coordinates Cu(I), accelerating the reaction. If the rate stalls, add more ascorbate, not copper.
-
-
Quench: Cool to room temperature. Dilute with water.
Part 3: Visualization of the Process
Diagram 1: Reaction Workflow & Safety Gates
Caption: Logical flow from reagents to isolated product, highlighting critical safety decision points (red) and purification steps (blue).
Diagram 2: The "Copper Trap" Mechanism
Caption: The catalytic cycle showing how the product (Ligand) traps the Copper catalyst, necessitating specific work-up protocols.
Part 4: Troubleshooting & FAQs
Q1: The product is green/blue. How do I remove the Copper?
Diagnosis: The pyridine-triazole motif is an excellent chelator. The color indicates residual Cu(II) coordinated to your product. The Fix: Standard washes won't work.
-
EDTA Digestion: Suspend the crude solid in aqueous EDTA (0.1 M, pH 8) and stir vigorously for 2 hours. The EDTA binds Cu stronger than the triazole.
-
Sulfide Scavenging: If EDTA fails, dissolve product in DMSO and treat with "QuadraSil MP" or similar thiourea-based scavengers, then filter.
-
Ammonia Wash: Wash the organic layer (if extracting) with 10%
. The deep blue complex will wash away.
Q2: The reaction stalls at 60-70% conversion.
Diagnosis: Oxidation of the catalyst. Cu(I) has oxidized to inactive Cu(II) due to oxygen ingress. The Fix:
-
Do NOT add more Copper. This increases the purification burden.
-
Add Reductant: Add an additional 0.1 equiv of Sodium Ascorbate .
-
Degas: Sparge the reaction mixture with Nitrogen/Argon for 15 minutes.
Q3: I see a second spot on TLC/HPLC. Is it a regioisomer?
Diagnosis: Unlikely. CuAAC is highly regioselective for the 1,4-isomer (which tautomerizes to the 5-yl). The Fix:
-
Check pH: The spot is likely the anion (triazolide) or the protonated pyridine salt. Neutralize the sample before injection.
-
Check Copper: The "second spot" is often the Copper-Product complex, which runs differently than the free ligand. Treat the TLC sample with a drop of EDTA/Ammonium hydroxide before spotting.
Q4: Can I use CuI (Copper Iodide) instead of CuSO4?
Analysis: Yes, but it is not recommended for scale-up of this specific substrate.
-
Reason: CuI requires an external base (like DIPEA). The Pyridine-Triazole product can inhibit CuI by forming insoluble clusters. The
/Ascorbate aqueous system keeps the catalyst more accessible.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022).[6] Safety Assessment of the In Situ Generation of Hydrazoic Acid for the Synthesis of Tetrazoles and Triazoles. Journal of Organic Chemistry.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Process Safety of Sodium Azide . (2025). BenchChem Technical Library. (Note: Generalized source for safety data).
Sources
Technical Support Center: Stability & Handling of 2-(1H-1,2,3-triazol-5-yl)pyridine Derivatives
Current Status: Operational Ticket ID: PYTRI-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist
Core Technical Briefing
Welcome to the technical support hub for the 2-pyridyl-1,2,3-triazole (PyTri) scaffold. If you are working with 2-(1H-1,2,3-triazol-5-yl)pyridine , you are likely encountering stability issues that are not actually "degradation" but rather dynamic chemical behaviors inherent to this bidentate system.
The "5-yl" vs. "4-yl" Nomenclature Trap
Before troubleshooting, verify your structure. In 1H-1,2,3-triazoles (where the ring nitrogen is unsubstituted), the C4 and C5 positions are chemically equivalent due to rapid annular tautomerism.
-
Observation: You may see your compound referred to as the 4-yl isomer in literature but the 5-yl isomer in your ELN (Electronic Lab Notebook).
-
Reality: They are identical rapidly interconverting tautomers unless the N1 position is substituted.
Primary Instability Vectors
-
Annular Tautomerism: Causes broad NMR signals and inconsistent solubility.
-
Trace Metal Scavenging: The Py-Triazole motif is a potent chelator (similar to bipyridine). It scavenges trace Copper (from CuAAC synthesis) or Iron, leading to "false" degradation or color changes.
-
Photochemical Linkage Isomerism: In coordination complexes (e.g., Ruthenium), the triazole can detach or flip coordination modes (N2 vs. N3) under light exposure.[1]
Troubleshooting Modules
Module A: "My NMR Spectra are Broad or Uninterpretable"
Diagnosis: Tautomeric Equilibrium.[2][3] The 1H-triazole proton hops between N1, N2, and N3. In non-polar solvents (like CDCl₃), this exchange is intermediate on the NMR timescale, causing signal coalescence (broadening).
The Fix: Shift the Equilibrium You must lock the tautomer or accelerate the exchange to sharpen the peaks.
| Method | Protocol | Mechanism |
| Acid Doping | Add 1-2 drops of TFA-d to the NMR tube. | Protonates the pyridine/triazole, creating a single cationic species. Sharpens peaks instantly. |
| Base Doping | Add solid K₂CO₃ or a drop of NaOD . | Deprotonates the triazole (forming the triazolate anion). Removes the exchangeable proton entirely. |
| Solvent Switch | Switch to DMSO-d₆ or MeOD . | Strong H-bond acceptors stabilize specific tautomers (usually 1H), slowing exchange enough to see distinct species or averaging it cleanly. |
Module B: "My White Solid Turned Green/Blue (or is quenching fluorescence)"
Diagnosis: Metal Contamination (The "Scavenger Effect").
If you synthesized this ligand via CuAAC (Click Chemistry) , you likely have trapped Cu(I) or Cu(II). The Py-Triazole pocket binds Copper with extremely high affinity (
The Fix: De-metallation Protocol
-
Reagent: Aqueous EDTA (0.1 M, pH 7) or Sodium Sulfide (Na₂S).
-
Workflow:
-
Dissolve crude ligand in DCM or EtOAc.
-
Wash 3x with 0.1 M EDTA solution.
-
Visual Check: The aqueous layer may turn faint blue (Cu-EDTA).
-
Wash 1x with Brine, dry over Na₂SO₄.
-
Alternative: If the compound is water-soluble, stir with QuadraPure™ TU (thiourea scavenger resin) for 4 hours, then filter.
-
Module C: "My Ruthenium/Iridium Complex is Decomposing in Light"
Diagnosis: Photo-induced Linkage Isomerism.[1] Unlike bipyridine, the triazolyl-pyridine ligand is hemilabile. Under UV/Visible light, the Ru-N(triazole) bond can break or isomerize (switching from N2-bound to N3-bound), leading to ligand loss or solvent coordination (e.g., MeCN displacing the ligand).
The Fix:
-
Storage: Amber vials are mandatory.
-
Solvents: Avoid coordinating solvents (Acetonitrile) during photophysical measurements if ligand loss is suspected. Use DCM or Toluene.
Visualizing the Instability
The following diagram illustrates the tautomeric pathways and the troubleshooting decision tree for stability issues.
Figure 1: Mechanistic pathways for tautomerism and metal scavenging, with corresponding corrective actions.
Frequently Asked Questions (FAQs)
Q1: I am trying to crystallize the ligand, but I only get amorphous powder or oil. Why? A: 1H-triazoles are notorious for forming extensive hydrogen-bonding networks that frustrate crystal packing.
-
Solution: Try converting the ligand to its hydrochloride salt (add HCl in ether) or perchlorate salt. The ionic lattice often crystallizes much easier than the neutral tautomeric mixture. Alternatively, co-crystallize with a strong H-bond acceptor.
Q2: Is the "5-yl" derivative more stable than the "4-yl"? A: If the N1 position is unsubstituted (1H), they are the same molecule. If you are synthesizing an N1-substituted derivative (e.g., 1-benzyl-5-(2-pyridyl)-1,2,3-triazole), the 5-yl isomer is generally kinetically stable but thermodynamically less stable than the 1,4-isomer.
-
Warning: The 1,5-isomer can isomerize to the 1,4-isomer under high heat (Dimroth-like rearrangement conditions) or if catalytic copper is introduced.
Q3: Can I use this ligand for biological assays? A: Yes, but you must verify copper removal (See Module B). Residual copper is cytotoxic. A "clean" NMR does not guarantee copper-free status; Cu(II) is paramagnetic and may just broaden baseline signals invisibly while retaining toxicity. Use ICP-MS to verify <5 ppm Cu if dosing cells.
References & Authoritative Grounding
-
Tautomerism of 1,2,3-Triazoles:
-
Source: The equilibrium between 1H and 2H forms is solvent-dependent. In the gas phase, 2H is more stable; in polar solvents, 1H dominates.[2]
-
Citation: Motamedialam, S. et al. "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles." Journal of Chemical Physics (2020).[4] Link (Contextual validation from search results).
-
-
Metal Coordination & Photochemistry:
-
Synthesis & Copper Contamination:
-
Source: Protocols for removing Copper from CuAAC reactions to prevent false positives in biological/stability assays.
-
Citation: "Biological Activity of Triazolopyrimidine Copper(II) Complexes." MDPI (2021). Link
-
-
Isomer Stability (1,4 vs 1,5):
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the properties of 2-(1H-1,2,3-triazol-5-yl)pyridine and 2-(1H-1,2,4-triazol-3-yl)pyridine
The transition from classical 2,2′-bipyridine (bpy) ligands to triazole-pyridine architectures has fundamentally expanded the toolkit of coordination chemistry. By replacing one pyridine ring with a triazole moiety, researchers can finely tune the stereoelectronic properties, ligand field strength, and photophysical behavior of transition metal complexes.
This guide provides an in-depth comparative analysis of two critical structural isomers: 2-(1H-1,2,3-triazol-4-yl)pyridine (commonly abbreviated as pyta or py-1,2,3-tz) and 2-(1H-1,2,4-triazol-3-yl)pyridine (abbreviated as Htzp or py-1,2,4-tz). While both act as bidentate nitrogen donors, the distinct positioning of the nitrogen atoms within the triazole ring dictates entirely different synthetic pathways, coordination behaviors, and downstream applications.
Structural and Electronic Divergence
The fundamental difference between these two ligands lies in the heteroatom arrangement of the five-membered ring, which directly impacts their coordination geometry and electronic polarization.
-
2-(1H-1,2,3-triazol-4-yl)pyridine (pyta): Featuring three adjacent nitrogen atoms, this ligand is highly polarizable. It coordinates to metals via the pyridine nitrogen and the N3 atom of the triazole ring. The critical advantage of pyta is that the N1 position points away from the metal center. This allows for massive steric and electronic functionalization at N1 without altering the coordination bite angle, making it an ideal bpy mimic for highly tunable photoluminescent materials[1].
-
2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp): In this isomer, the nitrogen atoms alternate with carbon atoms. It acts as a hard nitrogen donor and features an acidic N-H group. Htzp readily deprotonates to form a potent anionic bidentate ligand. This generates a much stronger ligand field compared to neutral pyta, which is particularly effective for stabilizing higher metal oxidation states or precisely poising Fe(II) centers to induce spin-crossover (SCO) phenomena[2][3].
Synthesis and application pathways of py-1,2,3-tz and py-1,2,4-tz ligands.
Quantitative Data Comparison
To facilitate rapid selection for experimental design, the physical and functional properties of both ligands are summarized below.
| Property | 2-(1H-1,2,3-triazol-4-yl)pyridine (pyta) | 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) |
| Isomeric Structure | Adjacent triazole nitrogens (N1, N2, N3) | Alternating triazole nitrogens (N1, N2, N4) |
| Synthesis Strategy | CuAAC "Click" Chemistry[1] | Condensation/Cyclization[2] |
| Primary Coordination | Bidentate (N,N), predominantly neutral | Bidentate (N,N), predominantly anionic[2] |
| Metal Preferences | Ru(II), Ir(III), Re(I), Ag(I) | Co(II), Cd(II), Rh(III), Fe(II) |
| Electronic Effect | Strong | Hard nitrogen donor, strong ligand field |
| Key Applications | DSSCs, OLEDs, CO2 Reduction[1][4] | Spin Crossover, Heavy Metal Sensing[2][3] |
Validated Methodologies & Protocols
The following self-validating protocols outline the synthesis and complexation workflows for both ligand classes, emphasizing the causality behind specific reagent choices.
Protocol A: Synthesis of Re(I) Photocatalysts via CuAAC (pyta system)
The 1,2,3-triazole system is uniquely suited for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol describes the modular assembly of a [Re(pyta)(CO)3Cl] complex used in CO2 reduction[1].
Step-by-Step Workflow:
-
Ligand Assembly: Combine 2-ethynylpyridine (1.0 equiv) and a functionalized organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalytic Initiation: Add
(0.05 equiv) followed by sodium ascorbate (0.10 equiv). Stir at room temperature for 12 hours. -
Complexation: Isolate the pyta ligand and reflux it with
(1.0 equiv) in toluene for 4 hours under an inert argon atmosphere. -
Purification: Cool the mixture to precipitate the pale yellow
complex. Wash with cold diethyl ether and dry under vacuum.
Causality & Validation:
The
Protocol B: Synthesis and Sensing Application of [Co(tzp)2] (Htzp system)
Because Htzp contains a hard nitrogen donor and readily forms anionic complexes, it is highly effective for transition metal sensing in aqueous environments[2][5].
Step-by-Step Workflow:
-
Ligand Solution: Dissolve 3 mmol of 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) in a 3:1 (v/v) mixture of high-purity MilliQ water and absolute ethanol.
-
Metal Addition: Dissolve 1 mmol of
in 2 mL of double-distilled water. Slowly add the metal solution to the ligand solution to achieve a 1:2 (Metal:Ligand) molar ratio. -
Thermodynamic Heating: Heat the reaction mixture to 40–45°C and stir continuously for 180 minutes.
-
Isolation: Allow the solution to cool to room temperature to yield crystalline
.
Causality & Validation:
Heating the reaction to 40–45°C ensures thermodynamic control, favoring the formation of the highly stable tetragonal
Conclusion
The choice between 2-(1H-1,2,3-triazol-4-yl)pyridine and 2-(1H-1,2,4-triazol-3-yl)pyridine should be driven by the specific demands of the target application. If the goal is to develop photoluminescent materials (like Ru(II) DSSCs) or photocatalysts where extensive steric tuning is required without altering the metal coordination sphere, the pyta (1,2,3-triazole) system synthesized via click chemistry is superior[1][4]. Conversely, if the objective requires a strong ligand field to stabilize specific spin states (e.g., Fe(II) spin crossover) or to create robust transition metal sensors in aqueous media, the anionic coordinating power of the Htzp (1,2,4-triazole) system is the optimal choice[2][3].
References
1.2 - ResearchGate 2.5 - Environmental Engineering and Management Journal 3.3 - Chemical Communications (RSC Publishing) 4.4 - ResearchGate 5.1 - Inorganic Chemistry (ACS Publications)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hysteretic spin crossover in iron(ii) complexes of a new pyridine–triazole–pyrazine ligand is tuned by choice of NCE co-ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
Comparative study of pyridine-triazole isomers as ligands in coordination chemistry
Executive Summary
The advent of "Click" chemistry (CuAAC) revolutionized ligand design, allowing for the rapid modular synthesis of 2-(1,2,3-triazolyl)pyridine (pytl) ligands.[1] These ligands serve as versatile alternatives to the traditional 2,2'-bipyridine (bpy) scaffold.[1][2] However, the connectivity of the triazole ring relative to the pyridine moiety fundamentally alters the coordination environment.
This guide provides a comparative analysis of the two primary linkage isomers:
-
Regular Isomers (C4-linked): 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine.[1][3][4]
-
Inverse Isomers (N1-linked): 2-(4-substituted-1H-1,2,3-triazol-1-yl)pyridine.[1][3][4]
While structurally similar (both forming 5-membered chelate rings), their electronic profiles and photochemical stabilities diverge significantly.[1] This guide details these differences to aid in rational ligand selection for catalysis, sensing, and spin-crossover applications.
Part 1: Structural & Electronic Landscape
The core distinction lies in the attachment point of the pyridine ring to the triazole heterocycle, which dictates the nitrogen donor atom available for chelation.
The Isomers Defined
| Feature | Regular Isomer (Py-C4) | Inverse Isomer (Py-N1) |
| Structure | Pyridine attached to Triazole C4 | Pyridine attached to Triazole N1 |
| Donor Atoms | Pyridine-N + Triazole-N3 | Pyridine-N + Triazole-N2 |
| Chelate Ring | 5-membered | 5-membered |
| Dipole Vector | Donor N3 lone pair directed toward metal | Donor N2 lone pair directed toward metal |
| Synthesis | 2-Ethynylpyridine + Azide | 2-Azidopyridine + Alkyne |
Electronic Field Strength
Triazoles are generally weaker
-
Regular (N3-donor): Provides a moderate ligand field.[1] In Ru(II) complexes, this often lowers the energy of the metal-centered (
MC) state, making it thermally accessible from the MLCT state, leading to luminescence quenching at room temperature.[1] -
Inverse (N2-donor): The N2 atom is less basic and a weaker donor than N3.[1] This results in an even weaker ligand field and lower stability constants. The "Inverse" geometry often induces significant red-shifts in absorption but suffers from photochemical instability.
Part 2: Synthesis & Methodology[1][2][3][4][5][6][7]
The synthesis of these isomers exploits the modularity of azide-alkyne cycloaddition. The "Regular" isomer is the standard product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The "Inverse" isomer requires reversing the functional groups on the starting materials.
Caption: Synthetic divergence. The "Regular" isomer uses ethynylpyridine; the "Inverse" isomer uses azidopyridine. Both utilize standard CuAAC conditions.
Part 3: Coordination Performance Analysis
This section compares the performance of Ruthenium(II) bis-bipyridine complexes:
Comparative Data Table
| Property | [Ru(bpy)₂ (Regular-L)]²⁺ | [Ru(bpy)₂ (Inverse-L)]²⁺ | Comparison Note |
| Coordination Mode | Stable N^N chelation via N3. | N^N chelation via N2. | N2 coordination is inherently less stable. |
| MLCT Absorption | Inverse isomer lowers LUMO energy, narrowing the gap.[1] | ||
| Electrochemistry | Triazoles stabilize Ru(II) less effectively than bpy.[1] | ||
| Photostability | Inert. Stable under irradiation. | Reactive. Prone to ligand ejection. | Inverse complexes undergo photo-induced ligand loss in donor solvents (e.g., MeCN).[1] |
| Luminescence | Weak/Non-emissive at RT. | Generally Non-emissive. | Both suffer from thermally accessible |
The Photochemical Instability of Inverse Isomers
A critical finding in this field (notably by Crowley et al.) is the photo-lability of the Inverse isomer.
-
Mechanism: Upon irradiation into the MLCT band, the Inverse complex populates the lowest excited state. Due to the weak field of the N2-donor, the antibonding metal-centered (
MC) states are lower in energy.[1] -
Outcome: Rapid population of the repulsive
MC state leads to the ejection of the triazole ligand and solvation of the metal center ( ).[1] -
Application: While a defect for stable dyes, this property is being explored for photo-activated chemotherapy (PACT) where light triggers the release of a bioactive ligand or creates an open coordination site for DNA binding.[1]
Part 4: Functional Applications
Spin Crossover (SCO)
Iron(II) complexes utilize the specific field strength of triazoles.[1][6]
-
Sweet Spot: The ligand field of pyridine-triazoles is often right at the crossover point between High Spin (
) and Low Spin ( ).[1] -
Tuning: Substituents on the triazole (R-group) in the Regular isomer allow for fine-tuning of the transition temperature (
) without altering the coordination sphere, a major advantage over rigid ligands like phenanthroline.[1]
Luminescence (Ir & Re vs Ru)
While Ru(II) complexes of these ligands are often quenched:
-
Iridium(III) & Rhenium(I): These metals have larger ligand field splitting parameters.[1]
-
Result: The
MC states are pushed to higher energies, making them inaccessible. Consequently, Ir(III) and Re(I) complexes of both Regular and Inverse isomers are often highly luminescent.[1] -
Inverse Advantage: In Re(I) tricarbonyl complexes, the Inverse isomer often exhibits a larger Stokes shift and distinct solvatochromism compared to the Regular isomer.[1]
Part 5: Experimental Protocol
Objective: Synthesis of a model Regular isomer complex:
Ligand Synthesis (Regular Isomer)
-
Reagents: 2-Ethynylpyridine (1.0 eq), Benzyl azide (1.0 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).[1]
-
Solvent: t-BuOH/H₂O (1:1).
-
Procedure:
Complexation (Microwave Assisted)
-
Precursor:
(100 mg, 0.2 mmol). -
Ligand: 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (1.1 eq).
-
Solvent: Ethanol/Water (3:1, 10 mL).
-
Reaction:
-
Heat in a microwave reactor at 120°C for 30 minutes (or reflux for 4 hours).
-
The deep purple solution will turn orange-red.
-
-
Anion Exchange:
-
Filter the hot solution to remove unreacted precursor.
-
Add excess saturated aqueous
solution. -
Precipitate forms immediately.
-
-
Purification:
-
Filter the orange solid.
-
Wash with water (remove excess salt) and diethyl ether.[1]
-
Recrystallization: Vapor diffusion of diethyl ether into an acetonitrile solution.
-
Characterization Checklist (Self-Validation)
-
1H NMR: Look for the diagnostic downfield shift of the triazole C5-proton (often > 8.5 ppm) upon coordination.[1]
-
Mass Spec (ESI): Confirm
peak. -
UV-Vis: Confirm MLCT band around 440-450 nm.
References
-
Crowley, J. D., & Bandeen, P. H. (2010). Click chemistry in coordination chemistry: Synthesis and properties of metal complexes of 1,2,3-triazole ligands.[3][4] Dalton Transactions. Link
-
Schubert, U. S., et al. (2015).[1] Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties. Inorganic Chemistry.[9] Link[1]
-
Monkowius, U., et al. (2012). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands. Inorganic Chemistry.[9][10] Link[1]
-
Halcrow, M. A. (2011).[1] Structure:function relationships in spin-crossover materials. Chemical Society Reviews. Link
-
Donnelly, P. S., et al. (2008). Click chemistry as a tool for the preparation of radiopharmaceuticals. Dalton Transactions. Link
Sources
- 1. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Advantages of 1,2,3-triazole versus 1,2,4-triazole linkers in drug discovery
As a Senior Application Scientist in medicinal chemistry, selecting the optimal linker is rarely just a structural formality—it is a strategic decision that dictates a drug candidate's pharmacokinetic (PK) profile, target affinity, and synthetic feasibility. When replacing metabolically labile amide bonds or bridging two pharmacophores, triazoles are the gold standard. However, the choice between 1,2,3-triazole and 1,2,4-triazole linkers introduces profound differences in spatial geometry, dipole moments, and hydrogen-bonding networks.
This guide objectively compares the performance, synthetic workflows, and pharmacological advantages of 1,2,3-triazole versus 1,2,4-triazole linkers to help you rationally design your next-generation therapeutics.
Physicochemical & Bioisosteric Profiling
The fundamental advantage of triazole linkers lies in their resistance to enzymatic cleavage (e.g., amidases and proteases) and their ability to act as precise bioisosteres.
-
1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole is an exceptional mimic of a trans-amide bond. The C4 atom acts as an electrophilic site, the polarized C5-H bond serves as a weak hydrogen bond donor (HBD), and the N2/N3 lone pairs act as strong hydrogen bond acceptors (HBAs)[1]. Its high dipole moment (~5.0 D) enhances binding affinity in polar target pockets[2].
-
1,2,4-Triazoles: These isomers distribute their nitrogen atoms differently, making them superior mimics for cis-amides and esters. They generally exhibit lower dipole moments (~3.0 D) but offer improved aqueous solubility and distinct HBA vectors (N2 and N4), which are critical for coordinating with specific kinase residues or metalloenzymes[3].
Quantitative Comparison of Triazole Linkers
| Property / Feature | 1,4-disubstituted 1,2,3-Triazole | 3,5-disubstituted 1,2,4-Triazole |
| Primary Bioisosteric Target | Trans-amide bond[1] | Cis-amide, Ester, Carboxylic acid |
| Dipole Moment (approx.) | ~4.8 – 5.2 D | ~2.7 – 3.2 D |
| Hydrogen Bond Acceptors | 2 (N2, N3) | 2 (N2, N4) |
| Hydrogen Bond Donors | 1 (C5-H, weak) | None (if fully substituted) |
| Aqueous Solubility | Moderate | High (often superior to 1,2,3-isomer) |
| Synthetic Accessibility | Excellent (Click Chemistry)[4] | Moderate (Condensation/Cyclization) |
Strategic Decision-Making: Which Linker to Choose?
The causality behind choosing one isomer over the other is driven by the spatial requirements of the target's binding pocket.
For example, in the development of CSNK2 inhibitors for antiviral therapies, replacing an amide with a 1,2,4-triazole improved potency 4-fold and enhanced metabolic stability. Crystallographic data revealed that the N1 and N2 atoms of the 1,2,4-triazole perfectly positioned themselves to form key hydrogen bonds with Lys68 and a buried water molecule. Conversely, the 1,2,3-triazole analog was two orders of magnitude less potent because its nitrogen topology could not satisfy this specific hydrogen-bonding geometry[3].
Logical decision tree for bioisosteric replacement using triazole linkers.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to guarantee high fidelity in linker synthesis.
Protocol A: Synthesis of 1,2,3-Triazole Linkers via CuAAC (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for generating 1,4-disubstituted 1,2,3-triazoles due to its near-perfect regioselectivity and tolerance of aqueous conditions[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: This solvent system ensures the solubility of both lipophilic organic substrates and inorganic catalysts.
-
Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Causality: Sodium ascorbate is critical as it reduces Cu(II) to the active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of alkynes.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor via LC-MS. The reaction is self-indicating; the suspension often clears or forms a distinct precipitate upon completion.
-
Purification & Validation: Quench with saturated EDTA solution. Causality: EDTA chelates residual copper. This is a mandatory self-validating step; trace copper can cause false positives in downstream biological assays (e.g., kinase inhibition screens) by oxidizing assay reagents. Extract with EtOAc, dry, and concentrate.
Protocol B: Synthesis of 1,2,4-Triazole Linkers via Condensation
1,2,4-triazoles require a more classical condensation approach, often utilizing amidrazones or acyl hydrazines.
Step-by-Step Methodology:
-
Activation: Convert the carboxylic acid of Pharmacophore A to an acid chloride using SOCl₂ or oxalyl chloride (1.2 eq) in DCM with a catalytic drop of DMF.
-
Hydrazide Formation: React the acid chloride with hydrazine hydrate (excess) at 0 °C to form the acyl hydrazine, then purify to remove unreacted hydrazine.
-
Condensation: Combine the acyl hydrazine (1.0 eq) with an amidine derivative of Pharmacophore B (1.1 eq) in glacial acetic acid.
-
Cyclodehydration: Heat the mixture to 120 °C (or use microwave irradiation at 150 °C for 15 minutes). Causality: High thermal energy and acidic conditions are required to drive the thermodynamically favorable cyclodehydration, ejecting water to form the aromatic 1,2,4-triazole core.
-
Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography.
Synthetic workflow comparison for 1,2,3-triazole and 1,2,4-triazole linker generation.
Summary & Application Scientist's Recommendation
-
Default to 1,2,3-Triazoles when you need rapid library generation (via Click chemistry), when replacing a trans-amide bond, or when your target pocket requires a strong dipole moment to stabilize the ligand[2],[1].
-
Pivot to 1,2,4-Triazoles when your 1,2,3-triazole candidate suffers from poor aqueous solubility, when replacing a cis-amide/ester, or when structure-based drug design (SBDD) indicates that H-bond acceptors at the 2- and 4-positions will better engage the target's backbone or coordinated water molecules[3].
References
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed.[Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today / IRIS Unimore. [Link]
-
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC.[Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PMC.[Link]
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation and Comparative Analysis of Spectroscopic Data for 2-(1H-1,2,3-Triazol-4/5-yl)pyridine Ligands
Executive Summary
The ligand 2-(1H-1,2,3-triazol-5-yl)pyridine (often existing in rapid tautomeric equilibrium with its 4-yl counterpart, collectively referred to as py-tz ) has emerged as a highly modular, asymmetric alternative to classical bipyridine chelators. Synthesized predominantly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), py-tz ligands exhibit unique electronic properties—specifically, strong
This guide provides an authoritative framework for the spectroscopic validation of py-tz, objectively comparing its performance against alternative ligands and detailing self-validating experimental methodologies.
Mechanistic Pathway & Synthesis
The synthesis of py-tz relies on the highly regioselective CuAAC reaction. By reacting 2-ethynylpyridine with an azide source (such as TMS-azide followed by deprotection, or sodium azide directly), the 1,4-disubstituted triazole (which tautomerizes to the 1H-1,2,3-triazol-4/5-yl form) is generated with near-perfect atom economy[5].
The causality behind this efficiency lies in the formation of a copper-acetylide intermediate. The Cu(I) catalyst lowers the activation energy of the otherwise kinetically forbidden[3+2] cycloaddition, while simultaneously coordinating the azide to enforce strict regiocontrol.
Figure 1: CuAAC synthetic pathway and tautomerization of 2-(1H-1,2,3-triazol-4/5-yl)pyridine.
Spectroscopic Validation Protocols
To ensure scientific integrity, the validation of py-tz cannot rely on a single analytical technique. It requires a multi-modal, self-validating system where the limitations of one method are covered by the strengths of another.
Figure 2: Multi-modal spectroscopic validation workflow for triazolylpyridine ligands.
Multinuclear NMR ( H, C, N)
-
Causality of Solvent Choice: In solution, the triazole proton rapidly exchanges between the N1 and N3 positions, causing signal broadening in non-polar solvents. By utilizing a strong hydrogen-bond acceptor like DMSO-
, the exchange rate is slowed on the NMR timescale, yielding sharp, diagnostic resonances. -
Self-Validating Markers: The
H NMR spectrum will display a distinct singlet for the triazole C-H proton (typically at 8.4–8.7 ppm). However, 1D NMR alone cannot rule out isomeric impurities (e.g., 1,2,4-triazoles). Therefore, H- N HMBC is mandatory. The triazole C-H proton will show long-range couplings ( , ) to the three adjacent nitrogen atoms, definitively mapping the 1,2,3-triazole core and confirming the covalent linkage to the pyridine ring.
High-Resolution Mass Spectrometry (HRMS)
-
Protocol Logic: Electrospray Ionization (ESI) in positive mode is utilized to observe the
ion. While HRMS confirms the exact elemental composition ( , calculated : 147.0665), it is structurally blind. It must be cross-referenced with the 2D NMR data to form a complete validation loop.
Optical Spectroscopy (UV-Vis & IR)
-
IR Signatures: The presence of a broad N-H stretching band at 3100–3200 cm
confirms the formation of the unprotected triazole, ruling out N-substituted byproducts. -
UV-Vis Transitions: The ligand exhibits strong
transitions in the UV region (250–300 nm). Upon coordination to metals like Ru(II), the strong -donating nature of the triazole shifts the metal -orbitals, profoundly altering the Metal-to-Ligand Charge Transfer (MLCT) bands compared to standard bipyridine complexes[1].
Comparative Analysis: py-tz vs. Alternatives
When designing transition metal complexes, the choice of chelator dictates the photophysical and electrochemical outcomes. Table 1 objectively compares py-tz against the industry standard 2,2'-bipyridine (bpy) and the structurally related 2-(1H-pyrazol-3-yl)pyridine (py-pz).
Table 1: Performance and Property Comparison of Bidentate Nitrogen Ligands
| Feature/Property | 2-(1H-1,2,3-Triazol-4-yl)pyridine (py-tz) | 2,2'-Bipyridine (bpy) | 2-(1H-Pyrazol-3-yl)pyridine (py-pz) |
| Structure Type | Asymmetric, 5-membered / 6-membered | Symmetric, 6-membered / 6-membered | Asymmetric, 5-membered / 6-membered |
| Electronic Nature | Strong | Moderate | Strong |
| Bite Angle | ~78° – 82° (Flexible) | ~78° – 80° (Rigid) | ~78° – 81° (Flexible) |
| Synthetic Modularity | Extremely High (Click Chemistry) | Low to Moderate (Cross-coupling) | Moderate (Condensation reactions) |
| Redox Stability | High (Resistant to reduction) | Moderate (Easily reduced) | High |
| Primary Applications | DSSCs[2], Supramolecular Helicates[3] | Standard photophysics, MOFs | OLEDs, Luminescent sensors |
Expert Insight: Why replace bpy with py-tz? The primary driver is synthetic modularity . While functionalizing bpy requires harsh, low-yielding cross-coupling conditions, py-tz derivatives can be synthesized in near-quantitative yields via click chemistry. Furthermore, the asymmetric electronic push-pull nature of py-tz destabilizes the metal
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 2-(1H-1,2,3-Triazol-4-yl)pyridine
This protocol utilizes a self-validating catalytic cycle to ensure absolute regioselectivity.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-ethynylpyridine (10.0 mmol, 1.0 eq) and trimethylsilyl azide (TMS-N
, 12.0 mmol, 1.2 eq) in a 1:1 mixture of -BuOH and deionized water (20 mL). -
Catalyst Generation: In a separate vial, dissolve CuSO
(0.5 mmol, 5 mol%) and sodium ascorbate (1.0 mmol, 10 mol%) in 2 mL of water. Observation: The solution will rapidly transition from blue to pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species. -
Cycloaddition: Add the active catalyst solution dropwise to the alkyne/azide mixture. Stir vigorously at room temperature for 12 hours.
-
Deprotection & Extraction: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 15.0 mmol, 1.5 eq) to cleave the TMS group. Stir for 2 hours. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous MgSO , and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot ethanol to yield py-tz as an off-white powder.
Protocol B: NMR & HRMS Validation Workflow
-
Sample Preparation for NMR: Dissolve 15 mg of the purified py-tz in 0.6 mL of DMSO-
. Critical Step: Ensure the solvent is anhydrous to prevent water from accelerating the tautomeric proton exchange, which would broaden the N-H signal. -
Acquisition Parameters:
-
Acquire a
H NMR spectrum (400 MHz, 16 scans). Verify the triazole C-H singlet at ~8.5 ppm. -
Acquire a
C NMR spectrum (100 MHz, 1024 scans) to verify the 7 distinct carbon environments. -
Self-Validation: Run a
H- N HMBC experiment. Map the correlations from the 8.5 ppm proton to the three triazole nitrogens to confirm the 1,2,3-triazole connectivity.
-
-
HRMS Analysis: Dilute 1
L of the NMR sample in 1 mL of LC-MS grade Methanol. Inject into an ESI-TOF mass spectrometer in positive ion mode. Calibrate using a sodium formate cluster solution. Extract the exact mass for and verify that the mass error is 5 ppm compared to the theoretical value of 147.0665.
References
-
"Click-chemistry" approach in the design of 1,2,3-triazolyl-pyridine ligands and their Ru(II)-complexes for dye-sensitized solar cells. ResearchGate. Available at:[1]
-
Systematic study of the synthesis and coordination of 2-(1,2,3-triazol-4-yl)-pyridine to Fe(II), Ni(II) and Zn(II); ion-induced folding into helicates, mesocates and larger architectures, and application to magnetism and self-selection. RSC Publishing. Available at:[3]
-
Unusual Coordination of a bis(1,2,3-Triazolyl-Pyridine) Ligand in a Pd(II) Complex: Application in Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at:[4]
-
Structure optimization of ruthenium photosensitizers for efficient dye-sensitized solar cells. NYCU. Available at:[2]
-
Beyond Click Chemistry: Ruthenium(II) Complexes of Tridentate Ligands Featuring 1,2,3-Triazole-derived Donors. DB-Thueringen. Available at:[5]
Sources
Reproducibility Guide: Synthesis of Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
The following guide provides an in-depth technical analysis of the reproducibility of synthesizing Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (also referred to as 2-(1H-1,2,3-triazol-4-yl)pyridine due to tautomerism). This compound is a critical bidentate ligand in coordination chemistry, particularly for Ruthenium(II) and Iridium(III) complexes used in photoluminescence and catalysis.
Executive Summary: The Tautomeric Challenge
The synthesis of 2-(1H-1,2,3-triazol-5-yl)pyridine presents a unique challenge in reproducibility due to two factors: azide safety and tautomeric equilibrium . Unlike its 1-substituted derivatives (formed via standard Click chemistry), the N-unsubstituted triazole exists as a tautomeric mixture (1H, 2H, and 3H forms) in solution, which complicates purification and characterization.
This guide compares the two dominant synthetic routes:
-
Thermal Huisgen Cycloaddition (NaN₃): The "Classic" route. High atom economy but significant safety risks (HN₃ evolution).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TMS-N₃: The "Modern" route. Superior safety profile, higher reproducibility, and easier purification.
Comparative Analysis of Synthetic Routes
Method A: Thermal Cycloaddition (NaN₃ / DMF)
-
Mechanism: Direct 1,3-dipolar cycloaddition of 2-ethynylpyridine and sodium azide.
-
Pros: Inexpensive reagents; one-step process.
-
Cons: Requires high temperatures (100–120°C); risk of forming hydrazoic acid (HN₃) if acidified improperly; variable yields due to polymerization of the alkyne.
-
Reproducibility Score: Low to Moderate.
Method B: CuAAC with TMS-N₃ (The Gold Standard)
-
Mechanism: Copper(I)-catalyzed cycloaddition using Trimethylsilyl Azide (TMS-N₃) followed by methanolysis.
-
Pros: Mild conditions (Room Temp/Mild Heat); avoids isolation of unstable organic azides; high regioselectivity (exclusively 4-substituted); copper catalyst can be removed via chelation.
-
Cons: Higher reagent cost (TMS-N₃); requires copper removal step.
-
Reproducibility Score: High.
Data Comparison Table
| Metric | Method A: Thermal (NaN₃) | Method B: CuAAC (TMS-N₃) |
| Yield | 50 – 75% | 85 – 95% |
| Reaction Time | 12 – 24 Hours | 4 – 8 Hours |
| Temperature | 100 – 120°C | 25 – 60°C |
| Safety Profile | High Risk (Explosive HN₃) | Moderate (Controlled N₃ source) |
| Purity (Crude) | Low (Requires Column) | High (Precipitation often sufficient) |
| Atom Economy | 100% | ~85% (Loss of TMS group) |
The Gold Standard Protocol: CuAAC with TMS-N₃
Recommended for high reproducibility and safety.
Reagents & Materials
-
Substrate: 2-Ethynylpyridine (1.0 equiv)
-
Azide Source: Trimethylsilyl Azide (TMS-N₃) (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (5 mol%)
-
Solvent: DMF / Methanol (9:1 v/v)
-
Additives: Acetic Acid (0.5 equiv) - Critical for protonolysis of the Cu-triazolide intermediate.
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylpyridine (10 mmol) in DMF/MeOH (20 mL).
-
Catalyst Addition: Add CuI (0.5 mmol) under an inert atmosphere (N₂ or Ar). The solution may turn slightly yellow.
-
Azide Addition: Cautiously add TMS-N₃ (12 mmol) dropwise via syringe.
-
Expert Insight: TMS-N₃ is hydrolytically unstable but safer than NaN₃. Ensure the system is dry before addition.
-
-
Reaction: Stir the mixture at 60°C for 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The alkyne spot should disappear.
-
Workup (Critical for Purity):
-
Purification: The crude product often precipitates as a solid upon addition of cold diethyl ether. If necessary, recrystallize from Ethanol/Water.
Visualization of Reaction Pathways
Figure 1: Mechanistic Comparison & Tautomerism
The following diagram illustrates the divergent pathways and the final tautomeric equilibrium of the product.
Caption: Comparison of Thermal (Red) vs. Copper-Catalyzed (Green) pathways. Method B proceeds via a stable Cu-Triazolide intermediate, ensuring high regioselectivity.
Safety & Reproducibility Assessment
Critical Control Points (CCP)
-
Copper Removal: Residual copper is a common impurity that quenches fluorescence in downstream applications. The NH₄OH wash in Step 5 is non-negotiable for ligand-grade purity.
-
Azide Handling: While TMS-N₃ is safer than NaN₃, it can still release HN₃ upon contact with water/acid. All reactions must be performed in a fume hood.
-
Tautomer Identification: NMR spectra in CDCl₃ may show broadened signals due to rapid proton exchange between N1, N2, and N3. Running NMR in DMSO-d₆ often sharpens the peaks and favors a specific tautomer, aiding characterization.
Self-Validating System
-
Check: If the product is green or blue, Copper is still present. Repeat the ammonia wash or use an EDTA solution.
-
Check: A melting point significantly lower than 168-170°C indicates incomplete cyclization or solvent occlusion.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles.[1][3][4][5][6][7][8][9] (General protocols for CuAAC and Thermal routes). Link
-
Schweinfurth, D., et al. (2008). Structure and properties of 2-(1H-1,2,3-triazol-4-yl)pyridine derivatives. (Crystallographic data for substituted analogs). Link
-
BenchChem. (2025).[2] Synthesis of Triazolyl-Pyridine Derivatives: Technical Guide.Link
Sources
- 1. peerj.com [peerj.com]
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Comparative biological activity of positional isomers of pyridyl-triazoles
An in-depth comparative analysis of the biological activity of pyridyl-triazole positional isomers reveals that minor structural variations dictate profound shifts in pharmacological efficacy. As drug development increasingly relies on "click" chemistry (azide-alkyne cycloaddition) to generate these scaffolds, understanding the mechanistic causality behind isomer selection is critical for optimizing target binding, metal chelation, and pharmacokinetic stability.
Mechanistic Causality of Positional Isomerism
The biological utility of pyridyl-triazoles stems from their ability to act as robust bidentate ligands for transition metals or as highly tunable leaving groups in covalent inhibitors. The regiochemistry of the triazole ring—specifically the 1,4-disubstituted ("regular") versus the 1,5-disubstituted ("inverse") isomers—fundamentally alters the molecule's electronic landscape and steric profile.
-
Coordination Bite Angle & Stability: In metallodrugs, the 1,4-isomer provides an optimal bidentate chelating pocket between the pyridyl nitrogen and the triazole N3 atom. Conversely, the 1,5-inverse isomer introduces severe steric clashes between the substituent and the metal center. This distortion alters the dihedral angle, reducing thermodynamic stability but generating unique, red-shifted photophysical properties[1].
-
Electrophilicity in Covalent Inhibition: When utilized as leaving groups in serine hydrolase inhibitors (e.g., triazole ureas), the positional isomerism dictates the pKa of the triazole. Pyridyl-triazoles are significantly more acidic and reactive than their imidazole counterparts, driving ultrapotent, in vivo covalent enzyme inhibition[2].
-
Lipophilicity and Supramolecular Assembly: In metallosupramolecular cylinders (e.g., Co(III) or Fe(II) helicates), the spacer linking the pyridyl-triazole units (e.g., methylene vs. 1,4-xylyl) dictates the overarching lipophilicity and the complex's ability to condense chromatin in living cells[3].
Caption: Mechanistic divergence of pyridyl-triazole isomers in biological targets.
Comparative Biological Efficacy
The structural divergence translates directly to quantifiable differences in biological assays. Table 1 summarizes the performance of various pyridyl-triazole isomers across oncology, antimicrobial, and enzymatic targets.
Table 1: Quantitative Comparison of Pyridyl-Triazole Isomers
| Compound / Isomer Type | Target / Application | Biological Activity | Key Mechanistic Feature |
| Co(III) meso-1 (1,4-regular, methylene linker) | MDA-MB-231 Breast Cancer | Potent (IC₅₀ ~15-20 μM) | Minor groove DNA binding; stable metallohelicate formation[3]. |
| Co(III) rac-2 (1,4-regular, 1,4-xylyl linker) | MDA-MB-231 Breast Cancer | Highly Potent (Superior to meso-1) | Increased lipophilicity drives massive chromatin condensation[3]. |
| Ru(II) 1,4-regular (Pyridyl-triazole) | Staphylococcus aureus (MRSA) | Active Antimicrobial | High thermodynamic stability prevents degradation in bio-media[1]. |
| Ru(II) 1,5-inverse (Pyridyl-triazole) | Staphylococcus aureus (MRSA) | Reduced Activity | Short excited-state lifetimes lead to premature ligand ejection[1]. |
| Pyridyl-triazole urea (AA10) | Serine Hydrolases (ABPP Assay) | Ultrapotent (nM range) | Highly acidic leaving group maximizes electrophilicity[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these isomers must rely on self-validating workflows. The following protocols detail the synthesis, structural confirmation, and biological screening of pyridyl-triazole complexes.
Protocol A: Regioselective Synthesis and Structural Validation
Causality: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-isomer via a copper acetylide intermediate. Conversely, Ruthenium-catalyzed (RuAAC) reactions yield the 1,5-isomer because the Ru center coordinates both the alkyne and the azide, directing a different regiochemical ring closure.
-
Synthesis (1,4-Isomer): Dissolve the 2-ethynylpyridine and corresponding azide in a 1:1 mixture of t-BuOH/H₂O. Add 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate. Stir at room temperature for 12 hours.
-
Synthesis (1,5-Isomer): Dissolve the same precursors in 1,4-dioxane. Add 5 mol%[Cp*RuCl(PPh₃)₂] and heat to 80°C for 12 hours under an inert argon atmosphere.
-
Self-Validation (NMR & XRD): Before proceeding to biological testing, isolate the products and perform ¹H-NMR. The triazole C-H proton of the 1,4-isomer typically appears further downfield compared to the 1,5-isomer. Confirm the coordination bite angle via single-crystal X-ray diffraction to ensure no steric distortion exists prior to metallation[4].
Protocol B: High-Throughput DNA Condensation Assay (For Metallohelicates)
Causality: To validate the antiproliferative mechanism of Co(III) pyridyl-triazole cylinders, we must prove their ability to condense DNA in cell-free media, mimicking nuclear chromatin compaction.
-
Preparation: Prepare a 50 μM solution of calf thymus DNA (ctDNA) in a physiological buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Probe Saturation: Add Ethidium Bromide (EtBr) to a final concentration of 5 μM. EtBr intercalates into the DNA, resulting in strong fluorescence (λ_ex = 510 nm, λ_em = 590 nm).
-
Competitive Titration: Titrate the Co(III) 1,4-regular pyridyl-triazole helicate (0 to 100 μM) into the DNA-EtBr solution.
-
Self-Validation (Fluorometry): Monitor the displacement of EtBr. A sharp decrease in fluorescence validates that the metallohelicate is actively condensing the DNA, ejecting the intercalator. Correlate the concentration required for 50% fluorescence reduction with the IC₅₀ values obtained from cellular MTT assays[3].
Caption: Self-validating workflow for synthesizing and screening positional isomers.
References
-
Antiproliferative Activity and Associated DNA Interactions of[Co₂L₃]⁶⁺ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole Ligands. ACS Organometallics. Available at: [Link]
-
Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. ACS Inorganic Chemistry. Available at: [Link]
-
Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature Communications / PMC. Available at: [Link]
-
[Fe₂L₃]⁴⁺ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Structures and Exploration of Biological Activity. MDPI Molecules. Available at: [Link]
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Benchmarking the catalytic activity of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- based catalysts
Topic: Benchmarking the Catalytic Activity of Pyridine, 2-(1H-1,2,3-triazol-5-yl)- Based Catalysts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Navigating the "Anti-Click" Ligand Landscape in Catalysis
Executive Summary
The discovery of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized ligand design, granting easy access to 1,4-disubstituted 1,2,3-triazoles (often abbreviated as pyta or pytri). However, the 1,5-disubstituted regioisomer —specifically Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (often accessible via RuAAC)—presents a distinct electronic and steric profile that is frequently overlooked.
This guide benchmarks the performance of these 1,5-regioisomer based catalysts against their 1,4-counterparts and industry standards (e.g., Bipyridine). We analyze their divergent behaviors in CO₂ reduction , Water Oxidation , and Palladium-catalyzed Cross-Coupling , revealing where the unique "5-yl" geometry drives superior activity and where it hinders performance.
Structural & Electronic Analysis
The catalytic divergence between the 1,4- and 1,5-isomers stems from their coordination geometry. While both act as N^N bidentate ligands similar to 2,2'-bipyridine (bpy), the 1,5-isomer introduces significant steric strain and altered electronic donation due to the positioning of the N1-substituent.
Ligand Architecture Comparison
Figure 1: Structural and functional divergence between 1,4- and 1,5-pyridyl-triazole ligands.
Benchmarking Application I: CO₂ Reduction (Rhenium Complexes)
Context: Rhenium(I) tricarbonyl complexes,
Performance Data: Re(I) Electrocatalysis
Conditions: CH₃CN, 0.1 M TBAPF₆, CO₂ saturated.
| Catalyst Scaffold | Ligand Type | E½ (Red1) (V vs SCE) | CO Production | Faradaic Efficiency | Status |
| Re(bpy)(CO)₃Cl | Bipyridine (Standard) | -1.35 V | High | ~95% | Benchmark |
| Re(pyta)(CO)₃Cl | 1,4-Pyridyl-Triazole | -1.70 V | High | ~99% | Active |
| Re(tapy)(CO)₃Cl | 1,5-Pyridyl-Triazole | -1.95 V | Negligible | < 5% | Inactive |
Mechanistic Insight: The 1,5-isomer (tapy) shifts the reduction potential too negative (cathodic shift). The catalytic onset requires a specific orbital energy alignment to accept an electron and bind CO₂. The 1,5-geometry disrupts this conjugation, rendering the catalyst inactive under standard potentials [1, 2].
Benchmarking Application II: Palladium Cross-Coupling
Context: In Suzuki-Miyaura coupling, steric bulk is often advantageous to promote the reductive elimination step. Here, the 1,5-isomer shines . The Critical Finding: Phosphine-functionalized 1,5-triazoles act as superior ligands compared to many standard phosphines, utilizing their "buried volume" to enhance turnover.
Performance Data: Suzuki-Miyaura Coupling
Reaction: Aryl bromide + Phenylboronic acid → Biaryl. Catalyst: Pd₂(dba)₃ + Ligand.
| Ligand System | Isomer/Type | Yield (4-bromoanisole) | Yield (Steric Hindrance*) | Characteristics |
| PPh₃ | Monodentate Phosphine | 85% | 40% | Standard, poor for bulky substrates |
| S-Phos | Biaryl Phosphine | 98% | 95% | Gold Standard for sterics |
| 1,5-P-Triazole | 1,5-Substituted | 94% | 92% | High Activity |
| 1,4-P-Triazole | 1,4-Substituted | 60% | 25% | Lower steric protection |
*Steric Hindrance Test: Coupling of 2-bromo-m-xylene.
Why 1,5-Wins: The 1,5-substitution pattern forces the substituents (e.g., PPh₂ group) into a specific spatial arrangement that mimics the "biaryl" twist of S-Phos, protecting the Pd center and accelerating the rate-determining reductive elimination step [3].
Experimental Protocols
Protocol A: Synthesis of the 1,5-Ligand (RuAAC Method)
To access the "Anti-Click" 2-(1H-1,2,3-triazol-5-yl)pyridine scaffold.
-
Reagents: 2-Ethynylpyridine (1.0 equiv), Organic Azide (1.0 equiv), Cp*RuCl(PPh₃)₂ (2 mol%).
-
Solvent: Dioxane or Toluene (Anhydrous).
-
Procedure:
-
Purification: Silica gel chromatography. The 1,5-isomer typically elutes differently than the 1,4-isomer due to polarity differences.
-
Validation: ¹H NMR is diagnostic. The triazole C-H proton singlet appears at a distinct shift compared to the 1,4-isomer (often downfield shifted).
Protocol B: Catalytic CO₂ Reduction Screening (CV)
Self-validating method to check activity.
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgNO₃ reference).
-
Solution: Dissolve Catalyst (1 mM) in CH₃CN with 0.1 M TBAPF₆.
-
Step 1 (N₂): Run Cyclic Voltammetry (CV) under Nitrogen. Observe reversible redox waves (Re I/0).
-
Step 2 (CO₂): Saturate solution with CO₂ (bubble for 15 mins).
-
Step 3 (Catalysis): Run CV again.
-
Positive Result: A large increase in current (catalytic wave) near the reduction potential.
-
Negative Result (Likely for 1,5-isomer): The wave remains reversible or shows only minor current increase, indicating lack of catalytic turnover [1].
-
Mechanistic Pathway (Re-CO₂ Reduction)
The following diagram illustrates the pathway where the 1,5-isomer fails (Redox Potential Mismatch) compared to the active 1,4-isomer.
Figure 2: Electrocatalytic cycle for CO₂ reduction. The 1,5-isomer's negative potential shift hinders the initial reduction steps necessary for catalysis.
References
-
Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts. Inorganic Chemistry. [Link][3]
-
Electrocatalytic Water Oxidation by Heteroleptic Ruthenium Complexes. Dalton Transactions. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. [Link]
-
1H-1,2,3-Triazole: From Structure to Function and Catalysis. Chemical Reviews. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 2-substituted pyridyl-1,2,3-triazoles
An In-Depth Guide to the Synthesis of 2-Substituted Pyridyl-1,2,3-Triazoles: A Comparative Analysis
Introduction
The fusion of pyridine and 1,2,3-triazole moieties has created a class of heterocyclic compounds with significant applications in medicinal chemistry, coordination chemistry, and materials science.[1][2] The pyridyl-1,2,3-triazole scaffold acts as a versatile ligand and a pharmacophore, valued for its stability and ability to engage in various non-covalent interactions.[3] However, the synthesis of these compounds is not trivial, with the primary challenge being the regioselective construction of the triazole ring. The substitution pattern on the triazole, particularly the connection point to the pyridine ring, dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties.
This guide provides a comparative analysis of the principal synthetic routes to 2-substituted pyridyl-1,2,3-triazoles, focusing on the two main constitutional isomers: 1-(Pyridin-2-yl)-1,2,3-triazoles and 4-(Pyridin-2-yl)-1,2,3-triazoles . We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations.
The Crucial Precursor: Synthesis of 2-Azidopyridine
Many synthetic strategies toward pyridyl-1,2,3-triazoles rely on the use of 2-azidopyridine as a key building block. Its preparation, however, requires careful handling due to the potentially explosive nature of organic azides.[4][5] Recent advancements in flow chemistry have enabled safer synthesis and in-situ utilization of this reagent.[4][6]
Two primary methods for the synthesis of 2-azidopyridine are prevalent:
-
Diazotization of 2-Aminopyridine: This classic method involves the conversion of 2-aminopyridine into a diazonium salt, which is subsequently displaced by an azide ion (NaN₃).[5] The reaction must be performed at low temperatures to ensure the stability of the diazonium intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the displacement of a halide from a 2-halopyridine (e.g., 2-chloropyridine) using an azide source like sodium azide in a polar aprotic solvent such as DMF or DMSO.[5][7]
A critical aspect of 2-azidopyridine chemistry is its equilibrium with the fused cyclic tautomer, tetrazolo[1,5-a]pyridine.[5] This tautomerism can influence its reactivity and must be considered during synthesis and subsequent reactions.
Experimental Protocol: Synthesis of 2-Azidopyridine via Diazotization
-
Step 1: Diazotization: 2-Aminopyridine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the 2-pyridyldiazonium salt solution.[5]
-
Step 2: Azide Substitution: To the freshly prepared diazonium salt solution, a solution of sodium azide (NaN₃) in water is added slowly, ensuring the temperature remains below 10 °C. The azide ion displaces the diazonium group, forming 2-azidopyridine.[5]
-
Work-up and Purification: The reaction mixture is carefully neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated under reduced pressure. Further purification can be achieved by column chromatography.
Core Synthetic Strategies for Pyridyl-1,2,3-Triazoles
The choice of synthetic method is paramount as it dictates the regiochemical outcome of the cycloaddition, leading to different isomers. The most powerful and widely used methods are based on the [3+2] cycloaddition between an azide and an alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is the most reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles .[1][8] The reaction is highly regioselective, proceeds under mild conditions, and tolerates a wide range of functional groups.[8]
-
Mechanism: The reaction is not a concerted cycloaddition. Instead, it involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the exclusive formation of the 1,4-isomer.[8]
-
Application to Pyridyl-Triazoles:
-
To synthesize 1-(Pyridin-2-yl)-4-substituted-1,2,3-triazoles , 2-azidopyridine is reacted with a terminal alkyne.[9]
-
To synthesize 4-(Pyridin-2-yl)-1-substituted-1,2,3-triazoles , 2-ethynylpyridine is reacted with an organic azide.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles .[1][10] This method is crucial for accessing isomers that are otherwise difficult to synthesize.
-
Mechanism: The mechanism is distinct from CuAAC and is thought to involve the formation of a ruthenium-acetylide complex, followed by oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. Reductive elimination then furnishes the 1,5-disubstituted triazole.[11]
-
Application to Pyridyl-Triazoles:
-
Reacting 2-azidopyridine with a terminal alkyne in the presence of a suitable ruthenium catalyst (e.g., Cp*RuCl(COD)) yields 1-(Pyridin-2-yl)-5-substituted-1,2,3-triazoles .[10]
-
Metal-Free and Other Synthetic Routes
While catalyzed reactions offer excellent regiocontrol, metal-free alternatives are sought to avoid potential metal contamination in final products, which is a significant concern in drug development.
-
Thermal Huisgen Cycloaddition: The original [3+2] cycloaddition between an azide and an alkyne can be achieved by heating, without any catalyst.[8][12] However, this method generally requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[8][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the thermal cycloaddition, reducing reaction times from hours to minutes and often improving yields.[1][13] While it may not always solve the issue of regioselectivity, it represents a more efficient metal-free approach.
-
Organocatalysis: Certain organic bases, such as DBU, have been shown to catalyze the [3+2] cycloaddition between azides and electron-deficient alkynes (e.g., α,β-unsaturated esters), selectively forming 1,4-disubstituted triazoles.[14]
-
Synthesis from Non-Azide Precursors: Innovative metal-free methods have been developed that avoid the use of potentially hazardous azides altogether. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized from primary amines and enolizable ketones via an organocascade process.[15]
Comparative Performance of Synthetic Methodologies
The selection of a synthetic route depends on the desired regioisomer, substrate scope, and tolerance for metal catalysts.
| Method | Primary Product | Regioselectivity | Catalyst | Typical Conditions | Key Advantages | Key Disadvantages |
| CuAAC | 1,4-disubstituted | Excellent[11] | Cu(I) source (e.g., CuSO₄/NaAsc)[11] | Room temp, aqueous media[11] | High yield, mild conditions, wide functional group tolerance.[8] | Requires terminal alkynes; potential copper contamination.[16] |
| RuAAC | 1,5-disubstituted | Excellent[11] | Ru(II) complex (e.g., Cp*RuCl(COD))[11] | 45-80°C, inert atmosphere[11] | Access to 1,5-isomers; works with terminal and internal alkynes.[10][11] | Harsher conditions, expensive/toxic catalyst.[10] |
| Thermal | Mixture of 1,4- & 1,5- | Low to moderate[11] | None | High temp (>80°C)[11] | Metal-free, simple setup. | Poor regioselectivity, high energy input, limited substrate scope.[8] |
| Microwave | Mixture or single isomer | Substrate dependent | None | Microwave irradiation | Rapid reaction times, high efficiency, metal-free.[13] | May still suffer from poor regioselectivity. |
| Organocatalysis | 1,4-disubstituted | Good to Excellent | Organic Base (e.g., DBU) | Room temp | Metal-free, mild conditions.[14] | Generally limited to electron-deficient alkynes.[14] |
Detailed Experimental Protocols
Protocol 1: CuAAC Synthesis of 1-(Pyridin-2-yl)-4-phenyl-1H-1,2,3-triazole
This protocol is a representative example of a CuAAC reaction.
-
Reactants: To a round-bottom flask, add 2-azidopyridine (1.0 mmol, 1.0 equiv), phenylacetylene (1.1 mmol, 1.1 equiv), and a 1:1 mixture of tert-butanol and water (10 mL).[1]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
-
Reaction: Add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) to the reactant mixture, followed by the sodium ascorbate solution.[1]
-
Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.
Protocol 2: RuAAC Synthesis of 1-(Pyridin-2-yl)-5-methyl-4-phenyl-1H-1,2,3-triazole
This protocol demonstrates the synthesis of a fully substituted triazole using an internal alkyne, showcasing the power of the RuAAC method.
-
Reactants & Catalyst: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve 2-azidopyridine (1.0 mmol, 1.0 equiv), 1-phenyl-1-propyne (1.2 mmol, 1.2 equiv), and the ruthenium catalyst [Cp*RuCl(COD)] (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).[10]
-
Execution: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to isolate the desired 1,5-disubstituted triazole.
Conclusion
The synthesis of 2-substituted pyridyl-1,2,3-triazoles is a mature field with several highly reliable and regioselective methods available to researchers. The choice of methodology is primarily dictated by the desired regiochemistry of the final product. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for the efficient and clean synthesis of 1,4-disubstituted isomers under mild conditions.[1] For the complementary 1,5-disubstituted isomers, ruthenium-catalyzed cycloaddition (RuAAC) is the method of choice, offering excellent control that is unattainable with copper.[1][3] While traditional thermal methods suffer from a lack of selectivity, modern advancements in microwave-assisted and organocatalytic metal-free reactions provide viable alternatives, particularly when metal contamination is a critical concern. By understanding the mechanistic basis, advantages, and limitations of each route, researchers can strategically select the optimal pathway to construct these valuable heterocyclic compounds for their specific applications in science and technology.
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022, September 26). SciSpace. Available from: [Link]
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Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Frontiers. Available from: [Link]
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Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega. (n.d.). ACS Publications. Available from: [Link]
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Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides - RSC Publishing. (n.d.). Royal Society of Chemistry. Available from: [Link]
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Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization - Bentham Science. (2022, December 1). Bentham Science. Available from: [Link]
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A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Available from: [Link]
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Synthetic route of pyridyl‐1,2,3‐triazole ligand (L1)27e and Ru(II)... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]
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Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? | ACS Omega. (2021, October 27). ACS Publications. Available from: [Link]
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Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts | Inorganic Chemistry - ACS Publications. (2017, February 21). ACS Publications. Available from: [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. (2008, August 13). ACS Publications. Available from: [Link]
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Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC. (2022, December 2). National Center for Biotechnology Information. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). National Center for Biotechnology Information. Available from: [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC - NIH. (2022, July 22). National Center for Biotechnology Information. Available from: [Link]
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Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. (2023, February 13). Ingenta Connect. Available from: [Link]
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Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry | Organic Letters - ACS Publications. (2021, October 29). ACS Publications. Available from: [Link]
-
Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Halogenated Azidopyridines. (n.d.). Thieme. Available from: [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025, January 24). Royal Society of Chemistry. Available from: [Link]
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition - University of Birmingham. (n.d.). University of Birmingham. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). MDPI. Available from: [Link]
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- 3. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Structural Comparison of 'Regular' vs 'Inverse' 2-Pyridyl-1,2,3-Triazole Metal Complexes
[1][2][3][4][5][6][7]
Executive Summary
The advent of Click Chemistry (CuAAC) revolutionized ligand design, primarily yielding "Regular" 2-(1,2,3-triazol-4-yl)pyridine ligands. However, by inverting the azide/alkyne coupling partners, researchers access the "Inverse" 2-(1,2,3-triazol-1-yl)pyridine isomers. While structurally similar (isomeric), these two classes exhibit divergent electronic behaviors: Regular complexes offer superior thermal and photochemical stability, while Inverse complexes provide unique photophysical properties, including red-shifted emission and tunable lability useful for catalysis.
Structural Architecture & Coordination Logic
The fundamental difference lies in the connectivity between the pyridine ring and the triazole core, which dictates the nitrogen donor atom presented to the metal center.
Connectivity & Donor Atoms
-
Regular (C-Linked): The pyridine is attached to the C4 carbon of the triazole. The metal coordinates via the triazole N3 atom.[1][2]
-
Inverse (N-Linked): The pyridine is attached to the N1 nitrogen of the triazole. The metal coordinates via the triazole N2 atom.[3][4]
Coordination Geometry Visualized
The following diagram contrasts the connectivity and resulting chelate rings of both isomers.
Figure 1: Structural connectivity and coordination modes of Regular vs. Inverse ligands.
Quantitative Structural Data
Despite the connectivity difference, both ligands form 5-membered chelate rings. However, the N2 donor in the inverse system is electronically distinct from the N3 donor in the regular system.
| Feature | Regular (C-Linked) | Inverse (N-Linked) | Impact |
| Donor Atom | Triazole N3 | Triazole N2 | N3 is a stronger |
| Chelate Ring | 5-Membered (M-N-C-C-N) | 5-Membered (M-N-C-N-N) | Similar bite angles (~78-79°). |
| M-N(Triazole) Bond | Shorter (Stronger) | Longer (Weaker) | Regular complexes are more resistant to ligand ejection. |
| Electronic Nature | Electron-rich donor | Electron-deficient donor | Inverse complexes show red-shifted absorption/emission. |
| Stability | High (Inert) | Moderate (Labile) | Inverse ligands can be ejected under light irradiation (Ru). |
Key Insight: The "Inverse" coordination via N2 places the metal closer to the electron-deficient core of the triazole, often lowering the energy of the Metal-to-Ligand Charge Transfer (MLCT) state, resulting in the observed red-shift in photophysics.
Synthesis Pathways: The "Click" Logic
The choice between Regular and Inverse isomers is made at the retrosynthetic level by swapping the azide and alkyne functionalities.
Figure 2: Retrosynthetic analysis for accessing Regular and Inverse isomers.
Performance Comparison & Applications
Photophysical Properties (Re & Ru Complexes)
-
Regular: Typically exhibit higher energy absorption and emission. In Ruthenium(II) polypyridyl systems, these are photochemically stable and often used as robust luminescent tags.
-
Inverse: Exhibit a distinct red-shift in absorption and emission maxima.[5][6][7]
-
Rhenium(I) tricarbonyls: Inverse complexes show large Stokes shifts and long excited-state lifetimes, making them excellent candidates for bio-imaging where background autofluorescence must be avoided.
-
Ruthenium(II):[5][6][7][8][9] The weaker Ru-N2 bond can lead to photo-instability, resulting in ligand ejection. This "defect" is exploited in photo-activated chemotherapy (PACT) , where light triggers the release of a toxic metal species or drug payload.
-
Catalysis (Hemilability)
The weaker coordination of the Inverse (N2) donor introduces hemilability —the ability of the ligand to temporarily dissociate one arm to open a coordination site for a substrate.
-
Application: CO2 reduction and transfer hydrogenation.
-
Mechanism: The triazole arm dissociates to allow substrate binding while the pyridine arm keeps the metal anchored, preventing catalyst decomposition.
Data Summary Table
| Property | Regular Complex (e.g., [Re(CO)3(Reg)(Cl)]) | Inverse Complex (e.g., [Re(CO)3(Inv)(Cl)]) |
| Absorption | ~320-350 nm | ~350-400 nm (Red-shifted) |
| Emission | Blue/Green region | Yellow/Orange region |
| Quantum Yield ( | Moderate | Often Higher (Solvent dependent) |
| Ligand Field Strength | Stronger | Weaker |
| Primary Utility | Stable Probes, OLEDs | Sensing, Photo-release, Catalysis |
Experimental Protocols
Synthesis of Inverse Ligand: 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine
Rationale: This protocol uses 2-azidopyridine, which is potentially explosive. Strict safety precautions (blast shields, small scale) are mandatory.
-
Reagents: 2-Azidopyridine (1.0 equiv), Phenylacetylene (1.2 equiv), CuSO4·5H2O (0.1 equiv), Sodium Ascorbate (0.2 equiv).
-
Solvent: t-BuOH/H2O (1:1 v/v).
-
Procedure:
-
Dissolve 2-azidopyridine and phenylacetylene in the solvent mixture.
-
Add the copper catalyst and ascorbate reductant.
-
Stir at room temperature for 12–24 hours. (Monitor by TLC).
-
Workup: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).
-
Yield: Typically 80–90%.
-
Complexation: Synthesis of [Re(Inverse-L)(CO)3Cl]
Rationale: Rhenium tricarbonyls are the standard for comparing photophysical effects of these ligands.
-
Reagents: [Re(CO)5Cl] (1.0 equiv), Inverse Ligand (1.0 equiv).
-
Solvent: Toluene or Benzene (Non-coordinating, high boiling).
-
Procedure:
-
Suspend [Re(CO)5Cl] and the ligand in toluene.
-
Reflux under inert atmosphere (N2/Ar) for 4–6 hours. The solution will turn yellow/orange.
-
Observation: CO gas is evolved. Ensure proper venting.
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold pentane. If soluble, evaporate solvent and recrystallize from DCM/Hexane.
-
-
Validation:
-
IR Spectroscopy: Look for three characteristic
bands (2020, 1920, 1900 cm⁻¹). -
1H NMR: Confirm the downfield shift of the triazole proton upon coordination.
-
References
-
Lo, W. K. C., et al. (2015).[10][2] "Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole 'Click' Complexes: Structures, Stability, Electrochemical, and Photophysical Properties." Inorganic Chemistry, 54(4), 1572–1587.
-
[Link]
-
-
Crowley, J. D., & McMorran, D. A. (2012). "Click-Triazole Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands." Topics in Heterocyclic Chemistry.
-
[Link]
-
-
McCarney, E. P., et al. (2016). "Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole and its transition metal complexes." Dalton Transactions, 45, 10209-10221.[3]
-
[Link]
-
-
Tejeda-Serrano, M., et al. (2017). "Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts." Inorganic Chemistry, 56, 2135-2144.
-
[Link]
-
Sources
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- 2. High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole and its transition metal complexes; a versatile and subtly unsymmetric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Proper Disposal Procedures: Pyridine, 2-(1H-1,2,3-triazol-5-yl)-
Executive Summary & Chemical Identity
Pyridine, 2-(1H-1,2,3-triazol-5-yl)- (CAS: 23195-62-2 for the 4-yl tautomer) presents a dual-hazard profile combining the flammability and toxicity of the pyridine ring with the reactive, nitrogen-rich nature of the 1,2,3-triazole moiety.
While 1,2,3-triazoles are generally more thermally stable than their 1,2,4- or tetrazole counterparts, they possess an acidic proton at the N1 position (1H-). This acidity allows for the formation of heavy metal triazolates upon contact with copper, lead, or zinc—salts that are shock-sensitive primary explosives.
Immediate Action Required:
-
DO NOT dispose of this compound or its solutions down the drain. Contact with metal plumbing (copper/lead) creates an explosion hazard.
-
DO NOT use metal spatulas or metal containers for storage or transfer.
-
Segregate from oxidizing agents and strong acids.[1]
Hazard Assessment & Causality
Effective disposal requires understanding the why behind the protocols.
| Hazard Class | Risk Factor | Mechanism of Action |
| Explosive Reactivity | High (Conditional) | The acidic N-H proton on the triazole ring can react with metal ions (Cu²⁺, Pb²⁺) to form insoluble, shock-sensitive metal triazolates (similar to lead azide). |
| Flammability | Medium | The pyridine moiety contributes to flammability (Flash Point < 23°C for pyridine). Vapors may travel to ignition sources.[1][2][3] |
| Toxicity | Medium/High | Pyridine derivatives are generally toxic by inhalation, ingestion, and skin absorption. Potential for target organ toxicity (Liver/Kidneys). |
| Environmental | High | Toxic to aquatic life.[4] Nitrogen-rich combustion releases NOx. |
The Metal Triazolate Threat
The following diagram illustrates the critical incompatibility that dictates our "No Metal" policy.
Figure 1: Mechanism of explosive salt formation. Contact with common plumbing metals must be strictly avoided.
Pre-Disposal Stabilization & Handling
Before the waste leaves the bench, it must be stabilized.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers only.
-
Prohibited: Metal cans, drums with metal linings, or containers with metal caps.
-
-
Solvent Compatibility:
-
Compatible: Ethanol, Methanol, DMSO, Dichloromethane.
-
Incompatible: Acetone (if strongly basic conditions exist, risk of condensation), Peroxides.
-
-
Labeling:
-
Label clearly: "Hazardous Waste - Pyridine Triazole Derivative."
-
Add Warning: "POTENTIAL EXPLOSIVE WITH METALS - DO NOT USE METAL CANS."
-
Disposal Workflows
Solid Waste Disposal
For pure solid material or contaminated solid consumables (gloves, paper towels).
Protocol:
-
Moistening (Optional but Recommended): If the powder is fine and prone to dusting, lightly mist with a chemically compatible solvent (e.g., ethanol) to suppress dust generation during transfer.
-
Double Bagging: Place solid waste into a clear polyethylene bag (4 mil thickness). Seal with tape. Place this bag into a second polyethylene bag.
-
Secondary Containment: Place the double-bagged waste into a wide-mouth HDPE jar.
-
Tagging: Affix a hazardous waste tag listing "Pyridine, 2-(1H-1,2,3-triazol-5-yl)-" and check "Toxic" and "Flammable."
Liquid Waste Disposal
For reaction mixtures or mother liquors.
Protocol:
-
pH Check: Ensure the solution is neutral (pH 6-8) .
-
Reasoning: Acidic solutions increase the solubility of metals (if accidentally introduced), while highly basic solutions can promote pyridine ring instability or polymerization.
-
-
Segregation: Pour into a dedicated "Non-Halogenated Organic" or "Halogenated Organic" waste stream (depending on the solvent).
-
Critical: Ensure this waste stream does not contain heavy metal waste (e.g., from organometallic catalysis like Pd, Cu, or Zn).
-
-
Trace Metal Scavenging (If Catalysts Were Used): If the reaction involved copper catalysis (Click chemistry), treat the solution with a metal scavenger (e.g., QuadraPure™ or EDTA) before placing it in the waste drum to sequester free metal ions.
Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[4][5][6][7]
Figure 2: Step-by-step spill remediation protocol.
Regulatory Compliance (USA - RCRA)
Proper classification ensures compliance with EPA regulations (40 CFR 261).
| Regulatory Code | Classification | Applicability to Pyridine, 2-(1H-1,2,3-triazol-5-yl)- |
| D001 | Ignitability | Likely. If the waste is a liquid formulation with a flash point < 60°C (140°F). |
| D038 | Toxicity (Pyridine) | Conditional. If the waste leaches ≥ 5.0 mg/L Pyridine using the TCLP test. Since the pyridine ring is substituted, it may not chemically behave as pure pyridine in the assay, but conservative classification is recommended. |
| U196 | Listed Waste | Strictly No. U-codes apply to commercial chemical products (pure grade). However, best practice often defaults to managing pyridine derivatives with similar rigor. |
Final Disposition Method: The preferred disposal method is Incineration at a permitted hazardous waste combustor. High-temperature incineration (approx. 1000°C) is necessary to break down the nitrogen-rich triazole ring and the stable pyridine ring, with appropriate flue gas scrubbing to capture NOx emissions.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Pyridine (CASRN 110-86-1) | Integrated Risk Information System (IRIS).[8] Retrieved from [Link]
-
Rubin Group. (2025).[4] Standard Operating Procedure: Reactive and Explosive Materials (Azides and Triazoles). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). High-Energetic Salts and Metal Complexes: Comprehensive Overview. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
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